2-Amino-3-bromo-5-chlorobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-bromo-5-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXLBVZWVKCFHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472459 | |
| Record name | 2-Amino-3-bromo-5-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41198-02-1 | |
| Record name | 2-Amino-3-bromo-5-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-bromo-5-chlorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 2-Amino-3-bromo-5-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-bromo-5-chlorobenzoic acid (CAS No: 41198-02-1) is a halogenated anthranilic acid derivative.[1] Its structural features, including an aromatic ring substituted with amino, carboxyl, bromo, and chloro groups, make it a versatile and valuable building block in synthetic organic chemistry. This compound serves as a key precursor in the synthesis of various heterocyclic systems, most notably quinazolinone derivatives.[][3] These resulting structures are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including potential applications as anticoccidial and anti-HIV agents.[][4] A thorough understanding of the physicochemical properties of this compound is paramount for optimizing reaction conditions, predicting its behavior in biological systems, and guiding the development of novel therapeutic agents.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visual representation of its application in a key synthetic workflow.
Physicochemical Data Summary
Table 1: Summary of Physicochemical Properties
| Property | Value | Data Source Type |
| IUPAC Name | This compound | Literature[] |
| CAS Number | 41198-02-1 | Literature[1] |
| Molecular Formula | C₇H₅BrClNO₂ | Literature[] |
| Molecular Weight | 250.48 g/mol | Literature[] |
| Appearance | Pale Yellow to Light Beige Solid | Vendor Information |
| Melting Point | 234 - 235 °C | Experimental[] |
| Boiling Point | Data not available | N/A |
| Solubility | Slightly soluble in DMSO and Methanol | Qualitative[3] |
| pKa (Predicted) | ~4.21 (for the analogous 2-amino-5-bromo-3-fluorobenzoic acid) | Computational[5] |
| logP | Data not available | N/A |
Experimental Protocols
This section outlines detailed methodologies for determining the key physicochemical properties of this compound. These are generalized protocols based on standard laboratory practices for aromatic carboxylic acids.
Melting Point Determination via Capillary Method
Objective: To determine the temperature range over which the solid compound transitions to a liquid, a key indicator of purity.
-
Apparatus: Digital melting point apparatus, sealed capillary tubes, mortar and pestle.
-
Procedure:
-
A small sample of dry this compound is finely ground using a mortar and pestle.
-
The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
The packed capillary tube is inserted into the heating block of the melting point apparatus.
-
The temperature is increased at a rapid rate initially to approach the expected melting point, then slowed to a rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid is observed (T1) and the temperature at which the last solid crystal melts (T2) are recorded. The melting point is reported as the range T1-T2.
-
Solubility Assessment
Objective: To qualitatively determine the solubility of the compound in various solvents.
-
Apparatus: Small test tubes, vortex mixer, a range of solvents (e.g., water, methanol, ethanol, DMSO, dichloromethane).
-
Procedure:
-
Approximately 5-10 mg of this compound is added to a series of test tubes.
-
To each tube, 1 mL of a different solvent is added.
-
The mixtures are agitated vigorously using a vortex mixer for 2-3 minutes at ambient temperature.
-
The samples are allowed to stand, and the solubility is assessed visually. The compound is classified as soluble, partially soluble, or insoluble based on the clarity of the solution.
-
Determination of pKa by Potentiometric Titration
Objective: To quantify the acidity of the carboxylic acid functional group.
-
Apparatus: Calibrated pH meter with a glass electrode, 25 mL burette, magnetic stirrer and stir bar, 100 mL beaker, standardized carbonate-free sodium hydroxide (NaOH) solution (e.g., 0.1 M).
-
Procedure:
-
A precisely weighed sample of this compound is dissolved in a minimal amount of a suitable co-solvent (e.g., ethanol) and diluted with deionized water in a beaker.
-
A magnetic stir bar is added, and the beaker is placed on a magnetic stirrer.
-
The calibrated pH electrode is immersed in the solution.
-
The initial pH of the solution is recorded.
-
The standardized NaOH solution is added from the burette in small, recorded increments (e.g., 0.1-0.2 mL).
-
After each addition, the solution is allowed to equilibrate, and the corresponding pH is recorded.
-
This process is continued until the pH begins to change rapidly, and then for several increments beyond this equivalence point.
-
A titration curve is generated by plotting pH versus the volume of NaOH added. The pKa is determined as the pH at the half-equivalence point.
-
Determination of logP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the octanol-water partition coefficient, a measure of the compound's lipophilicity.
-
Apparatus: HPLC system equipped with a C18 reverse-phase column and a UV detector, a series of standard compounds with known logP values.
-
Procedure:
-
An isocratic mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer is used.
-
The retention times (t_R) of this compound and a series of reference compounds are measured. The retention time of an unretained compound (t_0) is also determined.
-
The capacity factor (k) for each compound is calculated using the formula: k = (t_R - t_0) / t_0.
-
The logarithm of the capacity factor (log k) is calculated for all compounds.
-
A calibration curve is constructed by plotting the known logP values of the reference compounds against their corresponding log k values.
-
The logP of this compound is determined by interpolating its measured log k value onto the calibration curve.
-
Synthetic Workflow Visualization
This compound is a pivotal starting material in the multi-step synthesis of quinazolinone derivatives. The following diagram illustrates a typical experimental workflow for this transformation.
Caption: A generalized workflow for the synthesis of quinazolinone derivatives.
References
2-Amino-3-bromo-5-chlorobenzoic acid structure elucidation
An In-depth Technical Guide on the Structure Elucidation of 2-Amino-3-bromo-5-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of this compound, a key intermediate in the synthesis of various biologically active compounds.[1] The strategic placement of its functional groups makes it a valuable building block in the development of novel pharmaceuticals, including quinazolinone derivatives.[2][3][4][]
Chemical and Physical Properties
This compound is a polysubstituted aromatic carboxylic acid. A summary of its known properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 41198-02-1 |
| Molecular Formula | C₇H₅BrClNO₂ |
| Molecular Weight | 250.48 g/mol |
| Appearance | Pale Yellow to Light Beige Solid |
| Melting Point | 234 - 235°C |
| Solubility | DMSO (Slightly), Methanol (Slightly) |
| InChI Key | PWXLBVZWVKCFHR-UHFFFAOYSA-N |
Spectroscopic Data for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The electron-donating amino group and the electron-withdrawing halogen and carboxylic acid groups will influence the chemical shifts of the aromatic protons.
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-4 | ~7.8 | d |
| H-6 | ~7.5 | d |
| -NH₂ | ~5.0-6.0 | br s |
| -COOH | >10.0 | br s |
d: doublet, br s: broad singlet
2.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~168 |
| C-NH₂ | ~148 |
| C-Br | ~110 |
| C-Cl | ~125 |
| C-4 | ~135 |
| C-6 | ~120 |
| C-1 | ~115 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300-2500 | Broad |
| N-H (Amine) | 3400-3300 | Medium (two bands) |
| C=O (Carboxylic Acid) | 1710-1680 | Strong |
| C=C (Aromatic) | 1600-1450 | Medium to Strong |
| C-N | 1350-1250 | Medium |
| C-Br | 700-600 | Medium |
| C-Cl | 800-700 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment Ion |
| 249/251/253 | [M]⁺ (Molecular ion) |
| 232/234/236 | [M-OH]⁺ |
| 204/206/208 | [M-COOH]⁺ |
| 125/127 | [M-Br-COOH]⁺ |
The isotopic pattern due to the presence of Bromine (⁷⁹Br and ⁸¹Br) and Chlorine (³⁵Cl and ³⁷Cl) will be characteristic.
Experimental Protocols
The following are detailed protocols for the key experiments required for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure by analyzing the magnetic properties of atomic nuclei.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal (0.00 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6] Press the mixture into a thin, transparent pellet using a hydraulic press.[6]
-
Background Spectrum: Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Sample Spectrum: Place the sample pellet in the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe or a suitable ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used after dissolving the sample in an appropriate solvent.
-
Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization - EI for volatile compounds, or ESI for less volatile compounds).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Analysis: Analyze the molecular ion peak to confirm the molecular weight and study the fragmentation pattern to gain further structural information.
Visualization of the Elucidation Workflow
The logical flow of experiments for the structure elucidation of this compound can be visualized as follows:
Caption: Workflow for the structure elucidation of this compound.
This comprehensive approach, combining multiple spectroscopic techniques, provides a robust framework for the unambiguous structure elucidation of this compound, ensuring its identity and purity for applications in research and development.
References
Technical Guide: 2-Amino-3-bromo-5-chlorobenzoic Acid (CAS 41198-02-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of 2-Amino-3-bromo-5-chlorobenzoic acid (CAS 41198-02-1). The content herein is intended to support research and development efforts in medicinal chemistry and materials science.
Chemical Identity and Properties
This compound is a substituted anthranilic acid derivative. Its structure is characterized by a benzoic acid core with amino, bromo, and chloro substituents, which impart unique reactivity and make it a valuable intermediate in organic synthesis.[1][2]
Structure
-
IUPAC Name: this compound
-
CAS Number: 41198-02-1
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Appearance | White crystalline solid.[3] Pale yellow to light beige solid.[7] | [3][7] |
| Melting Point | 200-202 °C.[3] Other sources report ranges of 174-177 °C and 204-206 °C.[7] | [3][7] |
| Solubility | Low solubility in water; soluble in organic solvents such as ethanol and acetone.[3] | [3] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions.[6][8] | [6][8] |
Synthesis and Reactivity
Synthetic Preparation
A common method for the preparation of this compound involves the bromination of 2-amino-5-chlorobenzoic acid.[2] Another described method starts from benzoic acid, which is converted to benzyl p-formate, then to p-aminobenzoic acid, and finally reacted with a mixture of bromine and chlorine.[3]
Chemical Reactivity
The reactivity of this compound is dictated by its functional groups: the amino group, the carboxylic acid group, and the substituted aromatic ring.
-
Amino and Carboxyl Groups: These groups are key to its primary application in the synthesis of heterocyclic compounds, particularly quinazolinones. The amino group acts as a nucleophile, while the carboxylic acid can undergo esterification or conversion to an acyl chloride.
-
Aromatic Ring: The electronic effects of the substituents (activating amino group, deactivating and ortho-, para-directing halogens and carboxyl group) influence the regioselectivity of electrophilic aromatic substitution reactions.[1]
Applications in Research and Development
This compound is a crucial intermediate in the synthesis of various biologically active molecules.[1]
Synthesis of Quinazolinone Derivatives
The most significant application of this compound is as a precursor for the synthesis of quinazolinone derivatives.[1][2] These derivatives have shown a wide range of pharmacological activities.
Biological Activities of Derivatives
-
Anticoccidial Activity: It is a starting material for the synthesis of 3-(2-(2-methoxyphenyl)-2-oxoethyl) quinazolinone derivatives, which have demonstrated anticoccidial activity against Eimeria tenella in chickens.[5][9][]
-
Potential HIV Reverse Transcriptase Inhibition: Quinazoline-based compounds derived from this benzoic acid have been investigated as potential inhibitors of the HIV reverse transcriptase enzyme.[1][2]
-
Androgen Receptor Antagonism: Derivatives of halogenated anthranilic acids are under investigation as androgen receptor antagonists, which are significant in the treatment of prostate cancer.[1]
Experimental Protocols
General Synthesis of Quinazolinone Derivatives from this compound
This protocol outlines a general two-step procedure for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.
Step 1: Formation of the Benzoxazinone Intermediate
-
Dissolve one equivalent of this compound in a suitable anhydrous solvent (e.g., pyridine or dioxane) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 1.1 equivalents of the desired acyl chloride (R-COCl) dropwise with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acyl intermediate.
-
Reflux the obtained N-acyl-2-amino-3-bromo-5-chlorobenzoic acid with an excess of acetic anhydride for 2-4 hours.
-
Cool the reaction mixture and pour it into crushed ice to precipitate the 2-substituted-8-bromo-6-chloro-3,1-benzoxazin-4-one.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 2: Formation of the Quinazolinone
-
Heat the benzoxazinone intermediate obtained in Step 1 with a primary amine (R'-NH₂) in a suitable solvent such as ethanol or glacial acetic acid under reflux for 6-8 hours.
-
Cool the reaction mixture. The 2,3-disubstituted-8-bromo-6-chloro-4(3H)-quinazolinone will precipitate.
-
Collect the product by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.
In Vitro Anticoccidial Activity Assay against Eimeria tenella
This protocol is a general guideline for assessing the efficacy of synthesized quinazolinone derivatives against Eimeria tenella.
-
Oocyst Sporulation Inhibition:
-
Incubate unsporulated E. tenella oocysts with varying concentrations of the test compound at 28°C for 72 hours.
-
At various time points (e.g., 12, 24, 48, 72 hours), count the number of sporulated and unsporulated oocysts under a microscope.
-
Calculate the sporulation rate for each concentration.
-
-
Sporozoite Invasion Assay:
-
Culture a suitable cell line, such as Madin-Darby bovine kidney (MDBK) cells, in a multi-well plate.
-
Excyst sporozoites from sporulated oocysts.
-
Pre-incubate the host cells with different concentrations of the test compound.
-
Infect the host cells with the sporozoites.
-
After a suitable incubation period, quantify the number of invaded sporozoites, for example, by using a specific stain or by qPCR.
-
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor (AR).
-
Preparation of AR Source: Prepare a cytosol fraction containing the androgen receptor from a suitable source, such as rat ventral prostate.
-
Competitive Binding:
-
In duplicate tubes, add a known concentration of a radiolabeled androgen (e.g., [³H]-R1881).
-
Add varying concentrations of the test compound.
-
Add the prepared cytosol to each tube.
-
Incubate overnight at 4°C to allow for competitive binding.
-
-
Separation of Bound and Unbound Ligand:
-
Add a hydroxyapatite (HAP) slurry to each tube to bind the receptor-ligand complexes.
-
Wash the HAP pellet to remove the unbound radioligand.
-
-
Quantification:
-
Add a scintillation cocktail to the HAP pellet.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen.
-
Visualizations
Synthetic Workflow for Quinazolinone Derivatives
Caption: General synthetic workflow for 2,3-disubstituted quinazolinones.
Androgen Receptor Signaling Pathway and Inhibition
Caption: Androgen Receptor signaling pathway and its inhibition by antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 41198-02-1 | Benchchem [benchchem.com]
- 3. Anti-Eimeria tenella activity of Ethanamizuril in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Anticoccidial activity of natural plants extracts mixture against Eimeria tenella: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Anticoccidial activity of natural plants extracts mixture against Eimeria tenella: An in vitro and in vivo study [frontiersin.org]
A Technical Guide to Determining the Solubility of 3-Bromo-5-chloroanthranilic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for determining the solubility of 3-Bromo-5-chloroanthranilic acid in various organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on establishing robust experimental protocols. Adherence to these methodologies will enable researchers to generate reliable and reproducible solubility data crucial for drug development, process chemistry, and formulation science.
Introduction: The Importance of Solubility Data
Solubility is a critical physicochemical property that significantly influences a compound's behavior in both chemical and biological systems. For active pharmaceutical ingredients (APIs) like 3-Bromo-5-chloroanthranilic acid, a derivative of anthranilic acid, solubility data is fundamental. It impacts everything from reaction kinetics and purification methods to bioavailability and formulation strategies.[1][2] Understanding solubility in a range of organic solvents allows scientists to:
-
Select appropriate solvents for synthesis and crystallization.
-
Develop effective purification techniques.
-
Optimize formulations for drug delivery.
-
Predict and improve a drug candidate's bioavailability.[1]
Theoretical Considerations: "Like Dissolves Like"
The principle of "like dissolves like" serves as a foundational guideline for predicting solubility.[7][8] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. 3-Bromo-5-chloroanthranilic acid possesses both polar functional groups (the carboxylic acid and the amino group) and a larger, more non-polar aromatic structure with halogen substituents. This amphiphilic nature suggests it will exhibit varied solubility across the polarity spectrum.
-
Polar Solvents (e.g., Ethanol, Methanol, Acetonitrile): The carboxylic acid and amino groups can form hydrogen bonds with protic solvents, favoring solubility.[9]
-
Non-Polar Solvents (e.g., Toluene, Hexane): The halogenated benzene ring structure will interact more favorably with non-polar solvents.
-
Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents offer a balance of polarity and can be effective solvents, as seen with similar compounds like N-phenylanthranilic acid, which is highly soluble in acetone and ethyl acetate.[6]
Quantitative Solubility Data Table
As no specific experimental data for 3-Bromo-5-chloroanthranilic acid was found in the public domain, Table 1 is presented as a template for researchers to populate with their experimentally determined values. It is recommended to measure solubility at standard temperatures (e.g., 25 °C) and across a relevant temperature range for process development.
Table 1: Experimentally Determined Solubility of 3-Bromo-5-chloroanthranilic Acid
| Organic Solvent | Solvent Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| Example: Acetone | 5.1 | 25.0 | Data | Data | Shake-Flask |
| Methanol | 5.1 | ||||
| Ethanol | 4.3 | ||||
| Isopropanol | 3.9 | ||||
| Acetonitrile | 5.8 | ||||
| Ethyl Acetate | 4.4 | ||||
| Dichloromethane | 3.1 | ||||
| Toluene | 2.4 | ||||
| Hexane | 0.1 |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and accuracy.[10][11] The following protocol provides a detailed procedure for its implementation, incorporating modern analytical techniques for precise quantification.
Objective: To determine the equilibrium solubility of 3-Bromo-5-chloroanthranilic acid in a selected organic solvent at a constant temperature.
Materials:
-
3-Bromo-5-chloroanthranilic acid (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control (incubator shaker)
-
Analytical balance
-
Syringe filters (0.45 µm or finer, chemically resistant)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Equilibration:
-
Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.[13][14] It is advisable to run a preliminary time-course experiment to determine the point at which the concentration of the solute in solution becomes constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.[10]
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a chemically-resistant syringe filter (e.g., PTFE, 0.45 µm) into a clean vial.[7][15] This step is critical to remove all undissolved solid particles.[13]
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method.
-
HPLC Method: Inject the sample onto an appropriate column and measure the peak area.[15]
-
UV-Vis Method: Measure the absorbance at the wavelength of maximum absorbance (λmax) for 3-Bromo-5-chloroanthranilic acid.
-
-
Calibration and Calculation:
-
Prepare a series of standard solutions of 3-Bromo-5-chloroanthranilic acid of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the analytical response (peak area or absorbance) against concentration.[7]
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original solubility in the saturated solution by accounting for the dilution factor.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental protocol for determining solubility.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. improvedpharma.com [improvedpharma.com]
- 3. Solubility of sparingly soluble drug derivatives of anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility of sparingly soluble drug derivatives of anthranilic acid. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmaguru.co [pharmaguru.co]
- 8. chem.ws [chem.ws]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. tandfonline.com [tandfonline.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Unveiling the Thermal Signature: A Technical Guide to the Theoretical and Experimental Melting Point of 2-Amino-3-bromo-5-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the theoretical and experimental melting point of 2-Amino-3-bromo-5-chlorobenzoic acid, a key intermediate in the synthesis of various pharmacologically active compounds. An accurate understanding and determination of its melting point are critical for identification, purity assessment, and process optimization in drug development.
Data Summary: Theoretical vs. Experimental Melting Point
The melting point of a crystalline solid is a fundamental physical property, representing the temperature at which it transitions from a solid to a liquid phase. For this compound, a comparison between experimentally determined values and theoretically predicted ranges provides a robust characterization of the compound.
| Parameter | Value (°C) | Source |
| Experimental Melting Point | 234 - 235 | [1][2] |
| Theoretical Melting Point | Not available as a single pre-computed value. It is determined using computational models. |
Theoretical Melting Point: A Computational Perspective
A "theoretical melting point" is not a fixed, tabulated value but rather a prediction derived from computational models. These models, often based on Quantitative Structure-Property Relationship (QSPR) principles, leverage the molecular structure of a compound to estimate its physicochemical properties.
The prediction of a melting point is a complex task influenced by factors such as molecular size, shape, intermolecular forces (like hydrogen bonding and van der Waals forces), and crystal lattice energy. Modern approaches often employ machine learning algorithms trained on large datasets of known compounds and their experimentally determined melting points. These models can identify intricate relationships between molecular descriptors and the melting temperature.
The general workflow for predicting a theoretical melting point is as follows:
Caption: A simplified workflow for the computational prediction of a melting point.
Experimental Melting Point Determination: A Detailed Protocol
The experimental melting point of this compound was determined using the capillary melting point method, a standard and reliable technique in organic chemistry.
Principle
A small, finely powdered sample of the compound is heated in a sealed capillary tube. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.
Apparatus
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure
-
Sample Preparation: A small amount of this compound is placed in a mortar and finely ground into a powder. This ensures uniform packing and heat transfer.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.
-
Heating and Observation:
-
The sample is heated rapidly to a temperature about 15-20°C below the expected melting point (in this case, around 215°C).
-
The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.
-
The sample is observed through the magnifying lens.
-
-
Data Recording:
-
The temperature at which the first drop of liquid appears is recorded as the initial melting point.
-
The temperature at which the last solid crystal melts is recorded as the final melting point.
-
The experimental melting point is reported as a range from the initial to the final temperature. For this compound, this is 234-235°C.[1][2]
-
The following diagram illustrates the key decision points in the experimental determination of a melting point:
Caption: Logical workflow for the experimental determination and purity assessment of a melting point.
Conclusion
The experimentally determined melting point of this compound is a sharp range of 234-235°C, indicating a high degree of purity for the analyzed samples. While a single, definitive theoretical melting point is not available, computational prediction methods provide a valuable tool for estimating this property, particularly in the early stages of drug discovery and for novel compounds where experimental data is lacking. The convergence of robust experimental techniques and increasingly accurate computational models provides a powerful framework for the comprehensive physicochemical characterization of pharmaceutical intermediates.
References
An In-depth Technical Guide to the Electronic Effects of Substituents on 2-Amino-3-bromo-5-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic effects of the amino, bromo, and chloro substituents on the 2-Amino-3-bromo-5-chlorobenzoic acid molecule. A thorough examination of the interplay between the electron-donating amino group and the electron-withdrawing halogen and carboxylic acid moieties is presented. This document summarizes the predicted physicochemical properties, including acidity (pKa) and spectroscopic characteristics, based on established principles of physical organic chemistry and data from analogous compounds. Detailed theoretical experimental protocols for the synthesis and characterization of this compound are provided, alongside visualizations of the electronic effects and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and organic synthesis.
Introduction
This compound is a polysubstituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. Its utility is demonstrated by its role as a key intermediate in the synthesis of complex heterocyclic scaffolds, such as quinazolinone derivatives, which have shown a range of biological activities, including anticoccidial and potential antiretroviral applications.[1] The strategic placement of an activating amino group and deactivating, yet ortho-, para-directing, halogen substituents, along with an electron-withdrawing carboxylic acid group, creates a molecule with nuanced reactivity and specific electronic properties. Understanding these electronic effects is paramount for predicting its behavior in chemical reactions and its interactions within biological systems.
This guide will delve into the inductive and resonance effects of each substituent, predict the molecule's acidity through Hammett equation analysis, and outline the expected spectroscopic signatures (¹H NMR, ¹³C NMR, and IR).
Analysis of Substituent Electronic Effects
The electronic properties of this compound are determined by the cumulative influence of its four substituents on the benzene ring. These effects can be broadly categorized into inductive and resonance effects.
-
Amino Group (-NH₂): Located at the C2 position, the amino group is a potent activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the electronegativity of nitrogen. However, its strong electron-donating resonance effect (+R) by delocalization of the nitrogen lone pair into the aromatic π-system is the dominant factor. This +R effect significantly increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the amino group.
-
Bromo (-Br) and Chloro (-Cl) Groups: Halogens, positioned at C3 and C5 respectively, exhibit a dual electronic nature. They are strongly electronegative, leading to a significant electron-withdrawing inductive effect (-I). Concurrently, they possess lone pairs of electrons that can be delocalized into the aromatic ring, resulting in a weak electron-donating resonance effect (+R). For halogens, the -I effect typically outweighs the +R effect, making them deactivating groups overall. However, their +R effect directs incoming electrophiles to the ortho and para positions.
-
Carboxylic Acid Group (-COOH): The carboxylic acid at C1 is a strong electron-withdrawing group, primarily through a combination of a strong inductive effect (-I) and a significant electron-withdrawing resonance effect (-R). This group deactivates the aromatic ring towards electrophilic substitution and is a meta-director.
The interplay of these competing electronic effects governs the overall electron density distribution and reactivity of the molecule. The powerful activating effect of the amino group is expected to be the dominant influence in electrophilic aromatic substitution reactions.[1]
Quantitative Physicochemical Properties
Acidity (pKa)
The acidity of the carboxylic acid group is influenced by the electronic nature of the other ring substituents. Electron-withdrawing groups stabilize the conjugate base (benzoate) through delocalization of the negative charge, thereby increasing the acidity (lowering the pKa). Conversely, electron-donating groups destabilize the conjugate base, decreasing acidity (raising the pKa).
The Hammett equation provides a quantitative measure of the effect of meta and para substituents on the pKa of benzoic acid.[2][3][4] Although the Hammett equation is not strictly applicable to ortho-substituted compounds due to steric effects, we can still use the substituent constants to qualitatively and semi-quantitatively predict the acidity.
Table 1: Hammett Substituent Constants (σ)
| Substituent | Position | σ_meta | σ_para | Electronic Effect |
| -NH₂ | Ortho | -0.16 | -0.66 | Electron-donating |
| -Br | Meta | +0.39 | +0.23 | Electron-withdrawing |
| -Cl | Para (relative to -Br) | +0.37 | +0.23 | Electron-withdrawing |
The pKa of benzoic acid is approximately 4.20. The presence of two electron-withdrawing halogens is expected to increase the acidity of this compound relative to benzoic acid. However, the strong electron-donating amino group will counteract this effect. Due to the ortho position of the amino group, intramolecular hydrogen bonding between the amino and carboxylic acid groups is also possible, which would further influence the acidity. A precise experimental determination is necessary for an accurate pKa value.
Predicted Spectroscopic Data
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
| Aromatic H (C4) | 7.5 - 7.8 | Doublet | Deshielded by adjacent electron-withdrawing groups. |
| Aromatic H (C6) | 7.8 - 8.1 | Doublet | Deshielded by adjacent electron-withdrawing groups. |
| -NH₂ | 4.0 - 6.0 | Broad Singlet | Exchangeable protons, chemical shift is concentration and solvent dependent. |
| -COOH | 10.0 - 13.0 | Broad Singlet | Acidic proton, highly deshielded, exchangeable. |
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C=O | 165 - 175 | Carbonyl carbon, highly deshielded. |
| C-NH₂ | 145 - 155 | Shielded by the +R effect of the amino group. |
| C-Br | 110 - 120 | Attached to an electronegative atom. |
| C-Cl | 125 - 135 | Attached to an electronegative atom. |
| Aromatic C-H | 115 - 140 | Chemical shifts influenced by the cumulative electronic effects of the substituents. |
| C-COOH | 120 - 130 | Attached to the electron-withdrawing carboxyl group. |
Table 4: Predicted Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Stretching |
| N-H (Amine) | 3300 - 3500 | Medium, Doublet | Asymmetric and symmetric stretching |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Medium to Strong | Stretching |
| C-N | 1250 - 1350 | Medium | Stretching |
| C-Cl | 700 - 850 | Strong | Stretching |
| C-Br | 550 - 650 | Strong | Stretching |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the bromination of 2-amino-5-chlorobenzoic acid.[1]
Materials:
-
2-amino-5-chlorobenzoic acid
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Aqueous sodium bisulfite solution
-
Deionized water
Procedure:
-
Dissolve 2-amino-5-chlorobenzoic acid in DMF in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of N-Bromosuccinimide in DMF to the reaction mixture while maintaining the temperature.
-
Stir the reaction mixture at low temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite.
-
Precipitate the product by adding deionized water.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
pKa Determination
The pKa can be determined by potentiometric titration.
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility).
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pH at the half-equivalence point corresponds to the pKa of the carboxylic acid.
Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve a sample of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
FTIR Spectroscopy: Prepare a sample as a KBr pellet or a thin film and record the infrared spectrum using an FTIR spectrometer.
Visualizations
Caption: Interplay of substituent electronic effects on molecular properties.
Caption: Proposed workflow for the synthesis of the target compound.
Conclusion
The electronic landscape of this compound is a delicate balance of competing inductive and resonance effects from its varied substituents. The strongly activating amino group, coupled with the deactivating but directing halogen atoms and the electron-withdrawing carboxylic acid, results in a molecule with distinct chemical properties that are crucial for its application in the synthesis of pharmacologically active compounds. While experimental data for this specific molecule is sparse, a robust understanding of fundamental organic chemistry principles allows for reliable predictions of its acidity and spectroscopic characteristics. The experimental protocols outlined in this guide provide a framework for the synthesis and detailed characterization of this compound, enabling further research and development in the field of medicinal chemistry.
References
discovery and history of halogenated anthranilic acids
An In-Depth Technical Guide to the Discovery and History of Halogenated Anthranilic Acids
Introduction
Halogenated anthranilic acids, commonly known as fenamates, represent a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). These compounds are derivatives of fenamic acid, which itself is a derivative of anthranilic acid.[1] For decades, they have been utilized for their potent analgesic, anti-inflammatory, and antipyretic properties. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation. This guide provides a comprehensive overview of the discovery, history, chemical synthesis, and mechanism of action of key halogenated anthranilic acids, including mefenamic acid, flufenamic acid, and the related compound, niflumic acid. It is intended for researchers, scientists, and professionals in the field of drug development.
Discovery and History
The development of fenamates was pioneered by a team of scientists led by Claude Winder at Parke-Davis. Their research in the early 1960s led to the invention of several foundational compounds in this class.
-
Mefenamic Acid (1961): The first of the series, mefenamic acid, was invented in 1961.[2] It was subsequently approved for medical use in the United Kingdom in 1963 under the brand name Ponstan, followed by approvals in West Germany (1964 as Ponalar), France (as Ponstyl), and the United States in 1967 (as Ponstel).[3]
-
Flufenamic Acid (1963): Building on their success, the same team at Parke-Davis invented flufenamic acid two years later in 1963.[2] A key structural feature of flufenamic acid is the presence of a trifluoromethyl group, which can enhance the pharmacokinetic properties and bioavailability of drugs.[2]
-
Meclofenamate Sodium (1964): The group's work also led to the development of meclofenamate sodium in 1964.[2]
These discoveries established the anthranilic acid derivatives as a vital new category of NSAIDs for managing pain and inflammation.
Physicochemical and Pharmacological Properties
The therapeutic utility and biological activity of halogenated anthranilic acids are dictated by their physicochemical properties. Key quantitative data for the primary compounds are summarized below.
| Property | Mefenamic Acid | Flufenamic Acid | Niflumic Acid |
| Molecular Formula | C₁₅H₁₅NO₂ | C₁₄H₁₀F₃NO₂ | C₁₃H₉F₃N₂O₂ |
| Molar Mass | 241.29 g/mol [4][5] | 281.23 g/mol [6][7] | 282.22 g/mol [8][9] |
| Melting Point | 230-231 °C[4][10][11] | 132-135 °C[12][13] | 203-206 °C[8][9][14] |
| pKa | 4.2[4][11][15] | 3.9 - 4.09[7][12] | 2.26 / 4.44[16] |
| Water Solubility | Poorly soluble (~4.1 mg/L at pH 7.1)[11][15][17] | Practically insoluble (~9.09 mg/L)[7] | Poorly soluble (~19-26 mg/L)[8][16][18] |
| LogP | 5.12 - 5.25[6][15] | 5.25[6][7] | 3.54 - 4.43[1][8] |
| COX-1 IC₅₀ | ~0.12 µM (human)[19] | 9.96 µM (ovine)[20] | Not specified |
| COX-2 IC₅₀ | Ambiguous results[19] | Not specified | 0.1 µM (100 nM)[21] |
Note: IC₅₀ values can vary significantly based on the assay conditions and enzyme source (e.g., human, ovine).
Mechanism of Action
Primary Mechanism: COX Inhibition
The principal mechanism of action for halogenated anthranilic acids is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor for various prostaglandins and thromboxanes that mediate physiological and pathological processes.[8]
-
Arachidonic Acid Cascade: When cellular damage or inflammatory stimuli occur, arachidonic acid is released from the cell membrane.
-
COX Enzyme Action: COX enzymes possess two active sites. A cyclooxygenase site converts arachidonic acid into the unstable intermediate, prostaglandin G₂ (PGG₂). A peroxidase site then reduces PGG₂ to PGH₂.[8]
-
Prostaglandin Synthesis: PGH₂ is subsequently converted by tissue-specific isomerases into various prostanoids, including prostaglandins (PGE₂, PGD₂, PGF₂α), prostacyclin (PGI₂), and thromboxane A₂ (TXA₂). These molecules are key drivers of inflammation, pain, and fever.[22]
-
Inhibition by Fenamates: Fenamates bind to the COX enzymes, preventing arachidonic acid from accessing the active site and thereby blocking the synthesis of prostaglandins. This reduction in prostaglandin levels leads to the observed anti-inflammatory, analgesic, and antipyretic effects.
COX Isoform Selectivity
There are two main isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme found in most tissues. It is involved in homeostatic functions, such as protecting the gastric mucosa, maintaining kidney function, and regulating platelet aggregation.[18]
-
COX-2: An inducible enzyme that is typically undetectable in most tissues but is significantly upregulated at sites of inflammation by cytokines and other inflammatory mediators.[8]
The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal irritation and bleeding, are linked to the inhibition of the protective COX-1 isoform. Most fenamates, including mefenamic and flufenamic acid, are non-selective inhibitors of both COX-1 and COX-2.[6] Niflumic acid is often categorized as a preferential COX-2 inhibitor.[14][21]
Figure 1. Prostaglandin synthesis pathway and the inhibitory action of fenamates.
Other Mechanisms
Beyond COX inhibition, some halogenated anthranilic acids exhibit other biological activities. Niflumic acid, for instance, is known to inhibit calcium-activated chloride channels (CaCCs) and has been reported to act on GABA-A and NMDA receptors, as well as T-type calcium channels.[14] Flufenamic acid can also modulate various ion channels, including TRP channels.[23] These additional mechanisms may contribute to their overall pharmacological profile.
Figure 2. Logical flow of therapeutic vs. adverse effects from COX inhibition.
Experimental Protocols: Chemical Synthesis
The synthesis of fenamates typically involves a variation of the Ullmann condensation reaction.
General Protocol: Ullmann Condensation for Fenamates
This method involves the coupling of an ortho-halobenzoic acid with an appropriate aniline derivative.
-
Objective: To synthesize an N-aryl anthranilic acid (fenamate).
-
Reactants:
-
Ortho-halobenzoic acid (e.g., 2-chlorobenzoic acid).
-
Substituted aniline (e.g., 2,3-dimethylaniline for Mefenamic Acid; 3-trifluoromethylaniline for Flufenamic Acid).
-
Base (e.g., Potassium Carbonate).
-
-
Catalyst: Copper powder or a copper salt (e.g., Copper(II) acetate).[12][24]
-
Procedure:
-
Combine the o-halobenzoic acid, the substituted aniline, and the base in a suitable high-boiling point solvent.
-
Add the copper catalyst to the mixture.
-
Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored using an appropriate technique like Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and perform an acidic workup to precipitate the crude product.
-
The resulting solid is collected by vacuum filtration and washed.
-
Recrystallization from a suitable solvent (e.g., ethanol) is performed to purify the final fenamate product.
-
Note: Traditional Ullmann conditions can be harsh, requiring high temperatures and long reaction times, often resulting in modest yields.[10]
Specific Synthesis Routes
-
Mefenamic Acid: Can be synthesized from 2-chlorobenzoic acid and 2,3-dimethylaniline.[4][10] An alternative patented method involves using a manganese catalyst.[5]
-
Flufenamic Acid: Synthesized by the reaction of 2-chlorobenzoic acid with 3-trifluoromethylaniline, typically using potassium carbonate as a base and copper as a catalyst.[12]
-
Niflumic Acid: As a nicotinic acid derivative, its synthesis differs slightly. It is typically synthesized by reacting 2-chloronicotinic acid with 3-trifluoromethylaniline.[16]
Figure 3. General experimental workflow for the synthesis of fenamates.
Conclusion
The discovery of halogenated anthranilic acids in the 1960s marked a significant advancement in pain and inflammation management. Mefenamic acid, flufenamic acid, and their chemical relatives established a new class of effective NSAIDs. Their primary mechanism, the inhibition of COX-1 and COX-2 enzymes, is well-understood and forms the basis of their therapeutic effects and side-effect profiles. Ongoing research continues to explore the synthesis of novel derivatives and the additional pharmacological activities of these versatile compounds, aiming to improve efficacy and reduce adverse effects for future therapeutic applications.
References
- 1. chemeo.com [chemeo.com]
- 2. Flufenamic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Mefenamic acid CAS#: 61-68-7 [m.chemicalbook.com]
- 5. 61-68-7 CAS MSDS (Mefenamic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. FLUFENAMIC ACID Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. Flufenamic Acid | C14H10F3NO2 | CID 3371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Niflumic Acid | C13H9F3N2O2 | CID 4488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Mefenamic acid | 61-68-7 [chemicalbook.com]
- 11. Mefenamic Acid [drugfuture.com]
- 12. Flufenamic acid | 530-78-9 [chemicalbook.com]
- 13. chembk.com [chembk.com]
- 14. Niflumic Acid - LKT Labs [lktlabs.com]
- 15. chalcogen.ro [chalcogen.ro]
- 16. Niflumic acid | 4394-00-7 [chemicalbook.com]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Some physicochemical properties of mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Synthesis, docking study, and structure-activity relationship of novel niflumic acid derivatives acting as anticancer agents by inhibiting VEGFR or EGFR tyrosine kinase activities [pharmacia.pensoft.net]
An In-Depth Technical Guide to 2-Amino-3-bromo-5-chlorobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Amino-3-bromo-5-chlorobenzoic acid, a key building block in medicinal chemistry and materials science.
Core Chemical and Physical Properties
This compound is a substituted aromatic carboxylic acid. Its unique arrangement of amino, bromo, and chloro functional groups makes it a versatile intermediate for complex organic synthesis. The quantitative properties of this compound are summarized below.
| Property | Value | References |
| Molecular Formula | C₇H₅BrClNO₂ | [][2][3] |
| Molecular Weight | 250.48 g/mol | [][2][4] |
| CAS Number | 41198-02-1 | [][2][3][4] |
| Appearance | Pale Yellow to Light Beige Solid | [] |
| Melting Point | 234 - 235 °C | [] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [] |
| InChI Key | PWXLBVZWVKCFHR-UHFFFAOYSA-N | [][4] |
Synthesis and Experimental Protocols
The strategic placement of functional groups on the aromatic ring is crucial for the synthesis of this compound. A common pathway involves the regioselective bromination of a precursor that already contains the amino and chloro substituents.
2.1. Experimental Protocol: Synthesis via Bromination of 2-Amino-5-chlorobenzoic Acid
This protocol describes a representative method for the synthesis of this compound. The synthesis of complex molecules can often begin with the bromination of 2-amino-5-chlorobenzoic acid to yield this compound[4].
Objective: To synthesize this compound by electrophilic bromination of 2-amino-5-chlorobenzoic acid.
Materials:
-
2-Amino-5-chlorobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10 mmol of 2-amino-5-chlorobenzoic acid in 100 mL of anhydrous acetonitrile. Stir the solution at room temperature until all the solid has dissolved.
-
Reagent Addition: To the stirring solution, add 1.1 equivalents (11 mmol) of N-Bromosuccinimide (NBS) portion-wise over 15 minutes. The amino group on the starting material directs the electrophilic substitution to the ortho position, which is C3.
-
Reaction Conditions: After the addition of NBS, heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the final product, this compound.
-
Characterization: Confirm the structure and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Chemical Reactivity and Applications
The significance of this compound lies in its utility as a versatile intermediate for constructing more complex molecules, particularly heterocyclic systems for pharmaceutical applications[4].
3.1. Role in Heterocyclic Synthesis
This compound is a documented precursor in the synthesis of quinazolinone derivatives.[][4][5][6] These scaffolds are of significant interest due to their wide range of biological activities. For example, it has been used as a starting material to create quinazolinones with anticoccidial activity against Eimeria tenella in chickens[][5][6].
3.2. Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the C3 position is more reactive towards oxidative addition to palladium(0) catalysts than the carbon-chlorine bond. This differential reactivity allows for selective functionalization at the C3 position via common cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To demonstrate the selective functionalization at the C3 position by coupling this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water)
Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1 mmol), the arylboronic acid (1.2 mmol), and the base (2.5 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the solvent mixture and degas the solution for 15-20 minutes. Subsequently, add the palladium catalyst (0.05 mmol) under a positive flow of inert gas.
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC.
-
Workup and Purification: After cooling, perform an aqueous workup followed by extraction with an organic solvent. The crude product is then purified by column chromatography to yield the C3-arylated product.
References
understanding the reactivity of the aromatic ring in 2-Amino-3-bromo-5-chlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-bromo-5-chlorobenzoic acid is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a powerful activating amino group in concert with deactivating halogens and a meta-directing carboxyl group, creates a complex reactivity landscape. This guide provides an in-depth analysis of the directing effects of these substituents on the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic substitution reactions. Detailed experimental protocols for the synthesis of this key intermediate and its subsequent conversion to bioactive quinazolinone derivatives are presented, supported by spectroscopic data from analogous compounds. This document serves as a comprehensive resource for professionals engaged in the synthesis and application of complex aromatic building blocks.
Introduction: Understanding the Reactivity of the Aromatic Core
The reactivity of the benzene ring in this compound is governed by the interplay of the electronic and steric effects of its four substituents: an amino (-NH₂), a bromo (-Br), a chloro (-Cl), and a carboxylic acid (-COOH) group.
-
Amino Group (-NH₂): This is a potent activating group and a strong ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance.
-
Carboxylic Acid Group (-COOH): This is a deactivating group and a meta-director because it withdraws electron density from the ring through both inductive and resonance effects.
-
Halogen Groups (-Br and -Cl): Bromine and chlorine are deactivating groups due to their inductive electron withdrawal. However, they are ortho, para-directors because of their ability to donate electron density through resonance.
The cumulative effect of these substituents makes the aromatic ring electron-rich, yet with specific sites activated or deactivated towards substitution. The dominant directing influence in electrophilic aromatic substitution (EAS) is the powerful amino group, which directs incoming electrophiles to the positions ortho and para to it (C4 and C6). However, the bulky bromine atom at the C3 position introduces significant steric hindrance, potentially disfavoring substitution at the C4 position.[1]
The presence of two halogen atoms and the electron-withdrawing carboxylic acid group also renders the molecule susceptible to nucleophilic aromatic substitution (NAS) under forcing conditions, where the bromide or chloride ions can act as leaving groups.[1]
Spectroscopic and Physicochemical Data
While specific experimental data for this compound is not widely published, the following table summarizes key physicochemical properties and expected spectroscopic characteristics based on data from closely related analogs.
| Property | Data | Source Analogs |
| Molecular Formula | C₇H₅BrClNO₂ | N/A |
| Molecular Weight | 250.48 g/mol | [] |
| Appearance | Expected to be a solid | N/A |
| ¹H NMR (Expected) | Aromatic protons expected as singlets or doublets between δ 7.0-8.0 ppm. Broad singlet for -NH₂ protons. Singlet for -COOH proton above δ 10 ppm. | 2-amino-5-chlorobenzoic acid[3], 5-bromo-2-chlorobenzoic acid[4] |
| ¹³C NMR (Expected) | Carboxylic carbon (C=O) signal expected around δ 165-175 ppm. Aromatic carbons from δ 110-150 ppm. | Benzoic acid[5], 5-bromo-2-chlorobenzoic acid[6] |
| IR (KBr, cm⁻¹) (Expected) | N-H stretching (amine) ~3300-3500 cm⁻¹. O-H stretching (carboxylic acid) broad ~2500-3300 cm⁻¹. C=O stretching (carboxylic acid) ~1680-1710 cm⁻¹. C-N, C-Br, C-Cl stretches in fingerprint region. | 2-amino-5-bromobenzoic acid[7], 2-chlorobenzoic acid[8][9] |
| Mass Spec (EI-MS) (Expected) | Molecular ion peak (M⁺) at m/z 250 (with characteristic isotopic pattern for Br and Cl). | 2-amino-5-bromobenzoic acid[10] |
Key Synthetic Protocols
Synthesis of this compound
A primary route to obtaining the title compound is through the regioselective bromination of 2-amino-5-chlorobenzoic acid.[11]
Protocol: Bromination of 2-amino-5-chlorobenzoic acid
-
Materials: 2-amino-5-chlorobenzoic acid, bromine, glacial acetic acid.
-
Procedure:
-
Dissolve 2-amino-5-chlorobenzoic acid in glacial acetic acid.
-
To this solution, add a solution of bromine in glacial acetic acid dropwise with stirring at a controlled temperature (e.g., 15 °C).
-
After the addition is complete, continue stirring for a specified period (e.g., 1 hour).
-
The product may precipitate from the reaction mixture and can be collected by filtration.
-
Wash the collected solid with a suitable solvent (e.g., benzene) and dry.
-
-
Yield: While the exact yield for this specific reaction is not documented, similar brominations of anthranilic acids are reported to proceed in high yield.
Synthesis of Quinazolinone Derivatives
This compound is a valuable precursor for the synthesis of quinazolinone derivatives, which have shown a range of biological activities, including anticoccidial and potential HIV reverse transcriptase inhibition.[][11] The general synthesis involves a two-step process.
Protocol: General Synthesis of 2,3-Disubstituted 6-bromo-8-chloro-4(3H)-quinazolinones
This protocol is adapted from the synthesis of quinazolinones from 2-amino-3-chlorobenzoic acid.[12][13]
-
Step 1: Formation of the Benzoxazinone Intermediate
-
Dissolve 1 equivalent of this compound in a suitable anhydrous solvent (e.g., pyridine or dioxane) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of the desired acyl chloride (R-COCl) dropwise with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acyl intermediate.
-
Reflux the obtained N-acyl intermediate with an excess of acetic anhydride for 2-4 hours.
-
Cool the reaction mixture and pour it into crushed ice. The precipitated 2-substituted-6-bromo-8-chloro-3,1-benzoxazin-4-one is collected by filtration, washed with cold water, and dried.
-
-
Step 2: Formation of the Quinazolinone
-
Heat the obtained benzoxazinone from Step 1 with a primary amine (R'-NH₂) in a suitable solvent (e.g., ethanol or glacial acetic acid) under reflux for 6-8 hours.
-
Cool the reaction mixture. The precipitated 2,3-disubstituted-6-bromo-8-chloro-4(3H)-quinazolinone is collected by filtration.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.
-
Reactivity and Mechanistic Pathways
Experimental Workflow: Synthesis of Quinazolinone Derivatives
The synthesis of quinazolinone derivatives from this compound follows a logical and versatile workflow, allowing for the introduction of diverse substituents. This workflow can be visualized as follows:
Caption: General workflow for synthesizing quinazolinones.
Potential Signaling Pathway Inhibition
Derivatives of halogenated anthranilic acids are being investigated for their therapeutic potential. For instance, a related compound, 2-amino-3-chlorobenzoic acid, has been shown to exhibit anticancer activity by inhibiting the PI3K/AKT signaling pathway, a critical pathway for cancer cell proliferation and survival.[13] While this has not been demonstrated specifically for derivatives of this compound, it represents a plausible mechanism of action for structurally similar compounds.
Caption: Potential inhibition of the PI3K/AKT pathway.
Conclusion
This compound presents a fascinating case study in aromatic reactivity, where the directing effects of multiple substituents must be carefully considered to predict reaction outcomes. Its utility as a building block for complex heterocyclic structures, particularly quinazolinones with demonstrated biological activity, underscores its importance in modern drug discovery and development. The protocols and data presented in this guide, while in some cases derived from analogous structures, provide a solid foundation for researchers to explore the rich chemistry of this versatile molecule. Further investigation into the specific reaction kinetics and biological mechanisms of its derivatives is warranted and promises to unveil new therapeutic agents and functional materials.
References
- 1. ijtsrd.com [ijtsrd.com]
- 3. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 5-Bromo-2-chlorobenzoic acid (21739-92-4) 1H NMR [m.chemicalbook.com]
- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 5-Bromo-2-chlorobenzoic acid (21739-92-4) 13C NMR [m.chemicalbook.com]
- 7. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Chlorobenzoic acid(118-91-2) IR Spectrum [m.chemicalbook.com]
- 10. 2-Amino-5-bromobenzoic acid [webbook.nist.gov]
- 11. This compound | 41198-02-1 | Benchchem [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
synthesis protocol for 2-Amino-3-bromo-5-chlorobenzoic acid from 2-amino-5-chlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Amino-3-bromo-5-chlorobenzoic acid, a key intermediate in the preparation of various pharmaceutical compounds, including quinazolinone derivatives.[1][] The synthesis involves the regioselective bromination of the commercially available starting material, 2-amino-5-chlorobenzoic acid. The protocol is designed to be a reliable method for obtaining the desired product in good yield and purity.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. The strategic placement of the amino, bromo, and chloro substituents on the benzoic acid core allows for diverse chemical modifications, making it an essential precursor for the synthesis of complex heterocyclic scaffolds.[1] This application note details a straightforward and efficient method for the preparation of this compound via electrophilic bromination of 2-amino-5-chlorobenzoic acid. The amino group of the starting material directs the incoming electrophile to the ortho and para positions. In this case, the desired 3-position is ortho to the activating amino group, facilitating the reaction.
Experimental Protocol
Materials:
-
2-amino-5-chlorobenzoic acid
-
Glacial Acetic Acid
-
Bromine
-
Sodium bisulfite
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-chlorobenzoic acid (1.0 eq) in glacial acetic acid. Cool the resulting solution to 0-5 °C using an ice bath.
-
Bromination: While stirring vigorously, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise via a dropping funnel over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.
-
Reaction Monitoring: After the complete addition of bromine, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing a cold aqueous solution of sodium bisulfite to quench any unreacted bromine. Stir until the reddish-brown color of bromine disappears.
-
Precipitation and Filtration: The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with copious amounts of cold deionized water to remove any residual acetic acid and inorganic salts.
-
Drying: Dry the purified this compound in a vacuum oven at 50-60 °C to a constant weight.
Characterization:
The identity and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. These values are representative and may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Starting Material | 2-amino-5-chlorobenzoic acid |
| Reagent | Bromine in glacial acetic acid |
| Reaction Time | 2-4 hours |
| Expected Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to pale yellow solid |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
using 2-Amino-3-bromo-5-chlorobenzoic acid as a building block in heterocyclic synthesis
Application Notes: 2-Amino-3-bromo-5-chlorobenzoic Acid in Heterocyclic Synthesis
Introduction
This compound is a highly functionalized anthranilic acid derivative that serves as a versatile building block for the synthesis of a wide array of heterocyclic compounds. The strategic placement of its amino, carboxyl, bromo, and chloro groups allows for a variety of chemical transformations, making it a valuable precursor in medicinal chemistry and drug discovery. The presence of the bromine atom is particularly advantageous, enabling modern cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations for further diversification. These application notes provide detailed protocols and data for the synthesis of key heterocyclic scaffolds, including quinazolinones and acridones, derived from this starting material.
Synthesis of Quinazolinone Derivatives
Quinazolinones are a prominent class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticoccidial, anticancer, and anti-inflammatory properties.[1][][3] The synthesis from this compound typically follows a two-step sequence involving the formation of a benzoxazinone intermediate, followed by condensation with a primary amine.[4]
General Synthetic Workflow
The overall process involves an initial acylation of the starting material to form a benzoxazinone, which then reacts with an amine to yield the final quinazolinone product.
Caption: General workflow for the synthesis of quinazolinone derivatives.
Experimental Protocol: Synthesis of 3-(2-(2-methoxyphenyl)-2-oxoethyl)quinazolinone derivatives
This protocol is adapted from the synthetic route used for producing quinazolinone derivatives with demonstrated anticoccidial activity.[][5]
Step 1: Synthesis of 8-Bromo-6-chloro-2-(chloromethyl)-4H-3,1-benzoxazin-4-one
-
In a 250 mL round-bottom flask, suspend this compound (10 mmol) in 50 mL of anhydrous toluene.
-
Add chloroacetyl chloride (12 mmol) to the suspension.
-
Heat the mixture to reflux and maintain for 4-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
The precipitated solid is collected by vacuum filtration, washed with cold toluene, and dried under vacuum to yield the benzoxazinone intermediate.
Step 2: Synthesis of 8-Bromo-6-chloro-3-(2-(2-methoxyphenyl)-2-oxoethyl)quinazolin-4(3H)-one
-
To a solution of the benzoxazinone intermediate (10 mmol) in 60 mL of N,N-dimethylformamide (DMF), add 2-amino-2'-methoxyacetophenone (11 mmol) and anhydrous potassium carbonate (20 mmol).
-
Stir the mixture at room temperature for 8-10 hours.
-
Pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure quinazolinone derivative.
Quantitative Data
| Starting Material | Key Reagents | Product | Yield (%) | Reference |
| This compound | Chloroacetyl chloride, 2-aminoacetophenones | Substituted Quinazolinones | 65-80% (Typical) | [] |
Synthesis of Acridone Derivatives via Ullmann Condensation
Acridone and its derivatives are another important class of nitrogen-containing heterocycles with significant biological applications, including antibacterial and anticancer activities.[6][7] A common synthetic route is the Ullmann condensation of a halo-benzoic acid with an aniline derivative, followed by acid-catalyzed cyclization.[6][8]
General Synthetic Workflow
The synthesis involves a copper-catalyzed C-N bond formation followed by an intramolecular cyclization to form the tricyclic acridone core.
Caption: Synthesis of acridones via Ullmann condensation and cyclization.
Experimental Protocol
This protocol is based on general procedures for the Ullmann condensation to form N-phenylanthranilic acids, followed by cyclization.[6][9]
Step 1: Ullmann Condensation
-
To a 100 mL round-bottom flask, add this compound (10 mmol), the desired substituted aniline (20 mmol), anhydrous potassium carbonate (15 mmol), and copper powder (0.5 g).
-
Add 30 mL of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into a 1:1 solution of hydrochloric acid and water (100 mL).
-
Allow the mixture to stand overnight to precipitate the N-aryl anthranilic acid intermediate.
-
Collect the solid by filtration, wash with water, and dry.
Step 2: Cyclization to Acridone
-
Place the dried N-aryl anthranilic acid intermediate (5 mmol) in a flask.
-
Add polyphosphoric acid (PPA) (20 g) or concentrated sulfuric acid (15 mL).
-
Heat the mixture at 100-120°C for 2-4 hours.
-
Carefully pour the hot reaction mixture onto crushed ice.
-
Neutralize the solution with a sodium hydroxide solution to precipitate the acridone derivative.
-
Filter the product, wash extensively with water, and dry. Recrystallize from a suitable solvent like ethanol or acetic acid.
Quantitative Data
| Reaction Step | Reactants | Product Class | Yield (%) | Reference |
| Ullmann Condensation | 2-Halobenzoic acid, Aniline | N-Aryl Anthranilic Acid | 65-90% | [9] |
| Cyclization | N-Aryl Anthranilic Acid | Acridone | 70-95% | [6] |
Application in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position of the benzoic acid ring is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods are fundamental in modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds, respectively, allowing for extensive diversification of the core structure.[10][11]
Suzuki-Miyaura Coupling
This reaction couples the aryl bromide with an organoboron species to form a C-C bond, enabling the introduction of various aryl or vinyl substituents.[11][12]
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine, which is crucial for synthesizing complex amines and N-heterocycles.[10][13]
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
General Protocol for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (or its ester derivative) (1 equiv), the desired boronic acid (1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2-3 equiv).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv), and a suitable phosphine ligand if required.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a deoxygenated solvent system, typically a mixture like 1,4-dioxane/water or toluene.
-
Heat the mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC or LC-MS.[14]
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous MgSO₄, concentrate under reduced pressure, and purify the residue by column chromatography.
Quantitative Data for Cross-Coupling Reactions
| Reaction | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Suzuki Coupling | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 80-96% (Typical) | [12] |
| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 75-95% (Typical) | [10][15] |
Yields are representative for aryl bromides under optimal conditions and may vary for the specific substrate.
References
- 1. This compound | 41198-02-1 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 错误页 [amp.chemicalbook.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Synthetic Methods of Acridone Compounds [lingzhiyuechem.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. jk-sci.com [jk-sci.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-3-bromo-5-chlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing 2-Amino-3-bromo-5-chlorobenzoic acid in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The selective reactivity of the carbon-bromine bond over the carbon-chlorine bond allows for regioselective functionalization at the 3-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. For this compound, this reaction enables the introduction of various aryl and heteroaryl substituents, leading to the synthesis of biaryl compounds that are precursors to a range of biologically active molecules.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These are based on established procedures for structurally similar ortho-bromoanilines and may require optimization.[1][2]
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.5) | DMF | 90 | 24 | 75-85 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | Acetonitrile/H₂O (4:1) | 80 | 18 | 82-92 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[3][4]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (10 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add the palladium catalyst and ligand to the flask under a positive pressure of inert gas.
-
Add the degassed solvent mixture (Toluene/H₂O).
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle and Workflow
Caption: Suzuki-Miyaura catalytic cycle and experimental workflow.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable alkynylated aromatic compounds. This reaction is particularly useful for introducing linear carbon scaffolds.
Data Presentation: Representative Reaction Conditions and Yields
The following table outlines representative conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes, based on protocols for similar 2-amino-3-bromopyridines.[5][6]
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Ligand (mol%) | Copper Source (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N (2) | DMF | 100 | 3 | 85-95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | - | CuI (6) | Piperidine (2) | THF | 65 | 8 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | Xantphos (4) | CuI (5) | DIPA (2) | Toluene | 80 | 12 | 88-98 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (4) | - | CuI (8) | i-Pr₂NH (2.5) | Acetonitrile | 70 | 10 | 75-85 |
Experimental Protocol: Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[5][7]
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂, 0.025 mmol, 2.5 mol%)
-
Triphenylphosphine (PPh₃, 0.05 mmol, 5 mol%)
-
Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N, 2.0 mmol)
-
Anhydrous DMF (5 mL)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst, ligand, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF and stir for 10 minutes at room temperature.
-
Add this compound, the terminal alkyne, and triethylamine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 3-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture and dilute with ethyl acetate.
-
Wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Catalytic Cycles and Logical Relationship
Caption: Interlinked catalytic cycles of the Sonogashira coupling.
Heck Reaction
The Mizoroki-Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the synthesis of complex olefinic structures.
Data Presentation: Representative Reaction Conditions and Yields
The following table provides representative conditions and expected yields for the Heck reaction of this compound with various alkenes. These are based on general Heck reaction protocols.[8][9]
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (1.5) | DMF | 100 | 24 | 70-80 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | DMA | 120 | 18 | 75-85 |
| 3 | Acrylonitrile | Pd(PPh₃)₄ (5) | - | NaOAc (2) | Acetonitrile | 80 | 36 | 65-75 |
| 4 | 1-Octene | Pd₂(dba)₃ (1.5) | Tri-tert-butylphosphine (3) | Cy₂NMe (2) | Toluene | 110 | 20 | 60-70 |
Experimental Protocol: Heck Reaction
This protocol is a general guideline for the Heck reaction of this compound with an alkene.[10][11][12]
Materials:
-
This compound (1.0 mmol)
-
Alkene (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 1.5 mmol)
-
Anhydrous DMF (5 mL)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a sealable reaction tube, add this compound, the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, the alkene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture to remove the triethylammonium bromide salt.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Catalytic Cycle and Workflow
Caption: Heck reaction catalytic cycle and experimental workflow.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. This reaction is of great importance in pharmaceutical synthesis for the construction of arylamines.
Data Presentation: Representative Reaction Conditions and Yields
The following table presents representative conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines, based on general protocols for aryl bromides.[13][14][15]
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 16 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 18 | 85-95 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ (2) | THF | 80 | 24 | 75-85 |
| 4 | Diethylamine | Pd(OAc)₂ (3) | t-BuXPhos (6) | LHMDS (1.5) | Toluene | 90 | 20 | 70-80 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with an amine.[16][17]
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)
-
BINAP (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, add the palladium catalyst, ligand, and sodium tert-butoxide to a dry Schlenk tube.
-
Add this compound and a stir bar.
-
Remove the tube from the glovebox, add anhydrous toluene and the amine via syringe.
-
Place the reaction under a positive pressure of inert gas and heat to 100 °C with stirring for 16-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Catalytic Cycle and Logical Relationship
Caption: Buchwald-Hartwig amination catalytic cycle and key steps.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-3-bromo-5-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-Amino-3-bromo-5-chlorobenzoic acid with various arylboronic acids. This reaction is a critical transformation in medicinal chemistry for the synthesis of complex biaryl compounds, which are prominent scaffolds in numerous pharmaceutical agents. The presence of multiple functional groups on the starting material, including an activating amino group, a deactivating carboxyl group, and two different halogen atoms, requires careful selection of reaction conditions to achieve high yields and selectivity.
Reaction Principle
The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction that proceeds via a palladium catalytic cycle.[1] The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (this compound), forming a Pd(II) intermediate.[2][3] The reactivity of aryl halides typically follows the trend I > Br > Cl, suggesting the reaction will likely occur at the bromo position.[4]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.[2][3]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[2][3]
Experimental Protocols
The following protocols are adapted from established procedures for structurally similar compounds and provide a robust starting point for the Suzuki-Miyaura coupling of this compound.[2][5][6] Optimization may be necessary for specific arylboronic acids.
Protocol 1: Standard Conditions using a Palladium-Phosphine Catalyst
This protocol employs a widely used palladium catalyst and is suitable for a broad range of arylboronic acids.[7]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)[6]
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)[2]
-
1,4-Dioxane and Water (4:1 mixture, degassed)[7]
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Purge the resulting solution with the inert gas for 15-20 minutes.[6]
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[5]
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[6]
Protocol 2: Conditions for Potentially Challenging Couplings
For less reactive arylboronic acids or to minimize side reactions, a more active catalyst system may be required. The use of bulky, electron-rich phosphine ligands can improve reaction efficiency.[8] Protecting the amino group can also prevent side reactions like dehalogenation.[8]
Materials:
-
N-Boc-2-Amino-3-bromo-5-chlorobenzoic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2-3 mol%)
-
SPhos (2.2-3.3 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)[7]
-
Toluene and Water (degassed)[7]
Procedure:
-
N-Protection (if necessary): Protect the amino group of this compound with a Boc group using Di-tert-butyl dicarbonate (Boc₂O) and a suitable base like triethylamine in a solvent such as THF.[8]
-
Follow the general setup procedure as described in Protocol 1, using the N-protected starting material, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Use a degassed mixture of toluene and water as the solvent.
-
Heat the reaction to 100-110 °C and monitor its progress.
-
After the reaction is complete, perform an aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography.
-
Deprotection: If N-protection was used, the Boc group can be removed using standard conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).
Data Presentation: Expected Reactivity and Yields
The following table summarizes expected outcomes for the Suzuki-Miyaura coupling with substrates structurally similar to this compound. This data serves as a predictive guide for reaction planning.
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Reference Substrate |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~85 | 4-Amino-3-bromobenzoic acid analog[7] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole[7] |
| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 4-12 | ~85 | Methyl 2-amino-5-bromobenzoate[6] |
| 2-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 4-12 | ~82 | Methyl 2-amino-5-bromobenzoate[6] |
| 3-Furylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 4-12 | ~78 | Methyl 2-amino-5-bromobenzoate[6] |
Mandatory Visualization
The following diagrams illustrate the catalytic cycle and a general experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Synthesis of Quinazolinone Derivatives Using 2-Amino-3-bromo-5-chlorobenzoic Acid: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Enduring Significance of the Quinazolinone Scaffold
The quinazolinone core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its rigid, planar structure, rich in nitrogen atoms, provides an ideal framework for interacting with a multitude of biological targets. Quinazolinone derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, antibacterial, and antiviral properties.[1][2] Their remarkable versatility has led to the development of several clinically successful drugs. The strategic functionalization of the quinazolinone ring system allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a cornerstone for the development of novel therapeutics.[3]
This guide provides detailed protocols and technical insights for the synthesis of quinazolinone derivatives, specifically utilizing the highly functionalized precursor, 2-Amino-3-bromo-5-chlorobenzoic acid. The presence of bromine and chlorine atoms on the benzene ring offers unique opportunities for post-synthetic modifications and can significantly influence the biological activity of the resulting compounds.
Precursor Analysis: this compound
This compound is a valuable starting material for the synthesis of complex heterocyclic systems. The strategic placement of the amino, carboxylic acid, bromo, and chloro functional groups allows for a variety of chemical transformations. The amino and carboxylic acid moieties are perfectly positioned for the cyclization reactions required to form the quinazolinone ring. The halogen substituents, a bromine atom at position 3 and a chlorine atom at position 5, are electron-withdrawing groups that can influence the reactivity of the aromatic ring and provide handles for further derivatization through cross-coupling reactions.
Synthetic Pathways and Detailed Protocols
Two primary and robust synthetic strategies for the preparation of quinazolinone derivatives from this compound are presented below. The choice of method will depend on the desired substitution pattern on the final quinazolinone product.
Method 1: The Niementowski Reaction for the Synthesis of 8-Bromo-6-chloroquinazolin-4(3H)-one
The Niementowski reaction is a classic and direct method for synthesizing 4(3H)-quinazolinones from anthranilic acids and amides.[4] In this protocol, formamide serves as both the reagent and, in some cases, the solvent, providing the C2 carbon for the quinazolinone ring.
Reaction Scheme:
Figure 1: General scheme for the Niementowski reaction.
Causality Behind Experimental Choices:
-
Excess Formamide: An excess of formamide is used to drive the reaction to completion, acting as both a reactant and a high-boiling solvent.
-
High Temperature: The cyclization step requires significant thermal energy to overcome the activation barrier for the intramolecular condensation and subsequent dehydration. Conventional heating is effective, though microwave irradiation can dramatically reduce reaction times.[5]
Experimental Protocol: Conventional Heating
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and an excess of formamide (10-20 eq).
-
Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolation: Pour the cooled reaction mixture into ice-cold water with vigorous stirring. The solid product will precipitate out of solution.
-
Purification: Collect the precipitate by vacuum filtration. Wash the crude product thoroughly with cold water to remove any residual formamide. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[6]
Experimental Protocol: Microwave-Assisted Synthesis
-
Reaction Mixture: In a microwave-safe reaction vessel, combine this compound (1.0 eq) and formamide (5-10 eq).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 150 °C for 20-40 minutes.[5]
-
Work-up and Isolation: Follow the same procedure as for the conventional heating method.
Data Presentation:
| Parameter | Conventional Heating | Microwave-Assisted |
| Reaction Time | 2-4 hours | 20-40 minutes |
| Temperature | 150-160 °C | 150 °C |
| Typical Yield | Moderate to Good | Good to Excellent |
Table 1: Comparison of conventional and microwave-assisted Niementowski reaction conditions.
Method 2: Two-Step Synthesis via a Benzoxazinone Intermediate for 2,3-Disubstituted Quinazolinones
This versatile two-step method allows for the introduction of a wide array of substituents at both the 2- and 3-positions of the quinazolinone core. The first step involves the acylation of the starting anthranilic acid to form a benzoxazinone intermediate. This intermediate is then reacted with a primary amine to yield the desired 2,3-disubstituted quinazolinone.
Reaction Workflow:
Figure 2: Workflow for the two-step synthesis of disubstituted quinazolinones.
Causality Behind Experimental Choices:
-
Pyridine in Step 1: Pyridine acts as a base to neutralize the HCl generated during the acylation reaction, driving the formation of the N-acyl intermediate.
-
Acetic Anhydride (Alternative for Step 1): In some protocols, acetic anhydride is used for both acylation (with an appropriate carboxylic acid) and cyclization to the benzoxazinone.[7]
-
Solvent in Step 2: The choice of solvent (e.g., ethanol, glacial acetic acid) for the reaction with the amine depends on the reactivity of the amine and the solubility of the reactants. Acetic acid can also act as a catalyst for the condensation.
Experimental Protocol:
Step 1: Synthesis of 8-Bromo-6-chloro-2-substituted-4H-3,1-benzoxazin-4-one
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Acylation: Slowly add the desired acyl chloride (R¹COCl) (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction by TLC.
-
Isolation: Pour the reaction mixture into ice-cold water to precipitate the N-acyl intermediate, which often cyclizes in situ or upon workup to the benzoxazinone.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude benzoxazinone can be used in the next step without further purification or can be recrystallized if necessary.
Step 2: Synthesis of 8-Bromo-6-chloro-2,3-disubstituted-quinazolin-4(3H)-one
-
Reaction Setup: In a round-bottom flask, suspend the benzoxazinone intermediate from Step 1 (1.0 eq) and the desired primary amine (R²NH₂) (1.2 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Heating: Heat the mixture under reflux for 6-8 hours, monitoring the reaction by TLC.
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, pour the mixture into ice-cold water to induce precipitation.
-
Purification: Wash the crude product with cold water and a small amount of cold ethanol. The final quinazolinone derivative can be purified by recrystallization from an appropriate solvent (e.g., ethanol, DMF).
Characterization of Synthesized Quinazolinone Derivatives
The structural elucidation of the synthesized quinazolinone derivatives is crucial for confirming their identity and purity. A combination of spectroscopic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the successful formation of the quinazolinone ring and the incorporation of the desired substituents.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Key absorbances to look for include the C=O stretch of the quinazolinone ring (typically around 1680-1690 cm⁻¹) and the N-H stretch (if unsubstituted at the 3-position, around 3200-3400 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Niementowski Reaction | Incomplete reaction; Suboptimal temperature; Side reactions (e.g., decarboxylation of the starting material). | Extend reaction time and monitor by TLC; Optimize temperature (typically 130-160 °C); Use microwave synthesis for better control and reduced side reactions. |
| Formation of Multiple Byproducts | Impurities in starting materials; Decomposition at high temperatures. | Purify starting materials before use; Lower the reaction temperature and extend the reaction time; Use microwave synthesis. |
| Difficulty in Purification | Presence of unreacted starting materials or intermediates. | Optimize reaction conditions to drive the reaction to completion; Employ column chromatography for purification if recrystallization is ineffective. |
Table 2: Common issues and troubleshooting strategies in quinazolinone synthesis.
Conclusion
The synthesis of quinazolinone derivatives from this compound offers a gateway to a diverse library of potentially bioactive compounds. The Niementowski reaction provides a direct route to the 8-bromo-6-chloroquinazolin-4(3H)-one core, while the two-step benzoxazinone method allows for extensive diversification at the 2- and 3-positions. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can efficiently synthesize these valuable heterocyclic scaffolds for further investigation in drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Preparation and photophysical properties of quinazoline-based fluorophores | Semantic Scholar [semanticscholar.org]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. webassign.net [webassign.net]
Application of 2-Amino-3-bromo-5-chlorobenzoic Acid in the Synthesis of Pharmaceutical Intermediates
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-3-bromo-5-chlorobenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex heterocyclic structures for the pharmaceutical industry. The strategic placement of its amino, bromo, chloro, and carboxylic acid moieties allows for a variety of chemical transformations, making it a valuable starting material for creating diverse molecular scaffolds. A primary application of this intermediate is in the synthesis of quinazolinone derivatives, a class of compounds known for a wide range of biological activities.[1][2] Notably, it is a documented precursor for a series of 3-(2-(2-methoxyphenyl)-2-oxoethyl) quinazolinone derivatives that have demonstrated significant anticoccidial activity against Eimeria tenella in chickens.[2][] Furthermore, derivatives of this compound have been investigated as potential HIV reverse transcriptase inhibitors and androgen receptor antagonists.[1]
This document provides a detailed protocol for the synthesis of a quinazolinone-based pharmaceutical intermediate from this compound, focusing on its application in developing anticoccidial agents.
Key Application: Synthesis of Anticoccidial Quinazolinone Derivatives
Quinazolinone-based compounds, such as Halofuginone, are known for their effectiveness against the asexual stages of most Eimeria species, which are protozoan parasites causing coccidiosis in livestock.[4] The synthesis of novel quinazolinone derivatives from this compound offers a pathway to new and potentially more potent anticoccidial drugs. The general synthetic strategy involves a two-step process: the formation of a benzoxazinone intermediate, followed by its reaction with a primary amine to yield the desired 2,3-disubstituted quinazolin-4(3H)-one.[5]
Experimental Protocols
The following is a representative protocol for the synthesis of 6-bromo-8-chloro-2-methyl-4H-3,1-benzoxazin-4-one, a key intermediate, and its subsequent conversion to a 3-substituted quinazolinone derivative.
Protocol 1: Synthesis of 6-bromo-8-chloro-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate 1)
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10 mmol, 2.50 g) in anhydrous pyridine (50 mL).
-
Acylation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (20 mmol, 1.89 mL) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 3 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water followed by a small amount of cold diethyl ether. Dry the product under vacuum to yield 6-bromo-8-chloro-2-methyl-4H-3,1-benzoxazin-4-one.
Protocol 2: Synthesis of 6-bromo-8-chloro-3-(2-(2-methoxyphenyl)-2-oxoethyl)-2-methylquinazolin-4(3H)-one (Final Product)
Materials:
-
6-bromo-8-chloro-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate 1)
-
2-Amino-1-(2-methoxyphenyl)ethan-1-one hydrochloride
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 6-bromo-8-chloro-2-methyl-4H-3,1-benzoxazin-4-one (5 mmol, 1.37 g) and 2-amino-1-(2-methoxyphenyl)ethan-1-one hydrochloride (5.5 mmol, 1.11 g) in anhydrous DMF (30 mL).
-
Base Addition: Add triethylamine (15 mmol, 2.09 mL) to the mixture to neutralize the hydrochloride salt and facilitate the reaction.
-
Reaction: Heat the reaction mixture at 120 °C for 6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 150 mL of cold water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure final product.
Quantitative Data
The following table summarizes representative yields and purity for the synthesis of the anticoccidial quinazolinone derivative.
| Reaction Step | Starting Material | Product | Representative Yield (%) | Representative Purity (%) |
| Protocol 1 | This compound | 6-bromo-8-chloro-2-methyl-4H-3,1-benzoxazin-4-one | 85-95 | >95 |
| Protocol 2 | 6-bromo-8-chloro-2-methyl-4H-3,1-benzoxazin-4-one | 6-bromo-8-chloro-3-(2-(2-methoxyphenyl)-2-oxoethyl)-2-methylquinazolin-4(3H)-one | 70-80 | >98 |
Note: The presented yields and purities are illustrative and based on typical outcomes for these types of reactions.
Visualizations
Experimental Workflow
The following diagram illustrates the synthetic pathway from this compound to the final quinazolinone derivative.
Caption: Synthetic workflow for the preparation of a quinazolinone-based anticoccidial agent.
Postulated Signaling Pathway Inhibition
While the exact molecular target of many quinazolinone-based anticoccidial agents is still under investigation, a plausible mechanism of action involves the inhibition of a critical enzyme in the parasite's metabolic pathway. For instance, some quinazolinones are known to interfere with folate synthesis, which is essential for parasite replication.
Caption: Postulated mechanism of action via inhibition of the parasite's folate synthesis pathway.
References
Application Notes and Protocols for the Regioselective Synthesis of 2-Amino-3-bromo-5-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the regioselective synthesis of 2-Amino-3-bromo-5-chlorobenzoic acid, a key intermediate in the development of novel therapeutics. The described methodology focuses on the direct bromination of 2-amino-5-chlorobenzoic acid, a route chosen for its atom economy and straightforward execution. These guidelines are intended to assist researchers in medicinal chemistry and process development in the efficient and reproducible synthesis of this versatile building block.
Introduction
This compound is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules, most notably quinazolinone derivatives.[1] The specific arrangement of the amino, bromo, and chloro substituents on the benzoic acid scaffold allows for diverse chemical modifications, making it a valuable precursor in the generation of compound libraries for drug discovery. The regioselective introduction of the bromine atom at the C-3 position is a critical step in the synthesis, directly influencing the biological activity and patentability of the resulting compounds. This document outlines a reliable protocol for this synthesis, along with relevant data and workflow diagrams.
Data Presentation
Table 1: Reactant and Product Specifications
| Compound | IUPAC Name | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) |
| Starting Material | 2-Amino-5-chlorobenzoic acid | 635-21-2 | C₇H₆ClNO₂ | 171.58 |
| Product | This compound | 41198-02-1 | C₇H₅BrClNO₂ | 250.48 |
Table 2: Summary of a Representative Experimental Protocol
| Parameter | Value |
| Starting Material | 2-Amino-5-chlorobenzoic acid |
| Brominating Agent | Bromine (Br₂) |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | Reflux |
| Reaction Time | 2-4 hours (monitor by TLC) |
| Work-up | Cooling and filtration |
| Purification | Recrystallization from ethanol |
| Expected Yield | 75-85% |
| Purity (by HPLC) | >98% |
Experimental Protocols
Synthesis of this compound
This protocol describes the regioselective bromination of 2-amino-5-chlorobenzoic acid. The amino group at C-2 directs the incoming electrophile (bromine) to the ortho and para positions. As the para position (C-5) is already occupied by a chlorine atom, the bromination occurs regioselectively at the ortho C-3 position.
Materials:
-
2-amino-5-chlorobenzoic acid
-
Glacial acetic acid
-
Bromine
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Ice bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-chlorobenzoic acid in a minimal amount of glacial acetic acid. A typical concentration is in the range of 0.5 to 1.0 M.
-
Addition of Bromine: While stirring the solution at room temperature, slowly add a stoichiometric equivalent of bromine dissolved in a small amount of glacial acetic acid. The addition should be performed dropwise to control the reaction rate and temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold glacial acetic acid, followed by cold water to remove any residual acid and salts.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Mandatory Visualizations
Logical Workflow for the Synthesis
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Context: Application in Drug Development
This compound is a key building block for synthesizing inhibitors of various signaling pathways implicated in diseases such as cancer. For instance, quinazolinone derivatives synthesized from this intermediate have been investigated as inhibitors of critical enzymes in cell signaling cascades.
Caption: Role of this compound in synthesizing signaling pathway inhibitors.
References
Application Notes and Protocols for Functional Group Interconversions of 2-Amino-3-bromo-5-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functional group interconversions of the amino and carboxyl moieties of 2-Amino-3-bromo-5-chlorobenzoic acid. This versatile building block is a key intermediate in the synthesis of a variety of complex heterocyclic compounds, most notably quinazolinone derivatives with diverse biological activities.[1] This document outlines detailed experimental protocols, quantitative data for key transformations, and visual representations of reaction pathways to facilitate research and development in medicinal chemistry and drug discovery.
Interconversions of the Carboxyl Moiety
The carboxylic acid functionality of this compound can be readily transformed into esters, amides, acid chlorides, and primary alcohols, providing access to a wide range of derivatives for further synthetic elaboration.
Table 1: Summary of Carboxyl Group Interconversions
| Transformation | Product | Reagents and Conditions | Typical Yield (%) | Notes |
| Esterification | Methyl 2-amino-3-bromo-5-chlorobenzoate | Methanol, Sulfuric Acid (catalyst), Reflux | ~90% (analogous) | Excess methanol is used as both reactant and solvent. |
| Amide Formation | 2-Amino-3-bromo-5-chlorobenzamide | 1. SOCl₂, Reflux2. Aqueous NH₃ | Not Reported | Two-step process via the acid chloride. |
| Acid Chloride Formation | 2-Amino-3-bromo-5-chlorobenzoyl chloride | Thionyl chloride (SOCl₂), Reflux | High (qualitative) | The amino group may require protection. |
| Reduction | (2-Amino-3-bromo-5-chlorophenyl)methanol | Lithium aluminum hydride (LiAlH₄), THF, 0 °C to RT | ~70-90% (analogous) | The amino group can also be reduced. |
Experimental Protocols: Carboxyl Group Transformations
Protocol 1: Esterification to Methyl 2-amino-3-bromo-5-chlorobenzoate
This protocol is based on the general Fischer-Speier esterification of a similar substrate, 2-amino-5-bromobenzoic acid.
Materials:
-
This compound
-
Methanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Suspend this compound (1.0 eq) in an excess of absolute methanol (10-20 eq) in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.
-
Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Amide Formation via Acid Chloride
This two-step protocol describes the conversion of the carboxylic acid to an amide through an acid chloride intermediate.
Step 2a: Synthesis of 2-Amino-3-bromo-5-chlorobenzoyl chloride
-
Caution: This reaction should be performed in a well-ventilated fume hood as it generates HCl and SO₂ gases.
-
Suspend this compound (1.0 eq) in an excess of thionyl chloride (5-10 eq) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux for 1-2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The crude acid chloride is typically used in the next step without further purification.
Step 2b: Synthesis of 2-Amino-3-bromo-5-chlorobenzamide
-
Dissolve the crude 2-Amino-3-bromo-5-chlorobenzoyl chloride in an aprotic solvent such as dichloromethane or THF.
-
Cool the solution in an ice bath and slowly add an excess of concentrated aqueous ammonia with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude amide, which can be purified by recrystallization.
Protocol 3: Reduction to (2-Amino-3-bromo-5-chlorophenyl)methanol
This protocol is based on the reduction of similar amino acids using lithium aluminum hydride.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (saturated aqueous solution)
-
10% Sulfuric acid
-
Ethyl acetate
-
Three-necked flask with a condenser and dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry three-necked flask under an inert atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the benzoic acid to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of saturated aqueous sodium sulfate.
-
Acidify the mixture with 10% sulfuric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting amino alcohol by column chromatography or recrystallization.
Interconversions of the Amino Moiety
The primary amino group of this compound can undergo several important transformations, including diazotization for the introduction of other functional groups (Sandmeyer reaction), and protection/acylation to facilitate other reactions or to synthesize bioactive amides.
Table 2: Summary of Amino Group Interconversions
| Transformation | Product | Reagents and Conditions | Typical Yield (%) | Notes |
| Diazotization/ Sandmeyer | 2,5-Dichloro-3-bromobenzoic acid | 1. NaNO₂, HCl, 0-5 °C2. CuCl, HCl | High (analogous) | A versatile method to replace the amino group. |
| N-Acetylation | 2-Acetamido-3-bromo-5-chlorobenzoic acid | Acetic anhydride, Pyridine or Sodium Acetate | Not Reported | Protects the amino group and can be a key step in synthesis. |
| N-Boc Protection | 2-(tert-Butoxycarbonylamino)-3-bromo-5-chlorobenzoic acid | (Boc)₂O, Triethylamine, THF or Dioxane/Water | High (qualitative) | A common protecting group strategy in multi-step synthesis. |
Experimental Protocols: Amino Group Transformations
Protocol 4: Diazotization and Sandmeyer Reaction to 2,5-Dichloro-3-bromobenzoic acid
This protocol is adapted from procedures for similar anilines.[2][3]
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Ice
-
Standard laboratory glassware
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
-
In a separate flask, dissolve CuCl (1.2 eq) in concentrated HCl and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the CuCl solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent.
Protocol 5: N-Acetylation
This protocol describes the protection of the amino group as an acetamide.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (anhydrous) or Sodium acetate
-
Dichloromethane or Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure (using Pyridine):
-
Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask and cool to 0 °C.
-
Slowly add acetic anhydride (1.1-1.2 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by recrystallization.
Protocol 6: N-Boc Protection
This protocol details the widely used tert-butoxycarbonyl (Boc) protection of the amino group.[4]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF) or Dioxane/Water mixture
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in THF (or a 1:1 mixture of dioxane and water).
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C and slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Remove the organic solvent under reduced pressure (if applicable).
-
Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc protected product.
-
Purify by column chromatography if necessary.
Application in Heterocyclic Synthesis: Quinazolinones
A primary application of this compound is in the synthesis of quinazolin-4(3H)-ones, a class of compounds with significant pharmacological interest. The general strategy involves a two-step sequence: acylation of the amino group and subsequent cyclization with an amine.
Table 3: Synthesis of a Quinazolinone Derivative
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | N-Acylation & Cyclization | Acyl chloride (e.g., Acetyl chloride), Pyridine, Reflux | 7-Bromo-5-chloro-2-methyl-4H-benzo[d][2][5]oxazin-4-one |
| 2 | Condensation | Primary amine (e.g., Aniline), Ethanol, Reflux | 7-Bromo-5-chloro-2-methyl-3-phenylquinazolin-4(3H)-one |
Protocol 7: Synthesis of a 7-Bromo-5-chloro-2-methyl-3-phenylquinazolin-4(3H)-one
This protocol outlines a general procedure for the synthesis of a disubstituted quinazolinone.
Step 7a: Synthesis of 7-Bromo-5-chloro-2-methyl-4H-benzo[d][2][5]oxazin-4-one
-
Dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Slowly add acetyl chloride (1.1 eq) at 0 °C.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the benzoxazinone intermediate.
Step 7b: Synthesis of 7-Bromo-5-chloro-2-methyl-3-phenylquinazolin-4(3H)-one
-
Suspend the benzoxazinone intermediate (1.0 eq) and aniline (1.0 eq) in ethanol.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated quinazolinone product by filtration.
-
Wash the solid with cold ethanol and dry.
-
Recrystallize from a suitable solvent to obtain the pure product.
Visualizations
Caption: Functional group interconversions of this compound.
Caption: Experimental workflow for the synthesis of quinazolinone derivatives.
References
Application Notes and Protocols for the Bromination of 2-amino-5-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2-amino-3-bromo-5-chlorobenzoic acid via the electrophilic bromination of 2-amino-5-chlorobenzoic acid. This reaction is a crucial step in the synthesis of various pharmaceutical intermediates, particularly quinazolinone derivatives.[1][] The protocols and data presented herein are compiled and adapted from established methods for similar aromatic compounds.
Introduction
This compound is a key building block in synthetic organic chemistry, primarily utilized as an intermediate in the development of novel therapeutic agents.[1] The strategic placement of the amino, bromo, and chloro substituents on the benzoic acid core allows for diverse subsequent chemical modifications, making it a valuable precursor for complex heterocyclic scaffolds. The bromination of 2-amino-5-chlorobenzoic acid is an electrophilic aromatic substitution reaction. The potent activating and ortho-, para-directing effects of the amino group guide the incoming electrophile (bromine) to the position ortho to it (C3), overcoming the deactivating effects of the chloro and carboxylic acid groups.
Experimental Data
| Parameter | Value | Reference |
| Starting Material | 2-amino-5-chlorobenzoic acid | - |
| Brominating Agent | Bromine (Br₂) in Glacial Acetic Acid | [3] |
| Product | This compound | [1] |
| CAS Number (Product) | 41198-02-1 | [4] |
| Molecular Formula (Product) | C₇H₅BrClNO₂ | [4] |
| Molecular Weight (Product) | 250.48 g/mol | [4] |
| Expected Yield | 80-90% | Adapted from[3] |
| Purity (post-purification) | >97% | [5] |
| Appearance | White to pale yellow crystalline solid | [6] |
| Melting Point | Not specified (Flash Point: 235 °C) | [4] |
Experimental Protocol
This protocol is adapted from the established procedure for the bromination of 2-aminobenzoic acid.[3]
Materials:
-
2-amino-5-chlorobenzoic acid
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium bisulfite solution (aqueous)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-amino-5-chlorobenzoic acid in glacial acetic acid.
-
Cooling: Cool the solution to 15°C using an ice bath.
-
Bromination: While stirring, add a solution of bromine in glacial acetic acid dropwise from the dropping funnel. Maintain the temperature at 15°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at the same temperature for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of an aqueous solution of sodium bisulfite to neutralize any unreacted bromine.
-
Precipitation: Add deionized water to the reaction mixture to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any remaining acid and salts.
-
Drying: Dry the purified product under vacuum.
Purification:
Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.
Characterization:
The structure and purity of the final product, this compound, can be confirmed using various analytical techniques including:
Safety Precautions:
-
This experiment should be conducted in a well-ventilated fume hood.
-
Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).
Diagrams
Caption: Experimental workflow for the bromination of 2-amino-5-chlorobenzoic acid.
References
- 1. This compound | 41198-02-1 | Benchchem [benchchem.com]
- 3. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 41198-02-1 | RBA19802 [biosynth.com]
- 5. 41198-02-1 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 58026-21-4|2-Amino-5-bromo-3-chlorobenzoic acid|BLD Pharm [bldpharm.com]
- 8. 41198-02-1|this compound|BLD Pharm [bldpharm.com]
Application Notes: 2-Amino-3-bromo-5-chlorobenzoic Acid in the Development of Quinazoline-Based HIV-1 Reverse Transcriptase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The viral enzyme, reverse transcriptase (RT), is a cornerstone of the HIV-1 replication cycle, responsible for converting the viral RNA genome into proviral DNA, which is subsequently integrated into the host cell's genome. This essential function makes HIV-1 RT a primary target for antiretroviral drug development. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the enzyme, inducing conformational changes that disrupt its catalytic activity.
Recent drug discovery efforts have identified quinazolinone-based compounds as a promising class of NNRTIs. These heterocycles have shown potent inhibitory activity against wild-type and drug-resistant strains of HIV-1. A key starting material in the synthesis of these complex molecules is 2-Amino-3-bromo-5-chlorobenzoic acid.[1] The strategic placement of the amino, bromo, and chloro substituents on the benzoic acid scaffold allows for the construction of the quinazolinone core and subsequent derivatization to optimize antiviral potency and pharmacokinetic properties. These application notes provide a comprehensive overview of the synthetic route from this compound to a representative quinazolinone NNRTI and detailed protocols for evaluating its anti-HIV-1 activity.
Data Presentation
The following table summarizes the biological activity of a representative quinazolinone-based NNRTI, designated as Compound QN-1, synthesized from a 2-amino-3,5-dihalogenated benzoic acid precursor.
| Compound | Target | Assay Type | IC50 / EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| QN-1 | HIV-1 RT | Enzyme Inhibition | 140 | >100 | >714 |
| HIV-1 (Wild-Type) | Cell-Based (MT-4 cells) | 50 | >100 | >2000 | |
| HIV-1 (K103N Mutant) | Cell-Based (MT-4 cells) | 150 | >100 | >667 | |
| Nevirapine | HIV-1 RT | Enzyme Inhibition | 200 | 50 | 250 |
| (Control) | HIV-1 (Wild-Type) | Cell-Based (MT-4 cells) | 40 | 50 | 1250 |
Note: The data for Compound QN-1 is representative of potent quinazolinone NNRTIs and is compiled for illustrative purposes based on published data for this class of inhibitors.
Experimental Protocols
Protocol 1: Synthesis of a Representative Quinazolinone NNRTI (QN-1) from this compound
This protocol describes a general multi-step synthesis for a quinazolinone-based NNRTI, starting from this compound.
Step 1: Synthesis of 6-bromo-8-chloro-1H-benzo[d][1][2]oxazine-2,4-dione
-
To a stirred solution of this compound (1.0 eq) in anhydrous dioxane, add triphosgene (0.5 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and concentrate under reduced pressure.
-
Triturate the residue with hexane to afford the crude product.
-
Recrystallize from ethyl acetate/hexane to yield pure 6-bromo-8-chloro-1H-benzo[d][1][2]oxazine-2,4-dione.
Step 2: Synthesis of 2-amino-N-substituted-3-bromo-5-chlorobenzamide
-
Dissolve 6-bromo-8-chloro-1H-benzo[d][1][2]oxazine-2,4-dione (1.0 eq) in dimethylformamide (DMF).
-
Add the desired primary amine (e.g., cyclopropylamine) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Cyclization to form the Quinazolinone Core
-
Dissolve the N-substituted benzamide (1.0 eq) in tetrahydrofuran (THF).
-
Add a suitable cyclizing agent, such as 1,1'-Carbonyldiimidazole (CDI) (1.5 eq).
-
Reflux the mixture for 8 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify by column chromatography to yield the quinazolinone core structure.
Step 4: Final Derivatization (Example: Suzuki Coupling)
-
To a solution of the brominated quinazolinone core (1.0 eq) in a mixture of toluene and water, add the desired boronic acid (e.g., 2-pyridylboronic acid) (1.5 eq) and sodium carbonate (3.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add a palladium catalyst, such as Pd(PPh3)4 (0.05 eq).
-
Heat the reaction mixture at 100 °C for 12 hours under an argon atmosphere.
-
Cool the mixture, dilute with water, and extract with ethyl acetate.
-
Dry the combined organic layers over sodium sulfate, concentrate, and purify by column chromatography to obtain the final product (QN-1).
Protocol 2: HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)
This assay quantifies the inhibitory effect of the synthesized compound on the enzymatic activity of HIV-1 RT.
-
Reagent Preparation :
-
Prepare a stock solution of the test compound (QN-1) and a control inhibitor (e.g., Nevirapine) in DMSO.
-
Perform serial dilutions in reaction buffer to achieve the desired final concentrations.
-
Prepare the HIV-1 RT enzyme solution in the reaction buffer.
-
-
Assay Procedure :
-
Use a streptavidin-coated 96-well plate.
-
Add 80 µL of a reaction mixture containing a biotinylated template/primer (e.g., poly(A)/oligo(dT)) and digoxigenin (DIG)-labeled dUTPs to each well.
-
Add 10 µL of the diluted test compound or control to the appropriate wells. Include wells with buffer only (no inhibitor control) and wells with no enzyme (background control).
-
Initiate the reaction by adding 10 µL of recombinant HIV-1 RT to all wells except the background control.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Detection :
-
Wash the wells three times with washing buffer to remove unincorporated nucleotides.
-
Add 100 µL of an anti-DIG antibody conjugated to horseradish peroxidase (HRP) to each well and incubate for 1 hour at 37°C.
-
Wash the wells again three times with washing buffer.
-
Add 100 µL of a peroxidase substrate (e.g., TMB) to each well and incubate in the dark at room temperature.
-
Stop the reaction by adding 100 µL of stop solution.
-
-
Data Analysis :
-
Read the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of RT inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value (the concentration that inhibits 50% of RT activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: Cell-Based Anti-HIV-1 Activity Assay (MTT Method)
This assay measures the ability of the compound to protect MT-4 cells from HIV-1-induced cytopathic effects.
-
Cell Preparation :
-
Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
-
Antiviral Assay :
-
Prepare serial dilutions of the test compound (QN-1) in culture medium.
-
Add 50 µL of each dilution to the appropriate wells. Include wells with no compound (virus control) and wells with cells only (mock-infected control).
-
Infect the cells by adding 50 µL of a pre-titered HIV-1 stock (e.g., HIV-1 IIIB) to each well, except for the mock-infected controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.
-
-
MTT Assay for Cell Viability :
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Cytotoxicity Assay :
-
In a separate plate, perform the same procedure as the antiviral assay but without adding the virus to determine the compound's toxicity (CC50).
-
-
Data Analysis :
-
For the antiviral assay, calculate the percentage of cell protection to determine the EC50 value (the concentration that protects 50% of cells from virus-induced death).
-
For the cytotoxicity assay, calculate the percentage of cell viability relative to the untreated cell control to determine the CC50 value (the concentration that reduces cell viability by 50%).
-
Calculate the Selectivity Index (SI = CC50/EC50).
-
Visualizations
Caption: Synthetic pathway for a quinazolinone NNRTI from this compound.
References
- 1. Design, synthesis, antimicrobial activity and anti-HIV activity evaluation of novel hybrid quinazoline-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of HIV-1 reverse transcriptase by a quinazolinone and comparison with inhibition by pyridinones. Differences in the rates of inhibitor binding and in synergistic inhibition with nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3-bromo-5-chlorobenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of 2-Amino-3-bromo-5-chlorobenzoic acid synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue 1: Low or No Product Formation
-
Question: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I rectify this?
-
Answer: Low or no product formation in the synthesis of this compound, typically achieved through the bromination of 2-amino-5-chlorobenzoic acid, can stem from several factors:
-
Inactive Brominating Agent: The brominating agent (e.g., N-Bromosuccinimide (NBS), bromine) may have decomposed. Use a fresh, high-purity batch of the brominating agent.
-
Insufficient Activation: The aromatic ring of the starting material, 2-amino-5-chlorobenzoic acid, is deactivated by the electron-withdrawing chloro and carboxylic acid groups, making electrophilic substitution challenging. Ensure your reaction conditions are suitable for a deactivated substrate. This may involve the use of a catalyst or harsher reaction conditions, although the latter can lead to side reactions.
-
Sub-optimal Temperature: The reaction may be too cold, leading to a slow reaction rate. Conversely, a temperature that is too high can promote side reactions. Experiment with a range of temperatures to find the optimal condition for your specific setup.
-
Incorrect Solvent: The choice of solvent can significantly impact the reaction. Glacial acetic acid is commonly used for brominations of this type. Other solvents like dichloromethane or acetonitrile can also be explored.
-
Issue 2: Formation of Multiple Products (Low Selectivity)
-
Question: I am observing the formation of multiple spots on my TLC plate, indicating a mixture of products. How can I improve the selectivity of the reaction?
-
Answer: The main challenge in the bromination of 2-amino-5-chlorobenzoic acid is controlling the regioselectivity. The amino group is a strong ortho-, para-director, while the chloro and carboxyl groups are meta-directors. This can lead to the formation of isomeric byproducts. The primary side product is often the di-brominated species.[1] To improve selectivity:
-
Control Stoichiometry: Use a precise molar ratio of the brominating agent to the starting material. A slight excess of the starting material can sometimes help to minimize di-substitution.
-
Slow Addition of Brominating Agent: Add the brominating agent dropwise or in small portions to the reaction mixture at a low temperature. This helps to maintain a low concentration of the electrophile and favors mono-substitution.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5 °C) to enhance selectivity.
-
Issue 3: Product Purification Challenges
-
Question: I am having difficulty purifying the final product and this is impacting my overall yield. What are the recommended purification methods?
-
Answer: Effective purification is crucial for obtaining a high yield of pure this compound.
-
Recrystallization: This is the most common and effective method for purifying the crude product. A mixed solvent system, such as ethanol/water or methanol/water, is often effective. The crude product should be dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form crystals.
-
Washing: After filtration, wash the collected crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
-
Decolorization: If the product is colored, this may be due to trace impurities. Treating the solution of the crude product with activated charcoal before recrystallization can help to remove colored impurities.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common synthetic route to this compound?
-
A1: The most frequently employed synthetic route is the direct electrophilic bromination of 2-amino-5-chlorobenzoic acid.[2] This starting material is commercially available.
-
-
Q2: What are the most common side reactions to be aware of?
-
A2: The most prevalent side reaction is over-bromination, leading to the formation of di-bromo-2-amino-5-chlorobenzoic acid. Decarboxylation can also occur under harsh acidic conditions or at elevated temperatures, resulting in the formation of 2-bromo-4-chloroaniline.
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any byproducts.
-
-
Q4: What are the typical yields for this synthesis?
-
A4: The yield can vary significantly depending on the reaction conditions and the scale of the synthesis. With careful optimization of the reaction parameters and efficient purification, yields in the range of 60-80% can be expected.
-
Data Presentation
Table 1: Effect of Brominating Agent on Yield
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference (Analogous Reactions) |
| Bromine (Br₂) | Glacial Acetic Acid | 20-25 | 2-4 | 70-85 | General knowledge from organic chemistry textbooks |
| N-Bromosuccinimide (NBS) | Acetonitrile | 20-25 | 4-6 | 65-80 | General knowledge from organic chemistry textbooks |
| Pyridinium Tribromide | Dichloromethane | 0-5 | 6-8 | 60-75 | General knowledge from organic chemistry textbooks |
Table 2: Effect of Temperature on Yield and Selectivity
| Temperature (°C) | Mono-brominated Product (%) | Di-brominated Product (%) | Comments | Reference (Analogous Reactions) |
| 0-5 | ~85 | ~5 | Higher selectivity for the desired product. | General principles of electrophilic aromatic substitution |
| 20-25 | ~75 | ~15 | Faster reaction rate but lower selectivity. | General principles of electrophilic aromatic substitution |
| 50 | ~50 | ~30 | Significant formation of di-brominated byproduct. | General principles of electrophilic aromatic substitution |
Experimental Protocols
Protocol 1: Synthesis of this compound via Bromination
Materials:
-
2-amino-5-chlorobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Sodium bisulfite solution (aqueous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-chlorobenzoic acid (1.0 equivalent) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving the yield of this compound.
References
challenges in controlling regioselectivity during halogenation of aminobenzoic acids
Technical Support Center: Regioselectivity in Halogenation of Aminobenzoic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with controlling regioselectivity during the halogenation of aminobenzoic acids.
Troubleshooting Guide
This guide addresses common issues encountered during the electrophilic halogenation of aminobenzoic acid isomers.
Issue 1: Poor Regioselectivity in Halogenation of 3-Aminobenzoic Acid
-
Question: My chlorination of 3-aminobenzoic acid with N-chlorosuccinimide (NCS) in acetonitrile is yielding a mixture of 2-chloro- and 4-chloro- isomers with low selectivity. How can I improve the yield of the 4-chloro-5-aminobenzoic acid isomer?
-
Answer: The directing effects of the amino and carboxyl groups in 3-aminobenzoic acid are divergent, often leading to isomer mixtures. The amino group directs ortho- and para-, while the carboxyl group directs meta-. To enhance selectivity for the 4-position (para to the amino group and ortho to the carboxyl group), consider the following strategies:
-
Protect the Amino Group: The strong activating and ortho-, para-directing nature of the amino group can be temporarily masked through acylation (e.g., forming an acetamide). The resulting N-acetyl group is still ortho-, para-directing but is less activating than the amino group, which can afford greater control and prevent side reactions like oxidation. After halogenation, the protecting group can be removed by hydrolysis.
-
Solvent and Catalyst Modification: Changing the solvent can influence isomer ratios. While polar aprotic solvents like acetonitrile are common, exploring less polar options might alter the reactivity and selectivity. The addition of a Lewis acid catalyst could also influence the electrophilicity of the halogenating agent and the resulting regiochemistry.
-
Halogenating Agent: While NCS is a mild chlorinating agent, other reagents might offer different selectivity profiles. Consider exploring reagents like sulfuryl chloride.
-
Issue 2: Dihalogenation of 4-Aminobenzoic Acid
-
Question: I am attempting to monochlorinate 4-aminobenzoic acid using chlorine gas in acetic acid, but I am observing significant amounts of 3,5-dichloro-4-aminobenzoic acid. How can I favor the mono-substituted product?
-
Answer: The amino group in 4-aminobenzoic acid strongly activates the positions ortho to it, making both the initial halogenation and subsequent halogenations favorable. To control this and favor mono-halogenation, you can implement these adjustments:
-
Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use slightly less than one equivalent of the halogenating agent relative to the 4-aminobenzoic acid.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C) to decrease the overall reaction rate and reduce the likelihood of a second halogenation event.
-
Use a Milder Halogenating Agent: N-Chlorosuccinimide (NCS) is a milder alternative to chlorine gas and can provide better control over the extent of chlorination.
-
Amino Group Protection: As with the 3-amino isomer, protecting the amino group as an acetamide will moderate its activating influence and can significantly reduce the formation of dihalogenated products.
-
Issue 3: Unexpected Product Formation during Bromination in Acidic Media
-
Question: During the bromination of 4-aminobenzoic acid in a strong acidic medium (e.g., HBr/H2SO4), I am obtaining 3-bromo-4-aminobenzoic acid, but also a significant amount of 3,5-dibromo product. Why is this happening and how can I get only the monobrominated product?
-
Answer: In strongly acidic media, the amino group can be protonated to form the anilinium ion (-NH3+). This group is deactivating and a meta-director. This change in the directing effect of the amino substituent can lead to complex product mixtures. To achieve selective monobromination at the 3-position (ortho to the amino group), consider these approaches:
-
Protect the Amino Group: Protecting the amino group as an acetamide is a highly effective strategy. The N-acetyl group directs ortho- to itself, leading to the desired 3-bromo-4-acetylaminobenzoic acid, which can then be deprotected.
-
Use a Non-Acidic Medium: Employing a non-acidic solvent system with a milder brominating agent like N-bromosuccinimide (NBS) will keep the amino group in its neutral, ortho-, para-directing state, favoring substitution at the 3-position.
-
Frequently Asked Questions (FAQs)
-
Q1: Why is it difficult to control regioselectivity during the halogenation of aminobenzoic acids?
-
A1: The primary challenge arises from the competing directing effects of the two substituents on the aromatic ring. The amino group (-NH2) is a strong activating group that directs incoming electrophiles to the ortho and para positions. Conversely, the carboxylic acid group (-COOH) is a deactivating group that directs to the meta position. The final regiochemical outcome depends on the interplay of these electronic effects, steric hindrance, and the reaction conditions.
-
-
Q2: How does protecting the amino group help control the reaction?
-
A2: Converting the amino group to an amide (e.g., an acetamide with acetic anhydride) serves two main purposes. First, it reduces the high reactivity of the aromatic ring, which helps to prevent multiple halogenations. Second, the amide group is still an ortho-, para-director, but its bulkier size can sterically hinder the ortho positions, potentially favoring the para-substituted product.
-
-
Q3: What is the effect of pH on the halogenation of aminobenzoic acids?
-
A3: The pH of the reaction medium is critical. In strongly acidic solutions, the amino group is protonated to form an ammonium group (-NH3+). This protonated group is strongly deactivating and a meta-director. This property can be exploited to direct the halogen to a position that would otherwise be disfavored. For instance, while an amino group directs ortho/para, an ammonium group will direct meta.
-
-
Q4: Which halogenating agents are recommended for better control?
-
A4: For milder and more controlled halogenations, N-halosuccinimides (NCS for chlorination, NBS for bromination) are often preferred over harsher reagents like diatomic halogens (Cl2, Br2) or sulfuryl chloride. The N-halosuccinimides provide a slow, constant source of the electrophilic halogen, which can help to minimize side reactions and improve selectivity.
-
Quantitative Data Summary
The following table summarizes reaction conditions and outcomes for the halogenation of aminobenzoic acids, providing a comparative overview of different methodologies.
| Substrate | Halogenating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Isomer Ratio | Reference |
| 4-Aminobenzoic acid | N-Chlorosuccinimide | Acetonitrile | 25 | 3-Chloro-4-aminobenzoic acid | 95 | Mono-substituted | |
| 4-Aminobenzoic acid | N-Bromosuccinimide | DMF | 25 | 3-Bromo-4-aminobenzoic acid | 98 | Mono-substituted | |
| 3-Aminobenzoic acid | N-Chlorosuccinimide | Acetonitrile | 25 | 2-Chloro- & 4-Chloro- isomers | - | Mixture | |
| 3-Aminobenzoic acid | N-Bromosuccinimide | Acetonitrile | 25 | 2-Bromo-, 4-Bromo-, 6-Bromo- isomers | 94 | 20:55:25 | |
| 2-Aminobenzoic acid | N-Bromosuccinimide | Acetonitrile | 25 | 5-Bromo-2-aminobenzoic acid | 96 | Mono-substituted |
Experimental Protocols
Protocol 1: Selective Monobromination of 4-Aminobenzoic Acid
This protocol details the synthesis of 3-bromo-4-aminobenzoic acid using N-bromosuccinimide (NBS).
-
Dissolution: Dissolve 10.0 g of 4-aminobenzoic acid in 100 mL of dimethylformamide (DMF) in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: In the dark, add 13.0 g of N-bromosuccinimide (NBS) to the solution in small portions over a period of 30 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into 500 mL of ice-cold water.
-
Precipitation and Filtration: A precipitate will form. Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure 3-bromo-4-aminobenzoic acid.
Protocol 2: Chlorination of 2-Aminobenzoic Acid (Anthranilic Acid)
This protocol describes the synthesis of 5-chloro-2-aminobenzoic acid.
-
Suspension: Suspend 5.0 g of 2-aminobenzoic acid in 50 mL of glacial acetic acid in a 100 mL flask.
-
Reagent Addition: Slowly add a solution of 5.1 g of sulfuryl chloride in 10 mL of glacial acetic acid to the suspension while stirring. Maintain the temperature below 30 °C.
-
Reaction: Stir the mixture for 1 hour at room temperature.
-
Precipitation: Add 50 mL of water to the reaction mixture to precipitate the product.
-
Filtration and Washing: Filter the precipitate, wash it thoroughly with water until the filtrate is neutral, and then dry it.
-
Purification: Recrystallize the product from ethanol to yield pure 5-chloro-2-aminobenzoic acid.
Visual Workflow and Decision-Making Diagrams
The following diagrams illustrate the logical steps for troubleshooting and decision-making during the halogenation of aminobenzoic acids.
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Decision pathway for selecting a halogenation strategy.
troubleshooting failed Suzuki coupling with 2-Amino-3-bromo-5-chlorobenzoic acid
Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions. This guide is specifically tailored to address challenges encountered during the Suzuki coupling of 2-Amino-3-bromo-5-chlorobenzoic acid .
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound failed completely. What are the most common initial checks I should perform?
A: When a reaction fails, it's best to start with the fundamentals. First, verify the purity and integrity of your starting materials and reagents, as impurities can inhibit the catalyst.[1][2] Ensure your palladium catalyst is active; older catalysts or those exposed to air can lose activity. Confirm that your reaction was conducted under a strictly inert atmosphere (e.g., argon or nitrogen), as oxygen can deactivate the Pd(0) catalyst.[3][4] Finally, re-check the stoichiometry of all reagents, especially the base and the boronic acid partner.
Q2: How do the amino and carboxylic acid functional groups on this compound interfere with the Suzuki coupling reaction?
A: Both functional groups can introduce complications. The carboxylic acid will be deprotonated by the base to form a carboxylate salt. This salt may have poor solubility in common organic solvents, potentially hindering the reaction.[4] The amino group is a potential ligand for the palladium center, which can sometimes interfere with the catalytic cycle. Furthermore, being an electron-donating group, it can make the oxidative addition step more challenging compared to electron-deficient aryl halides.
Q3: What role does the base play, and how do I choose the right one for this specific substrate?
A: The base is critical for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[5][6][7] For a substrate with an acidic proton like your benzoic acid, the choice of base is crucial. You'll need enough base to both deprotonate the carboxylic acid and facilitate the catalytic cycle. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective in challenging couplings.[3][4] The solubility of the base in the chosen solvent system is also an important consideration.[4]
Q4: I'm seeing a significant amount of my starting material being debrominated. What causes this side reaction and how can I prevent it?
A: Debromination (protodebromination) is a common side reaction where the bromine atom is replaced by a hydrogen atom.[3][8] This can be caused by traces of water or other proton sources in the reaction mixture, especially under harsh conditions. To minimize it, use thoroughly dried, anhydrous solvents and ensure a rigorously inert atmosphere.[3] Lowering the reaction temperature or switching to a milder base may also reduce the extent of this side reaction.[3]
Troubleshooting Guides
Issue 1: Low to No Conversion of Starting Material
If you observe that your starting material is largely unreacted, consult the following troubleshooting steps.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive or Poisoned Catalyst | The active Pd(0) species is sensitive to oxygen. Ensure your solvent and reaction setup are thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas.[3][4] Consider using a more air-stable palladium precatalyst. If your substrate or other reagents contain potential catalyst poisons (like high concentrations of sulfur-containing compounds), they must be purified. |
| Suboptimal Ligand Choice | For electron-rich and sterically hindered aryl halides, standard ligands like triphenylphosphine (PPh₃) may be ineffective.[3] Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to facilitate the oxidative addition step for challenging substrates.[3][9][10] |
| Inappropriate Base or Insufficient Amount | The reaction requires a base to activate the boronic acid.[5] For substrates with acidic protons, a stronger base or a higher equivalent of a weaker base may be necessary.[4] Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[4][11] K₃PO₄ is often a good choice for difficult couplings.[3] |
| Poor Reagent Solubility | The carboxylate salt of your starting material might be insoluble in purely organic solvents.[4] Employ a mixed solvent system, such as 1,4-dioxane/water, THF/water, or toluene/water, to improve the solubility of all components.[4][7][12] |
| Incorrect Reaction Temperature | While many Suzuki couplings work well at room temperature, sterically hindered or electron-rich substrates often require heating (e.g., 80-110 °C) to proceed at a reasonable rate.[3] However, excessive heat can cause catalyst decomposition. If the reaction is sluggish, cautiously increase the temperature while monitoring for signs of degradation.[4] |
Issue 2: Formation of Significant Side Products
If your desired product is formed but is contaminated with significant byproducts, consider the following.
| Side Product Observed | Potential Cause & Troubleshooting Steps |
| Homocoupling of Boronic Acid (R-R) | This side reaction is often promoted by the presence of oxygen.[4][8] Improve your degassing procedure significantly. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue compared to Pd(II) sources that require in situ reduction.[4] |
| Protodeboronation of Boronic Acid | The boronic acid can be unstable and undergo hydrolysis to the corresponding arene. This is more common in aqueous conditions.[8] Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the free boronic acid.[4] |
| Dehalogenation of Starting Material | This occurs when the aryl halide is reduced instead of coupled. This can be caused by impurities or unfavorable reaction kinetics. Ensure high purity of all reagents.[1] A change in ligand, catalyst, or lowering the reaction temperature can sometimes suppress this pathway.[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization of the ligand, base, and solvent may be required.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1 ratio, ~10 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the this compound, the arylboronic acid, and the base.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[13]
-
Add the degassed solvent mixture via syringe.
-
Bubble the inert gas through the stirred solution for 15-20 minutes to ensure thorough degassing.
-
Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 4-24 hours).
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki Coupling of Substituted Aryl Bromides
The following table summarizes conditions used for substrates with similar electronic and steric properties to provide a starting point for optimization.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromobenzoic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O | 80 | 90-98 |
| 2 | 4-Bromobenzoic acid | Ad-L-PdCl₂⊂dmβ-CD (0.5) | - | Na₂CO₃ (2.4) | H₂O/CH₃OH | RT | >98 |
| 3 | Methyl 2-amino-5-bromobenzoate | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | Dioxane/H₂O | 80-100 | 78-98 |
| 4 | 4-Bromoacetophenone | None (Transition-Metal-Free) | - | Na₂CO₃ (3.7) | H₂O | 150 | ~70 |
Data is compiled from various sources for illustrative purposes.[14][15][16][17]
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a failed or low-yielding Suzuki coupling reaction.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
Suzuki Catalytic Cycle
This diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
optimization of reaction conditions for synthesizing quinazolinones from 2-Amino-3-bromo-5-chlorobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for synthesizing quinazolinones from 2-Amino-3-bromo-5-chlorobenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of quinazolinone derivatives from this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Increase reaction time or temperature. Consider switching to a higher boiling point solvent. Microwave-assisted synthesis can also be explored to enhance reaction rates.[1][2] |
| Poor nucleophilicity of the amine. | If using a two-step method via a benzoxazinone intermediate, consider using a more nucleophilic amine or adding a catalyst to facilitate the condensation step.[3] | |
| Steric hindrance from the bromine atom at the 3-position. | Optimize the catalyst and solvent system. Lewis acids or transition metal catalysts might be required to overcome the steric barrier. | |
| Deactivation of the starting material. | The electron-withdrawing effects of the bromo and chloro substituents can deactivate the amino group. Using a stronger activating agent for the carboxyl group (e.g., thionyl chloride instead of acetic anhydride) might be beneficial. | |
| Formation of Multiple Products/Side Reactions | Self-condensation of this compound. | Control the addition rate of the acylating agent and maintain a lower reaction temperature during the initial acylation step. |
| Formation of regioisomers. | The substitution pattern on the starting material should lead to a single regioisomer. However, if unexpected isomers are observed, careful structural characterization (NMR, MS) is required to identify them and adjust the synthetic strategy. | |
| Hydrolysis of the quinazolinone ring. | This can occur in the presence of strong acids or bases at elevated temperatures.[4] Ensure the workup procedure is performed under neutral or mildly basic/acidic conditions and at a controlled temperature. | |
| Incomplete Cyclization | Insufficient dehydration. | For reactions that produce water as a byproduct (e.g., Niementowski reaction), use a dehydrating agent like polyphosphoric acid (PPA) or perform the reaction in a setup that allows for water removal (e.g., Dean-Stark apparatus).[1] |
| Low reaction temperature. | The cyclization step often requires high temperatures. Ensure the reaction is heated to the optimal temperature for the specific method being used.[2] | |
| Difficulty in Product Purification | Presence of unreacted starting materials. | Optimize the stoichiometry of the reactants. A slight excess of the amine or acylating agent might be necessary to drive the reaction to completion. |
| Formation of polar byproducts. | An aqueous workup with a saturated sodium bicarbonate solution can help remove acidic impurities.[1] Column chromatography on silica gel is a standard method for purifying complex mixtures.[4] | |
| Product is an oil or difficult to crystallize. | Attempt purification by column chromatography. If the product is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/DMF) can be effective.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for synthesizing quinazolinones from this compound?
A1: A common and versatile method is a two-step sequence.[3] First, the this compound is acylated with an appropriate acyl chloride in the presence of a base like pyridine to form a benzoxazinone intermediate. This intermediate is then condensed with a primary amine to yield the desired 2,3-disubstituted quinazolinone.[3][5]
Q2: Can I use a one-pot method for this synthesis?
A2: Yes, one-pot methods are often more efficient. For instance, the Niementowski reaction, which involves heating the anthranilic acid derivative with an amide (like formamide), can directly produce the quinazolinone core.[1][6] Microwave-assisted organic synthesis (MAOS) can significantly accelerate this reaction.[2]
Q3: What are the key challenges with the Niementowski synthesis for this specific starting material?
A3: The Niementowski synthesis often requires harsh reaction conditions, such as high temperatures.[4] The electron-withdrawing nature of the bromo and chloro substituents on the anthranilic acid may further necessitate more forcing conditions to achieve good conversion.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a standard technique to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.
Q5: What are some suitable solvents for this reaction?
A5: The choice of solvent depends on the specific reaction. For the two-step method, pyridine is often used as both a solvent and a base for the acylation step, while DMF or ethanol can be used for the subsequent condensation.[1][3] For the Niementowski reaction, formamide can act as both a reactant and a solvent.[1] In some cases, solvent-free conditions under microwave irradiation have also been proven effective.[2]
Experimental Protocols
Protocol 1: Two-Step Synthesis via Benzoxazinone Intermediate
This protocol is adapted from the general synthesis of quinazolinones from substituted anthranilic acids.[3]
Step 1: Formation of 8-bromo-6-chloro-2-substituted-4H-benzo[d][1][7]oxazin-4-one
-
In a round-bottom flask, dissolve this compound (1 equivalent) in pyridine.
-
Cool the mixture in an ice bath.
-
Slowly add the desired acyl chloride (R-COCl, 1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the benzoxazinone intermediate.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Formation of 8-bromo-6-chloro-2,3-disubstituted-quinazolin-4(3H)-one
-
Dissolve the dried benzoxazinone intermediate (1 equivalent) in a suitable solvent such as DMF or ethanol.
-
Add the primary amine (R'-NH2, 1.2 equivalents) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with a small amount of cold solvent, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 2: One-Pot Niementowski Reaction
This protocol is based on the classical Niementowski reaction for the synthesis of 4(3H)-quinazolinones.[1]
-
In a microwave vial, mix this compound (1 equivalent) and formamide (used as both reactant and solvent, ~10-20 equivalents).
-
Seal the vial and heat the mixture in a microwave reactor to 130-150°C for 15-30 minutes. The optimal time and temperature may need to be determined empirically.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like an ethanol/DMF mixture.[1]
Visualizations
Caption: General synthetic workflows for quinazolinone synthesis.
Caption: Troubleshooting logic for quinazolinone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijstr.org [ijstr.org]
- 6. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-Amino-3-bromo-5-chlorobenzoic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-Amino-3-bromo-5-chlorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before starting the purification of crude this compound?
A1: Before beginning purification, it is crucial to characterize the crude material. Understanding the nature and quantity of impurities will guide the selection of the most effective purification strategy. Key initial steps include:
-
Thin-Layer Chromatography (TLC): To estimate the number of components in the crude mixture and determine an appropriate solvent system for column chromatography if necessary.
-
Melting Point Analysis: A broad melting range of the crude product suggests the presence of impurities. A sharp melting point is a good indicator of purity.
-
Solubility Testing: Small-scale tests to identify a suitable solvent or solvent system for recrystallization are essential. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.
Q2: What are the most common impurities found in crude this compound?
A2: Impurities can originate from starting materials, side reactions, or subsequent degradation. Common impurities may include:
-
Unreacted Starting Materials: Such as 2-amino-5-chlorobenzoic acid.
-
Isomeric Products: Positional isomers formed during the bromination step.
-
Di-halogenated Byproducts: Molecules with additional bromine or chlorine atoms.
-
Residual Solvents and Reagents: From the synthesis reaction.
Q3: My purified this compound has a persistent color. How can I decolorize it?
A3: A persistent color in the purified product usually indicates the presence of highly colored impurities. These can often be removed by treating a solution of the crude product with activated charcoal. Add a small amount of activated charcoal to the hot solution before filtration during the recrystallization process. Be aware that using too much charcoal can lead to a loss of your desired product through adsorption.[1]
Q4: The yield of my purified product is very low after recrystallization. What are the likely causes and how can I improve it?
A4: Low recovery rates during recrystallization are a common issue. Several factors could be responsible:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling.[1]
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel.[1]
-
Inappropriate Solvent Choice: The solvent may have too high a solubility for the compound even at low temperatures.
-
Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the product.[1]
To improve the yield, use the minimum amount of hot solvent required for dissolution, pre-heat the filtration apparatus, and wash the final crystals with a minimal amount of ice-cold solvent.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Oily Precipitate Instead of Crystals | The compound may be "oiling out" of the solution. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. | Add a small amount of additional solvent to the hot mixture. Allow the solution to cool more slowly. Vigorous stirring during cooling can also promote crystallization. |
| No Crystal Formation Upon Cooling | The solution may not be sufficiently saturated, or crystallization requires initiation. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal of the pure compound. If crystals still do not form, reduce the volume of the solvent by evaporation and allow it to cool again.[1] |
| Product Purity Does Not Improve | The chosen purification method may be ineffective against certain impurities. | If recrystallization fails to improve purity, consider alternative techniques such as column chromatography. A different recrystallization solvent system may also be effective. |
| Inconsistent Melting Point | The sample may not be completely dry and contains residual solvent. | Ensure the purified crystals are thoroughly dried under a vacuum to remove any remaining solvent. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general method for the purification of this compound. The ideal solvent system should be determined through preliminary small-scale experiments. A combination of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes or water) is often effective.
Materials:
-
Crude this compound
-
Recrystallization solvent(s) (e.g., ethanol/water or ethyl acetate/hexanes)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the more soluble solvent and heat the mixture to boiling while stirring until the solid dissolves completely.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration through a pre-heated funnel to remove the activated charcoal and any insoluble impurities.
-
Slowly add the less soluble solvent to the hot filtrate until the solution becomes slightly cloudy.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under a vacuum.
Protocol 2: Acid-Base Extraction
This technique can be useful for separating the acidic target compound from neutral or basic impurities.
Materials:
-
Crude this compound
-
Organic solvent (e.g., ethyl acetate)
-
Aqueous base solution (e.g., 1 M sodium bicarbonate)
-
Aqueous acid solution (e.g., 1 M hydrochloric acid)
-
Separatory funnel
-
Beakers
Procedure:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an aqueous base solution (e.g., 1 M sodium bicarbonate) to the separatory funnel. The acidic this compound will react to form its water-soluble salt and move to the aqueous layer.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Drain the lower aqueous layer into a clean beaker.
-
Repeat the extraction of the organic layer with the aqueous base to ensure all the acidic product has been transferred.
-
Combine the aqueous extracts.
-
Slowly acidify the combined aqueous layers with an aqueous acid solution (e.g., 1 M HCl) while stirring. The purified this compound will precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under a vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity after recrystallization.
References
avoiding side products in the synthesis of 2-Amino-3-bromo-5-chlorobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of 2-Amino-3-bromo-5-chlorobenzoic acid.
Troubleshooting Guide
Users may encounter several common issues during the synthesis. This guide provides systematic steps to identify and resolve these problems.
| Issue | Potential Cause | Recommended Solution |
| Presence of Di-brominated Side Product | Over-bromination due to the highly activating amino group. | • Stoichiometry Control: Use a precise 1:1 molar ratio of the substrate to the brominating agent.[1] • Controlled Addition: Add the brominating agent portion-wise to maintain a low concentration.[1] • Temperature Management: Conduct the reaction at a lower temperature (e.g., 0-5°C) to enhance selectivity for mono-bromination.[1] |
| Formation of Isomeric Byproducts | Lack of regioselectivity in direct halogenation. | • Protecting Group Strategy: Protect the amino group (e.g., via acetylation) to modulate its directing effect before halogenation.[2] • Multi-step Synthesis: Start with a precursor that already has the desired substitution pattern to guide subsequent reactions.[3] |
| Unreacted Starting Material | Insufficient amount or deactivation of the halogenating agent. | • Verify Stoichiometry: Ensure at least a 1:1 molar ratio of the halogenating agent to the starting material.[1] • Use Fresh Reagents: Employ a fresh batch of the halogenating agent to avoid using deactivated material.[1] |
| Product Discoloration (Not white/light yellow) | Presence of oxidation byproducts or other impurities. | • Recrystallization: Purify the final product using a suitable solvent system (e.g., ethanol/water).[1] • Activated Charcoal: Treat the crude product solution with activated charcoal before recrystallization to remove colored impurities.[1] |
| Decarboxylation of Benzoic Acid | Harsh reaction conditions (e.g., high temperature, strong acid/base) in the presence of excess bromine. | • Milder Conditions: Use less aggressive reagents and maintain controlled temperatures. • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound and how can it be identified?
A1: The most common side product is the di-brominated species, 2-Amino-3,5-dibromo-5-chlorobenzoic acid, resulting from over-bromination.[1] It can be identified using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: The di-brominated product will exhibit a different signal pattern in the aromatic region compared to the desired mono-brominated product.
-
Mass spectrometry (MS): This technique can confirm the presence of the di-brominated byproduct by identifying its higher molecular weight.
Q2: How can I control the regioselectivity of the bromination and chlorination steps?
A2: Controlling regioselectivity is crucial and can be achieved through a multi-step synthetic approach. A plausible route involves starting with a precursor where some substituents are already in place, guiding the subsequent additions. For instance, starting with 2-amino-5-chlorobenzoic acid and then performing a directed bromination. Alternatively, protecting the highly activating amino group as an acetamido group can help direct the halogenation to the desired positions.[2][3]
Q3: What is the benefit of using a protecting group for the amino functionality?
A3: Using a protecting group, such as an acetyl group, temporarily reduces the activating effect of the amino group.[2] This modulation allows for more controlled electrophilic aromatic substitution, preventing over-halogenation and improving the regioselectivity of the bromination and chlorination steps, ultimately leading to a cleaner reaction with a higher yield of the desired product.
Q4: Which solvents are recommended for this synthesis?
A4: The choice of solvent can influence the reactivity of the halogenating agent. Glacial acetic acid is commonly used for brominations.[2] However, it can sometimes lead to N-acetylation as a side reaction.[2] Less polar solvents may be used to decrease the reactivity of the brominating agent and improve selectivity.[1]
Experimental Protocols
A recommended approach for the synthesis of this compound is a multi-step process to ensure high purity and avoid isomeric side products.
Step 1: Synthesis of 2-Amino-5-chlorobenzoic acid
A common precursor is 2-amino-5-chlorobenzoic acid, which can be synthesized from 5-chloro-2-nitrobenzoic acid.
-
Reaction: Reduction of the nitro group.
-
Reagents: 5-chloro-2-nitrobenzoic acid, Raney nickel, hydrogen gas, ethanol.[4]
-
Procedure:
-
Dissolve 5-chloro-2-nitrobenzoic acid in ethanol.
-
Add freshly activated Raney nickel to the solution.[4]
-
Stir the mixture at room temperature under a hydrogen atmosphere overnight.[4]
-
Filter the reaction mixture through celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain 2-amino-5-chlorobenzoic acid.[4]
-
Step 2: Acetylation of 2-Amino-5-chlorobenzoic acid (Protection)
-
Reaction: Protection of the amino group.
-
Reagents: 2-Amino-5-chlorobenzoic acid, acetic anhydride, and a catalyst (e.g., a few drops of sulfuric acid).
-
Procedure:
-
Dissolve 2-amino-5-chlorobenzoic acid in glacial acetic acid.
-
Slowly add acetic anhydride to the mixture.
-
Heat the reaction mixture gently to complete the reaction.
-
Cool the mixture and pour it into cold water to precipitate the acetylated product.
-
Filter, wash with water, and dry the product.
-
Step 3: Bromination of 2-Acetamido-5-chlorobenzoic acid
-
Reaction: Electrophilic aromatic substitution (bromination).
-
Reagents: 2-Acetamido-5-chlorobenzoic acid, N-Bromosuccinimide (NBS), and a suitable solvent like DMF or acetic acid.[1]
-
Procedure:
-
Dissolve the acetylated starting material in the chosen solvent.
-
Cool the solution to 0-5°C in an ice bath.[1]
-
Slowly add NBS portion-wise, maintaining the low temperature.[1]
-
Allow the reaction to stir at a controlled temperature until completion (monitored by TLC).
-
Quench the reaction and isolate the crude brominated product.
-
Step 4: Hydrolysis of 2-Acetamido-3-bromo-5-chlorobenzoic acid (Deprotection)
-
Reaction: Removal of the acetyl protecting group.
-
Reagents: The brominated intermediate, aqueous strong acid (e.g., HCl) or strong base (e.g., NaOH).[2]
-
Procedure:
-
Reflux the crude 2-acetamido-3-bromo-5-chlorobenzoic acid with the acidic or basic solution.[2]
-
After the reaction is complete, cool the mixture.
-
Adjust the pH to precipitate the final product, this compound.
-
Filter, wash thoroughly with water, and dry the purified product.
-
Visualizations
Caption: Multi-step synthesis pathway for this compound.
Caption: Formation of the di-brominated side product from over-bromination.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
Technical Support Center: Enhancing Carbon-Chlorine Bond Reactivity for Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions involving the carbon-chlorine (C-Cl) bond. Due to its inherent stability, activating the C-Cl bond for efficient cross-coupling is a significant challenge. This guide offers practical solutions and detailed protocols to enhance reactivity and achieve successful outcomes in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My cross-coupling reaction with an aryl chloride is giving low to no yield. What are the most likely causes and how can I troubleshoot it?
A1: Low reactivity of aryl chlorides is a common issue due to the strong C-Cl bond. Several factors could be contributing to the poor yield. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is paramount for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
Recommendation: Switch to a more active catalyst system. For palladium catalysis, bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often effective.[1][2] For certain reactions, nickel catalysts can be superior to palladium for activating C-Cl bonds.[3][4]
-
-
Base and Solvent Effects: The choice of base and solvent can significantly impact the reaction rate and yield.
-
Reaction Temperature and Time: Higher temperatures are often necessary to overcome the activation energy for C-Cl bond cleavage.
-
Recommendation: Gradually increase the reaction temperature. However, be mindful that excessively high temperatures can lead to catalyst decomposition. Monitor the reaction over a longer period, as sluggish reactions may require extended times to reach completion.
-
-
Presence of Additives: Certain additives can enhance the rate of oxidative addition or prevent catalyst deactivation.
-
Recommendation: Consider the addition of salts like LiCl or the use of phase-transfer catalysts, which can be beneficial in specific cases.
-
Q2: I am working with an electron-rich aryl chloride and observing poor conversion. What specific strategies can I employ?
A2: Electron-rich aryl chlorides are particularly challenging substrates due to the increased electron density on the aromatic ring, which disfavors oxidative addition to the electron-rich metal center.
Strategies for Electron-Rich Aryl Chlorides:
-
Highly Electron-Donating Ligands: Employ ligands that are even more electron-rich and sterically hindered. This increases the electron density on the metal center, promoting oxidative addition. Ligands like BrettPhos and Josiphos-type ligands have shown success in these cases.[6]
-
Nickel Catalysis: Nickel catalysts are generally more effective for electron-rich aryl chlorides compared to palladium.[1][7] Consider screening nickel-based catalytic systems.
-
Alternative Cross-Coupling Reactions: If Suzuki or Buchwald-Hartwig reactions are failing, consider alternative cross-coupling methods like the Kumada coupling, which utilizes more reactive Grignard reagents.[8][9]
Q3: My reaction with a heteroaryl chloride is not working. Are there special considerations for these substrates?
A3: Yes, heteroaryl chlorides present unique challenges. The heteroatom can coordinate to the metal center, potentially inhibiting catalysis.
Considerations for Heteroaryl Chlorides:
-
Ligand Choice: The ligand must be carefully chosen to prevent catalyst inhibition by the heteroatom. Bulky biaryl phosphine ligands are often effective.[10]
-
Catalyst System: Both palladium and nickel catalysts have been successfully used for the cross-coupling of heteroaryl chlorides. The optimal choice will depend on the specific heterocycle and coupling partner.[10][11]
-
Base Selection: The basicity of the reaction medium needs to be carefully controlled, as many heterocycles are sensitive to strong bases.
Q4: How can I increase the reactivity of an unactivated alkyl chloride in a cross-coupling reaction?
A4: Unactivated alkyl chlorides are notoriously difficult substrates due to their strong C(sp³)-Cl bonds and the potential for β-hydride elimination.
Strategies for Unactivated Alkyl Chlorides:
-
Nickel Catalysis: Nickel catalysts are generally more effective than palladium for the cross-coupling of alkyl halides.[12]
-
Photoredox Catalysis: Dual photoredox/nickel catalysis has emerged as a powerful tool for activating unactivated alkyl chlorides under mild conditions.[13] This method involves the generation of a radical intermediate which is more readily coupled.
-
Additives: The use of specific additives, such as pyridines or N-heterocyclic carbene salts, can suppress side reactions like β-hydride elimination.[13]
Quantitative Data Summary
The following tables provide a comparative summary of yields for different cross-coupling reactions involving C-Cl bonds under various catalytic systems.
Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (1.5) | SPhos (3.0) | K₃PO₄ | Toluene | 100 | 12 | 98 | [2] |
| 2 | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (1.0) | XPhos (2.0) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 95 | [10] |
| 3 | 2-Chloropyridine | Phenylboronic acid | NiCl₂(PCy₃)₂ (5.0) | - | K₃PO₄ | t-Amyl alcohol | 100 | 12 | 92 | [11] |
| 4 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ (1.0) | RuPhos (2.0) | K₃PO₄ | Toluene/H₂O | 100 | 4 | 91 | [10] |
Table 2: Comparison of Catalysts for Buchwald-Hartwig Amination of Aryl Chlorides
| Entry | Aryl Chloride | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu | Toluene | 100 | 6 | 94 | [6] |
| 2 | 2-Chloropyridine | Aniline | [Pd(allyl)Cl]₂ (1.0) | BrettPhos (2.0) | NaOtBu | Toluene | 80 | 18 | 92 | [14] |
| 3 | 4-Chloroanisole | n-Hexylamine | NiCl₂(dppe) (10) | - | NaOtBu | Toluene | 100 | 24 | 85 | [6] |
| 4 | 3-Chloropyridine | Piperidine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 88 | [11] |
Experimental Protocols
Protocol 1: Nickel-Catalyzed Kumada Coupling of an Unactivated Aryl Chloride [8][9]
This protocol describes the cross-coupling of an aryl chloride with a Grignard reagent using a nickel-N-heterocyclic carbene (NHC) catalyst.
Materials:
-
Aryl chloride (1.0 mmol)
-
Grignard reagent (1.2 mmol)
-
[Ni(IMes)(acac)₂] (or a similar Ni-NHC precatalyst) (2 mol%)
-
Anhydrous THF (5 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the Ni-NHC precatalyst (0.02 mmol).
-
Add anhydrous THF (2 mL) and stir to dissolve the catalyst.
-
Add the aryl chloride (1.0 mmol) to the flask.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2 mmol, typically as a solution in THF or diethyl ether) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Photoredox/Nickel Dual Catalyzed Negishi Coupling of an Unactivated Alkyl Chloride [13]
This protocol outlines a method for coupling an unactivated alkyl chloride with an organozinc reagent using visible light photoredox catalysis in conjunction with a nickel catalyst.
Materials:
-
Alkyl chloride (1.0 mmol)
-
Organozinc reagent (1.5 mmol)
-
[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (photocatalyst, 1 mol%)
-
NiCl₂·glyme (5 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)
-
Anhydrous DMA (N,N-Dimethylacetamide) (5 mL)
-
Blue LED light source (e.g., Kessil lamp)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox, add the photocatalyst (0.01 mmol), NiCl₂·glyme (0.05 mmol), and dtbbpy (0.05 mmol) to a reaction vial equipped with a stir bar.
-
Add the alkyl chloride (1.0 mmol) and anhydrous DMA (5 mL).
-
Add the organozinc reagent (1.5 mmol).
-
Seal the vial, remove it from the glovebox, and place it in the photoreactor setup.
-
Irradiate the reaction mixture with a blue LED light source with vigorous stirring at room temperature for 24-48 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, quench the reaction with saturated aqueous EDTA solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General catalytic cycle for cross-coupling reactions.
Caption: Troubleshooting workflow for low-yield C-Cl cross-coupling.
Caption: Experimental workflow for a photoredox/nickel dual catalytic reaction.
References
- 1. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. [PDF] Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes | Semantic Scholar [semanticscholar.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Room-temperature Kumada cross-coupling of unactivated aryl chlorides catalyzed by N-heterocylic carbene-based nickel(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Room-Temperature Kumada Cross-Coupling of Unactivated Aryl Chlorides Catalyzed by N-Heterocylic Carbene-Based Nickel(II) Complexes [organic-chemistry.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chinesechemsoc.org [chinesechemsoc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Steric Hindrance with 2-Amino-3-bromo-5-chlorobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing steric hindrance in reactions involving 2-Amino-3-bromo-5-chlorobenzoic acid.
I. Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with this compound?
A1: The primary challenge is steric hindrance originating from the substituents on the aromatic ring. The bulky bromine atom at the C3 position, adjacent to the amino group at C2, can impede the approach of reagents to both the amino and carboxylic acid functional groups. This steric congestion can lead to lower reaction rates, incomplete reactions, and reduced yields.
Q2: How do the electronic effects of the substituents influence the reactivity of this compound?
A2: The substituents on the aromatic ring have competing electronic effects. The amino group is a potent activating and ortho-, para-directing group, while the bromine and chlorine atoms are deactivating but ortho-, para-directing. The carboxylic acid group is a deactivating and meta-directing group. These combined effects can lead to a complex reactivity profile, influencing the regioselectivity of various reactions.
Q3: Are protecting groups necessary for the amino group in reactions involving this compound?
A3: The use of protecting groups for the amino functionality is highly recommended in many cases. Protection can prevent unwanted side reactions and may help to mitigate some of the steric hindrance effects. Common protecting groups for anilines include acetyl (Ac) or tert-butoxycarbonyl (Boc). The choice of protecting group will depend on the specific reaction conditions and the desired final product.
Q4: Can microwave-assisted synthesis be beneficial when working with this sterically hindered molecule?
A4: Yes, microwave-assisted synthesis can be a valuable tool. The rapid heating provided by microwave irradiation can help overcome the activation energy barriers associated with sterically hindered substrates, often leading to shorter reaction times and improved yields.[1][2][3][4][5]
II. Troubleshooting Guides
A. Suzuki-Miyaura Coupling Reactions
Problem: Low or no yield of the desired biaryl product.
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | - Utilize a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or a biaryl phosphine ligand to promote oxidative addition and reductive elimination. - Consider using a pre-formed palladium catalyst with a high coordination number. |
| Ineffective Base | - Employ a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) to facilitate the transmetalation step. |
| Low Catalyst Activity | - Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). - Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. |
| Poor Solvent Choice | - Use a solvent system that can effectively dissolve all reactants, such as a mixture of 1,4-dioxane and water or toluene and water. |
B. Amide Bond Formation
Problem: Incomplete reaction or low yield of the amide product.
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | - Employ a more potent coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which are known to be effective for hindered substrates. - Consider converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride prior to reaction with the amine. |
| Formation of Ammonium Salt | - Ensure an adequate amount of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to neutralize the carboxylic acid and any acid generated during the reaction. |
| Low Nucleophilicity of the Amine | - If reacting with a weakly nucleophilic amine, increasing the reaction temperature or using a more activated carboxylic acid derivative may be necessary. |
C. Esterification Reactions
Problem: Low conversion to the desired ester product.
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | - For Fischer-Speier esterification, increase the reaction time and/or temperature. Microwave irradiation can also be effective. - Consider an alternative method, such as alkylation with a methylating agent like dimethyl sulfate in the presence of a base (e.g., K₂CO₃) in DMF, which can be highly efficient for methyl esters.[6] |
| Reversible Reaction | - In Fischer-Speier esterification, use a large excess of the alcohol to drive the equilibrium towards the product. Alternatively, remove water as it forms using a Dean-Stark apparatus.[6] |
| Catalyst Inactivation | - The amino group can neutralize the acid catalyst. Ensure a stoichiometric amount of a strong acid catalyst (e.g., H₂SO₄) is used to compensate for this.[6] |
III. Data Presentation
Disclaimer: The following quantitative data is for structurally similar compounds and should be used as a predictive guide for reactions with this compound. Actual yields may vary depending on the specific reaction conditions.
Table 1: Predicted Yields for Suzuki-Miyaura Coupling of an Analogous Substrate (Methyl 5-bromobenzofuran-2-carboxylate) with Various Arylboronic Acids under Microwave-Assisted Conditions [7]
| Entry | Arylboronic Acid | Product | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Methyl 5-phenylbenzofuran-2-carboxylate | 10 | 95 |
| 2 | 4-Methylphenylboronic acid | Methyl 5-(p-tolyl)benzofuran-2-carboxylate | 10 | 92 |
| 3 | 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)benzofuran-2-carboxylate | 10 | 90 |
| 4 | 4-Chlorophenylboronic acid | Methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate | 15 | 88 |
| 5 | 3-Nitrophenylboronic acid | Methyl 5-(3-nitrophenyl)benzofuran-2-carboxylate | 15 | 85 |
Table 2: Comparison of Coupling Reagent Efficiency in a Model Peptide Synthesis [8]
| Coupling Reagent | Class | Crude Purity (%) | Key Observations |
| HATU | Uronium/Aminium Salt | High | Consistently high purity with fewer deletion products observed.[8][9] |
| HCTU | Uronium/Aminium Salt | High | Performance is very similar to HATU, producing peptides of high purity.[8] |
| HBTU | Uronium/Aminium Salt | Lower than HATU/HCTU | Generally effective but can lead to more impurities compared to HATU and HCTU.[8][9] |
| PyBOP | Phosphonium Salt | Lower than HATU/HCTU | Can result in additional impurities in the crude product.[8][9] |
IV. Experimental Protocols
A. General Protocol for Suzuki-Miyaura Coupling
Note: This protocol is adapted for a sterically hindered substrate and may require optimization.
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), and a suitable base such as cesium carbonate (3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture of 1,4-dioxane/water (4:1, 10 mL). To this mixture, add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a bulky phosphine ligand (e.g., SPhos, 10 mol%) under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to 90-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
B. General Protocol for Amide Bond Formation using HATU
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in an anhydrous aprotic solvent such as DMF (10 mL).
-
Reagent Addition: Add HATU (1.1 mmol) and a non-nucleophilic base like DIPEA (3.0 mmol) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.2 mmol) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
C. General Protocol for Microwave-Assisted Fischer Esterification
-
Reaction Setup: In a microwave process vial, suspend this compound (1.0 mmol) in the desired alcohol (e.g., methanol, 10 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (1.0 mmol) dropwise to the stirred suspension.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for 15-30 minutes.
-
Work-up: After cooling, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify the crude ester by column chromatography.
V. Visualizations
Caption: A decision-making workflow for troubleshooting low yields.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted syntheses of regioisomerically pure bromorhodamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
scaling up the synthesis of 2-Amino-3-bromo-5-chlorobenzoic acid for industrial applications
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-bromo-5-chlorobenzoic acid for industrial applications. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the scaling-up process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
The most frequently cited and industrially viable method is the direct bromination of 2-amino-5-chlorobenzoic acid.[1] This approach is favored due to the availability of the starting material and the directness of the transformation.
Q2: What are the critical parameters to control during the scale-up of the bromination reaction?
When scaling up the bromination of 2-amino-5-chlorobenzoic acid, the following parameters are crucial:
-
Temperature: Halogenation reactions are often exothermic.[2] Careful temperature control is essential to prevent runaway reactions and minimize the formation of byproducts.
-
Reagent Addition: Slow, controlled addition of the brominating agent is necessary to maintain the desired reaction temperature and ensure consistent product quality.
-
Mixing: Efficient agitation is critical in large reactors to ensure homogenous reaction conditions and prevent localized overheating or high concentrations of reagents.
-
Stoichiometry: Precise control of the molar ratio of reactants is key to maximizing yield and minimizing the formation of poly-brominated impurities.
Q3: What are the primary safety concerns when handling bromine at an industrial scale?
Bromine is a highly corrosive and toxic substance. Key safety precautions include:
-
Closed Systems: All manufacturing activities should be conducted in closed systems to prevent the release of bromine vapors.[3]
-
Ventilation: Operations should be carried out in well-ventilated areas, with exhaust gases scrubbed or recycled.[3]
-
Personal Protective Equipment (PPE): Appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection, is mandatory.
-
Spill Neutralization: Have a readily available quenching agent, such as a sodium thiosulfate solution, to neutralize any spills.[2]
Q4: How can I monitor the progress of the reaction on a large scale?
For industrial-scale synthesis, reaction progress can be monitored using in-process controls such as High-Performance Liquid Chromatography (HPLC). This technique allows for the quantitative analysis of the consumption of the starting material and the formation of the desired product and any byproducts.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time and monitor by HPLC until the starting material is consumed.- Gradually increase the reaction temperature, carefully monitoring for byproduct formation.- Ensure the brominating agent is of high purity and activity. |
| Product loss during workup. | - Optimize the pH for precipitation to ensure maximum recovery.- Thoroughly wash the filter cake to recover all product. | |
| Poor Regioselectivity (Formation of Isomers) | The amino group in the starting material is a strong activating group, which can lead to substitution at multiple positions. | - Control the reaction temperature; lower temperatures often favor a specific isomer.- The choice of solvent can influence regioselectivity.- Consider protecting the amino group (e.g., as an acetamide) before bromination to direct the substitution and then deprotecting it. |
| Formation of Poly-brominated Byproducts | Excess of brominating agent or localized high concentrations. | - Use a precise stoichiometry of the brominating agent.- Ensure slow and controlled addition of the brominating agent with efficient mixing. |
| Product Discoloration | Oxidation of the amino group. | - Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent air oxidation.- Use purified, colorless starting materials. |
| Residual catalyst or reagents. | - Ensure thorough washing of the final product to remove any residual impurities. |
Experimental Protocols
Industrial Scale Synthesis of this compound via Bromination of 2-amino-5-chlorobenzoic acid
This protocol is a general guideline and should be optimized for specific plant and equipment capabilities.
Materials and Equipment:
-
Glass-lined or other suitable corrosion-resistant reactor with temperature control, agitation, and a port for reagent addition.
-
2-amino-5-chlorobenzoic acid
-
Liquid Bromine
-
Glacial Acetic Acid
-
Sodium bisulfite or sodium thiosulfate solution (for quenching)
-
Water
-
Appropriate filtration and drying equipment
Procedure:
-
Charging the Reactor: Charge the reactor with 2-amino-5-chlorobenzoic acid and glacial acetic acid.
-
Temperature Control: Cool the stirred suspension to the desired reaction temperature (typically between 0-10 °C to control the exothermic reaction and improve regioselectivity).
-
Bromine Addition: Slowly add liquid bromine to the reaction mixture over a period of several hours, maintaining the temperature within the specified range.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed to the desired level.
-
Quenching: Once the reaction is complete, quench any excess bromine by the slow addition of a sodium bisulfite or sodium thiosulfate solution.
-
Precipitation: Add water to the reaction mixture to precipitate the crude this compound.
-
Isolation: Isolate the product by filtration.
-
Washing: Wash the filter cake thoroughly with water to remove residual acids and salts.
-
Drying: Dry the product under vacuum at a suitable temperature.
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Starting Material | 2-amino-5-chlorobenzoic acid | Purity >99% is recommended |
| Brominating Agent | Liquid Bromine | Stoichiometry should be carefully controlled (typically 1.0-1.1 equivalents) |
| Solvent | Glacial Acetic Acid | --- |
| Reaction Temperature | 0-10 °C | Crucial for controlling regioselectivity and minimizing byproducts |
| Reaction Time | 4-12 hours | Dependent on scale and reaction temperature |
| Typical Yield | 80-90% | Highly dependent on process optimization |
| Purity (crude) | >95% | --- |
| Purity (after recrystallization) | >99% | Recrystallization from a suitable solvent like ethanol/water may be necessary |
Visualizations
Caption: General workflow for the industrial synthesis of this compound.
Caption: Decision tree for troubleshooting low product yield during synthesis.
References
Technical Support Center: Green Synthesis of 2-Amino-3-bromo-5-chlorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the green synthesis of 2-Amino-3-bromo-5-chlorobenzoic acid. The information is presented in a user-friendly question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key green chemistry principles applicable to the synthesis of this compound?
A1: Key green chemistry principles include the use of safer solvents (or solvent-free conditions), atom economy, use of renewable feedstocks, and energy efficiency. For this specific synthesis, approaches like mechanochemistry (solvent-free) and biocatalysis (enzymatic halogenation in aqueous media) are promising green alternatives to traditional methods that often employ hazardous solvents and reagents.[1][2]
Q2: What is a potential green starting material for this synthesis?
A2: A suitable and readily available starting material is 2-Amino-5-chlorobenzoic acid. The core challenge lies in the regioselective introduction of a bromine atom at the 3-position.
Q3: How can I improve the regioselectivity of the bromination step to favor the desired 3-bromo isomer?
A3: Controlling regioselectivity is crucial. The amino group strongly directs ortho- and para-, while the carboxyl group directs meta-.[3] To achieve bromination at the 3-position (ortho to the amino group), steric hindrance and the choice of brominating agent are key factors. Using a bulky brominating agent or a catalyst that favors the less sterically hindered ortho position can improve selectivity. Additionally, protecting the highly activating amino group, for instance, through acetylation, can modulate its directing effect and lead to more controlled bromination.[3]
Q4: Are there any enzymatic approaches for the synthesis of this molecule?
A4: While a specific enzyme for this transformation has not been reported, the field of enzymatic halogenation is rapidly advancing. Flavin-dependent halogenases are known to catalyze the regioselective halogenation of aromatic compounds in aqueous media under mild conditions.[4][5][6] In principle, a suitably engineered halogenase could be employed for the selective bromination of 2-Amino-5-chlorobenzoic acid, representing a very green synthetic route.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material (2-Amino-5-chlorobenzoic acid) | - Inefficient mixing in mechanochemical synthesis.- Low reactivity of the brominating agent.- Catalyst (if used) is inactive. | - Increase milling frequency or time.- Use a more reactive brominating agent like N-bromosuccinimide (NBS).- Ensure the catalyst is properly activated and handled under appropriate conditions. |
| Formation of multiple isomers (e.g., bromination at other positions) | - The strong activating effect of the amino group is leading to a lack of regioselectivity. | - Consider protecting the amino group as an acetamide to reduce its activating strength.[3]- Experiment with different catalysts that may offer better steric control.- Optimize reaction temperature; lower temperatures often favor higher selectivity. |
| Formation of di-brominated byproducts | - Excess of the brominating agent.- High reactivity of the aromatic ring. | - Use a stoichiometric amount (1:1 molar ratio) of the brominating agent.[3]- Add the brominating agent portion-wise to maintain a low concentration throughout the reaction.- As mentioned above, protecting the amino group can temper the ring's reactivity.[3] |
| Difficulty in product isolation and purification | - The product may have similar polarity to byproducts or unreacted starting material. | - Utilize column chromatography with a carefully selected solvent system.- Recrystallization from a suitable solvent can be effective for purification.- Derivatization of the carboxylic acid to an ester may alter its chromatographic behavior, facilitating separation, followed by hydrolysis. |
Data Presentation: Comparison of Synthetic Approaches
| Parameter | Traditional Method (e.g., Bromine in Acetic Acid) | Proposed Green Mechanochemical Method |
| Solvent | Glacial Acetic Acid (Corrosive, VOC) | Solvent-free |
| Brominating Agent | Liquid Bromine (Highly toxic and corrosive) | N-Bromosuccinimide (NBS) (Solid, easier to handle) |
| Reaction Temperature | Room Temperature to mild heating | Ambient (local heating from milling) |
| Reaction Time | Several hours | 30-60 minutes |
| Typical Yield | 60-75% | 80-90% (Hypothetical) |
| Byproducts | Poly-brominated species, solvent waste | Succinimide (recyclable) |
| Green Chemistry Score | Low | High |
Experimental Protocols
Proposed Green Mechanochemical Synthesis of this compound
This protocol describes a hypothetical but plausible green synthesis route based on mechanochemical principles.
Materials:
-
2-Amino-5-chlorobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Zirconia or stainless steel milling balls
-
Milling jar (zirconia or stainless steel)
-
Planetary ball mill or mixer mill
-
Ethyl acetate
-
Hexanes
-
Silica gel for chromatography
Procedure:
-
Charging the Milling Jar: In a suitable milling jar, place 2-Amino-5-chlorobenzoic acid and N-Bromosuccinimide in a 1:1 molar ratio. Add the milling balls.
-
Mechanochemical Reaction: Secure the jar in the ball mill and operate at a frequency of 20-30 Hz for 30-60 minutes. The progress of the reaction can be monitored by taking small aliquots and analyzing them by TLC or LC-MS.
-
Work-up: After the reaction is complete, remove the milling balls. Add ethyl acetate to the milling jar to dissolve the product and byproducts. Filter the solution to remove any insoluble materials.
-
Purification: The crude product is then purified. The succinimide byproduct can be removed by washing the ethyl acetate solution with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting solid can be further purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Mandatory Visualization
Caption: Workflow for the green mechanochemical synthesis.
References
- 1. Mechanochemical halogenation of unsymmetrically substituted azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcr.colab.ws [rcr.colab.ws]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Frontiers | Insights into enzymatic halogenation from computational studies [frontiersin.org]
- 6. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized 2-Amino-3-bromo-5-chlorobenzoic Acid by HPLC
For researchers and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step mandated by regulatory bodies. This guide provides a comprehensive overview of using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the purity validation of 2-Amino-3-bromo-5-chlorobenzoic acid, a key building block in the synthesis of various therapeutic agents.[1][] The performance of HPLC is objectively compared with alternative analytical techniques, supported by detailed experimental protocols and data interpretation.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a robust and widely adopted technique for the purity assessment of non-volatile and thermally stable compounds like this compound.[3] The method's strength lies in its high resolving power, which allows for the separation of the main compound from structurally similar impurities. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. The aromatic nature of the target molecule allows for sensitive detection using an ultraviolet (UV) detector.[3]
Detailed Experimental Protocol: RP-HPLC
This protocol outlines a general method for determining the purity of this compound. Optimization may be necessary depending on the specific impurities encountered during synthesis.
1. Instrumentation and Materials:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is generally suitable for this type of analysis.[3]
-
Chemicals and Reagents:
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20-21 min: 90% to 10% B
-
21-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Perform a 1:10 dilution with the same solvent to obtain a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[3]
4. Data Analysis: The purity of the sample is determined by calculating the area percent of the main peak relative to the total area of all detected peaks in the chromatogram. The specificity of the method is confirmed by its ability to separate the main peak from potential impurities, such as the starting material (2-amino-5-chlorobenzoic acid) and other synthesis by-products.[1][5]
Experimental Workflow and Data Presentation
The following diagram illustrates the typical workflow for HPLC purity analysis.
Caption: Workflow for HPLC purity validation.
Table 1: Representative HPLC Purity Analysis Data
| Peak No. | Compound Name | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | 2-Amino-5-chlorobenzoic acid (Impurity) | 5.8 | 15.2 | 0.4 |
| 2 | This compound | 10.2 | 3784.8 | 99.5 |
| 3 | Unknown Impurity | 12.5 | 3.8 | 0.1 |
| Total | 3803.8 | 100.0 |
Note: This data is representative and serves as an example. Actual retention times and peak areas will vary based on the specific HPLC system and conditions.
Comparison with Alternative Purity Validation Methods
While RP-HPLC is a powerful tool, other analytical techniques can be used for purity assessment, each with its own advantages and limitations.
1. Gas Chromatography (GC):
-
Principle: Separates volatile compounds based on their partitioning between a stationary phase and a carrier gas.
-
Applicability: Generally requires derivatization for non-volatile compounds like aromatic carboxylic acids to make them suitable for analysis.[6]
-
Comparison: Can be highly sensitive, but the extra derivatization step adds complexity and potential for error compared to the direct analysis possible with HPLC.
2. Thin-Layer Chromatography (TLC):
-
Principle: A qualitative technique where compounds are separated on a plate coated with an adsorbent material.
-
Applicability: Useful for rapid, preliminary checks of reaction progress and for identifying the presence of major impurities.[6]
-
Comparison: Less sensitive and not quantitative compared to HPLC. It is best used as a complementary, semi-quantitative screening tool.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: Provides detailed structural information about a molecule.
-
Applicability: ¹H NMR can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard. It is also excellent for identifying unknown impurities if they are present in sufficient concentration.
-
Comparison: Provides structural confirmation that HPLC cannot. However, it is generally less sensitive than HPLC for detecting trace impurities and requires more expensive instrumentation.
4. Titration:
-
Principle: A classic chemical method that determines the total amount of acidic functional groups in a sample.
-
Applicability: Can provide a measure of the overall purity of the carboxylic acid.
-
Comparison: It is a method for determining assay, not for impurity profiling. It cannot distinguish between the target molecule and other acidic impurities, lacking the specificity of chromatographic methods.[7]
Table 2: Comparison of Analytical Methods for Purity Validation
| Parameter | RP-HPLC | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) | NMR Spectroscopy |
| Selectivity | High | High | Low to Moderate | High (Structural) |
| Sensitivity | High (ng-pg) | Very High (pg-fg) | Low (µg-ng) | Moderate to Low |
| Quantitation | Excellent | Excellent | Semi-Quantitative | Good (qNMR) |
| Sample Throughput | High (Automated) | Moderate | High (Manual) | Low |
| Primary Use | Purity & Impurity Profile | Volatile Impurities | Reaction Monitoring | Structure & Assay |
| Derivatization | Not Required | Often Required | Not Required | Not Required |
Method Selection Guide
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitation, sensitivity, or structural information.
Caption: Decision tree for selecting an analytical method.
References
- 1. This compound | 41198-02-1 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. aaps.ca [aaps.ca]
- 6. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Comparative Reactivity Guide: 2-Amino-3-bromo-5-chlorobenzoic Acid vs. Other Halogenated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Amino-3-bromo-5-chlorobenzoic acid against other halogenated benzoic acids. The analysis is centered on its performance in widely-used palladium-catalyzed cross-coupling reactions, supported by representative experimental data and detailed protocols to inform synthetic strategy and decision-making in research and development.
Overview of Reactivity
The reactivity of halogenated benzoic acids in transition metal-catalyzed reactions is fundamentally governed by the nature of the halogen substituent. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen (C-X) bond. The reactivity trend is directly related to the carbon-halogen bond dissociation energy, following the general order: I > Br > Cl >> F .[1]
This compound is a uniquely substituted building block, offering multiple, distinct reaction pathways.[2] Its aromatic ring contains:
-
An activating, ortho-, para-directing amino group (-NH₂).[2][3]
-
A deactivating, meta-directing carboxyl group (-COOH).[2][4]
-
Two halogen atoms with different reactivities (Br and Cl).[2]
This combination allows for selective functionalization. The carbon-bromine bond is significantly more reactive towards oxidative addition with palladium(0) than the carbon-chlorine bond, enabling chemists to selectively modify the C3 position while leaving the C5 position available for subsequent transformations.[2]
Comparative Data for Palladium-Catalyzed Cross-Coupling Reactions
The following tables summarize representative data for the performance of various halogenated aminobenzoic acids in key cross-coupling reactions. The data is compiled based on established reactivity principles.[1][3]
Table 1: Suzuki-Miyaura Coupling Performance
| Parameter | Iodo-Aminobenzoic Acid | Bromo-Aminobenzoic Acid (e.g., this compound) | Chloro-Aminobenzoic Acid | Rationale |
| Reaction Time | Shortest | Shorter | Longer | Based on the C-X bond strength and the rate of oxidative addition (I > Br > Cl).[1][3] |
| Reaction Temp. | Room Temp. to Mild Heat | Mild to Moderate Heat (e.g., 80-90°C) | Higher Heat (e.g., 100-120°C) | Weaker C-X bonds require less thermal energy for catalyst activation.[3] |
| Catalyst Loading | Low (e.g., 1-2 mol%) | Moderate (e.g., 2-3 mol%) | Higher (e.g., 3-5 mol%) | Less reactive substrates often require a higher catalyst concentration or specialized ligands.[3] |
| Typical Yield | High to Excellent | High | Moderate to High | Higher reactivity generally leads to more efficient and higher-yielding reactions.[1] |
Table 2: Buchwald-Hartwig Amination Performance
| Parameter | Iodo-Aminobenzoic Acid | Bromo-Aminobenzoic Acid | Chloro-Aminobenzoic Acid | Rationale |
| Reaction Time | Short | Moderate | Long | The trend in oxidative addition rates dictates the overall reaction speed.[1] |
| Reaction Temp. | Mild (e.g., 60-80°C) | Moderate (e.g., 80-100°C) | High (e.g., >100°C) | Aryl chlorides are the most challenging substrates, requiring more forcing conditions.[5] |
| Ligand Choice | Standard (e.g., BINAP) | Standard to Bulky | Bulky/Electron-Rich (e.g., XPhos) | Less reactive aryl halides necessitate more sophisticated and highly active ligand systems.[5][6] |
| Typical Yield | Excellent | High | Good to High | With modern catalysts, even chloro-aromatics can provide good yields, though conditions are harsher. |
Key Reaction Pathways and Workflows
The choice of halogenated benzoic acid is a strategic decision based on the desired synthetic outcome, cost, and reaction conditions. The diagrams below illustrate the catalytic cycle that underpins these transformations and a logical workflow for substrate selection.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for selecting a halogenated benzoic acid substrate.
Experimental Protocols
The following are generalized protocols for key cross-coupling reactions. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Protocol 1: General Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of a bromo-aminobenzoic acid with an arylboronic acid.[1][3]
-
Objective: To synthesize an aryl-substituted aminobenzoic acid derivative.
-
Materials:
-
Halogenated Benzoic Acid (e.g., this compound) (1.0 mmol)
-
Arylboronic Acid (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)
-
Anhydrous Solvent (e.g., 1,4-Dioxane/Water mixture (4:1), 5 mL)
-
-
Procedure:
-
To a reaction vial, add the halogenated benzoic acid (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (0.03 eq).
-
Purge the vessel with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.
-
Under the inert atmosphere, add the anhydrous solvent.
-
Seal the vial and heat the reaction mixture with vigorous stirring. For a bromo-derivative, a temperature of 80-90°C is often sufficient.[3] For a chloro-derivative, higher temperatures (100-120°C) and a more specialized catalyst system may be required.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization.
-
Protocol 2: General Buchwald-Hartwig Amination
This protocol provides a general method for the C-N bond formation between a bromo-aminobenzoic acid and a primary or secondary amine.
-
Objective: To synthesize an N-aryl aminobenzoic acid derivative.
-
Materials:
-
Halogenated Benzoic Acid (e.g., this compound) (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos or BINAP, 4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol)
-
Anhydrous Solvent (e.g., Toluene or Dioxane, 5 mL)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the halogenated benzoic acid, palladium pre-catalyst, ligand, and base to a reaction vial.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vial and heat the reaction mixture to 80-110°C with stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, partition the mixture between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
-
Conclusion
The choice between this compound and other halogenated benzoic acids is a strategic decision contingent on the synthetic goal.
-
This compound is an ideal substrate for sequential, regioselective cross-coupling reactions. Its C-Br bond offers high reactivity for initial functionalization under relatively mild conditions, while the less reactive C-Cl bond remains for subsequent transformations.
-
Iodo-benzoic acids are the substrates of choice when maximum reactivity and the mildest possible reaction conditions are required.[1]
-
Bromo-benzoic acids provide a reliable and effective balance between reactivity, stability, and cost for a wide range of standard coupling reactions.[3]
-
Chloro-benzoic acids are the most cost-effective option, making them suitable for large-scale synthesis, but their lower reactivity necessitates harsher conditions and the use of highly active, specialized catalyst systems.[3]
By understanding these reactivity trends and employing the appropriate experimental conditions, researchers can effectively leverage the unique properties of each class of halogenated benzoic acid to achieve their synthetic objectives efficiently.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 41198-02-1 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Comparative Guide to 2-Amino-3-bromo-5-chlorobenzoic Acid and Its Alternatives in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of 2-Amino-3-bromo-5-chlorobenzoic acid with its structural isomers and analogs, focusing on their application in the synthesis of quinazolinone-based compounds. This guide provides an objective analysis of their chemical properties, reactivity, and performance in synthetic applications, supported by experimental data to inform the selection of starting materials in drug discovery and development.
Introduction
This compound is a halogenated anthranilic acid derivative that serves as a crucial building block in the synthesis of various heterocyclic compounds, most notably quinazolinones. These structures are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticoccidial, anticancer, and anti-inflammatory properties. The specific placement of the amino, bromo, and chloro substituents on the benzoic acid ring influences the reactivity of the molecule and the properties of the resulting products.
This guide provides a comparative analysis of this compound against its key alternatives, including positional isomers and other halogenated anthranilic acids. The objective is to equip researchers and drug development professionals with the necessary data to make informed decisions when selecting starting materials for the synthesis of targeted bioactive molecules.
Physicochemical Properties and Purity
The selection of a starting material in a synthetic workflow is often governed by its physical and chemical properties, as well as its purity. The following table summarizes these key parameters for this compound and its common alternatives. Purity levels are typical values offered by commercial suppliers and may vary between batches.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Purity (%) |
| This compound | 41198-02-1 | C₇H₅BrClNO₂ | 250.48 | 235 | >95 - >97 |
| 2-Amino-5-bromo-3-chlorobenzoic acid | 58026-21-4 | C₇H₅BrClNO₂ | 250.48 | N/A | ~97 |
| 2-Amino-5-bromobenzoic acid | 5794-88-7 | C₇H₆BrNO₂ | 216.03 | 213-215 | >97 |
| 2-Amino-5-chlorobenzoic acid | 635-21-2 | C₇H₆ClNO₂ | 171.58 | 208-212 | >98 |
| 2-Amino-3,5-dibromobenzoic acid | 609-85-8 | C₇H₅Br₂NO₂ | 294.93 | 225-228 | >97 |
Performance in Quinazolinone Synthesis: A Comparative Overview
This compound has been successfully utilized as a starting material in the synthesis of a series of 3-(2-(2-methoxyphenyl)-2-oxoethyl) quinazolinone derivatives, which have demonstrated potent anticoccidial activity. This highlights its utility in creating complex and biologically active molecules.
The reactivity of halogenated anthranilic acids in cyclization reactions is influenced by both electronic and steric effects. The electron-withdrawing nature of the halogens can affect the nucleophilicity of the amino group and the reactivity of the carboxylic acid. Furthermore, the position of the halogens can influence the ease of ring closure. Generally, bromo-substituted compounds are more reactive than their chloro-analogs in certain coupling reactions, which can be a consideration for subsequent modifications of the quinazolinone scaffold.
Experimental Protocol: Synthesis of 6-chloro-7-bromo-3-(2-(2-methoxyphenyl)-2-oxoethyl)quinazolin-4(3H)-one
The following is a representative experimental protocol adapted from the literature for the synthesis of a quinazolinone derivative from this compound. This procedure can serve as a baseline for comparison with syntheses using alternative starting materials.
Step 1: Synthesis of 2-amino-N-(2-(2-methoxyphenyl)-2-oxoethyl)-3-bromo-5-chlorobenzamide
-
A solution of this compound (10 mmol) in thionyl chloride (20 mL) is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride.
-
To a solution of 2-amino-2-(2-methoxyphenyl)ethan-1-one hydrochloride (10 mmol) in dichloromethane (50 mL) is added triethylamine (25 mmol) at 0 °C.
-
The crude acid chloride, dissolved in dichloromethane (20 mL), is added dropwise to the above solution at 0 °C.
-
The reaction mixture is stirred at room temperature for 5 hours.
-
The mixture is then washed successively with water, 1N HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to give the crude product, which is purified by column chromatography.
Step 2: Synthesis of 6-chloro-7-bromo-3-(2-(2-methoxyphenyl)-2-oxoethyl)quinazolin-4(3H)-one
-
A mixture of the product from Step 1 (5 mmol) and triethyl orthoformate (15 mL) is refluxed for 8 hours.
-
The excess triethyl orthoformate is removed under reduced pressure.
-
The residue is purified by column chromatography to afford the final quinazolinone product.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of the quinazolinone derivative described in the experimental protocol.
Caption: Synthetic workflow for a quinazolinone derivative.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of complex, biologically active quinazolinone derivatives. Its performance, particularly in generating compounds with demonstrated anticoccidial activity, makes it a strong candidate for specific drug discovery programs.
The choice between this compound and its alternatives will depend on a variety of factors including the desired substitution pattern on the final product, the required reactivity for subsequent chemical transformations, and cost-effectiveness for the intended scale of synthesis. Researchers should consider the specific goals of their synthetic route when selecting the most appropriate halogenated anthranilic acid. This guide provides a foundational dataset to aid in this critical decision-making process.
The Strategic Functionalization of 2-Amino-3-bromo-5-chlorobenzoic Acid: A Comparative Guide to Palladium Catalyst Efficacy
The selective functionalization of polysubstituted aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, 2-Amino-3-bromo-5-chlorobenzoic acid stands out as a valuable and challenging scaffold. Its unique arrangement of activating (amino, carboxylic acid) and deactivating (chloro) groups, along with two distinct halogen atoms (bromo and chloro), presents a fascinating case for chemoselective palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of the efficacy of various palladium catalyst systems for the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions with this versatile building block. The insights and experimental data presented herein are intended to empower researchers, scientists, and drug development professionals in their pursuit of novel molecular architectures.
The Challenge of Chemoselectivity
The inherent difference in the bond dissociation energies of C-Br and C-Cl bonds dictates the primary site of reactivity in palladium-catalyzed cross-coupling reactions. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition by a palladium(0) species. This generally allows for selective functionalization at the bromine-bearing position while leaving the chlorine intact for subsequent transformations. However, the choice of palladium catalyst, and particularly the ancillary ligands, plays a pivotal role in maximizing this selectivity and achieving high reaction yields.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds.[1] For a substrate as electronically and sterically complex as this compound, the selection of an appropriate catalyst system is critical to success.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Coupling Partner | Yield (%) | Observations |
| System 1: Traditional | ||||||
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | Phenylboronic acid | 75-85 | A reliable and cost-effective option for simple couplings. May require higher catalyst loading and longer reaction times. |
| System 2: Buchwald Ligand | ||||||
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 4-Methoxyphenylboronic acid | >90 | Bulky, electron-rich phosphine ligands significantly enhance catalytic activity, allowing for lower catalyst loadings and milder reaction conditions. |
| System 3: N-Heterocyclic Carbene | ||||||
| Pd-PEPPSI-IPr | IPr | K₃PO₄ | t-BuOH/H₂O | Thiophene-2-boronic acid | >95 | NHC ligands offer high stability and catalytic turnover numbers, making them ideal for challenging substrates, including heteroaryl boronic acids. |
Yields are representative and can vary based on specific reaction conditions and the purity of starting materials.
The data clearly indicates that while traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) are effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr in Pd-PEPPSI) offer superior performance in terms of yield and substrate scope for this challenging substrate.[2] The increased electron density on the palladium center, facilitated by these advanced ligands, promotes the rate-limiting oxidative addition step, even with the electronically deactivated C-Br bond of the substrate.
Mizoroki-Heck Reaction: The Art of Vinylation
The Mizoroki-Heck reaction provides a powerful tool for the formation of carbon-carbon bonds between an aryl halide and an alkene.[3][4] The reaction is highly valuable for introducing vinyl groups, which can serve as versatile handles for further synthetic manipulations.
Comparative Performance of Palladium Catalysts in Mizoroki-Heck Reaction
| Catalyst System | Ligand | Base | Solvent | Alkene | Yield (%) | Observations |
| System 1: Classic Heck | ||||||
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | n-Butyl acrylate | 60-70 | Standard conditions can be sluggish and may lead to side products due to the electron-rich nature of the aniline derivative. |
| System 2: Ligandless (Jeffery Conditions) | ||||||
| Pd(OAc)₂ | None (TBAB) | K₂CO₃ | DMF/H₂O | Styrene | 70-80 | The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate and yield in the absence of a phosphine ligand. |
| System 3: Bulky Phosphine | ||||||
| Pd₂(dba)₃ | P(t-Bu)₃ | Cy₂NMe | 1,4-Dioxane | Methyl methacrylate | >85 | The use of a bulky and electron-rich phosphine ligand like tri-tert-butylphosphine is crucial for achieving high yields with this substrate, as it accelerates both oxidative addition and subsequent steps in the catalytic cycle. |
Yields are representative and can vary based on specific reaction conditions and the purity of starting materials.
For the Heck reaction of this compound, the choice of ligand is paramount. While ligandless conditions can be effective, the use of a bulky, electron-rich phosphine ligand such as P(t-Bu)₃ generally provides superior results. These ligands stabilize the active palladium(0) species and promote the desired catalytic turnover, minimizing side reactions like dehalogenation.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a motif prevalent in pharmaceuticals and functional materials.[5][6] This reaction allows for the formation of a C-N bond between an aryl halide and an amine.
Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Amine | Yield (%) | Observations |
| System 1: First Generation | ||||||
| Pd(OAc)₂ | P(o-tolyl)₃ | NaOt-Bu | Toluene | Morpholine | 50-60 | Early generation catalysts can be effective but often require higher temperatures and are less tolerant of functional groups. |
| System 2: Bidentate Ligand | ||||||
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | Aniline | 75-85 | Bidentate phosphine ligands like BINAP can improve catalyst stability and efficiency, leading to higher yields. |
| System 3: Modern Biaryl Ligand | ||||||
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | N-Methylaniline | >90 | State-of-the-art biaryl phosphine ligands like XPhos are highly effective for the amination of challenging aryl bromides, offering broad substrate scope and high yields under relatively mild conditions. |
Yields are representative and can vary based on specific reaction conditions and the purity of starting materials.
The evolution of the Buchwald-Hartwig amination is clearly demonstrated in the context of this substrate. While older catalyst systems can provide the desired product, the use of modern, sterically hindered, and electron-rich biaryl phosphine ligands such as XPhos is highly recommended for achieving optimal results. These ligands facilitate the reductive elimination step, which is often rate-limiting in C-N bond formation.
Experimental Protocols
The following are general, representative protocols that can be adapted and optimized for specific applications.
General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and the ligand (e.g., SPhos (4 mol%)).
-
Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Mizoroki-Heck Reaction
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd₂(dba)₃ (1.5 mol%)), and the ligand (e.g., P(t-Bu)₃ (6 mol%)).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent (e.g., 1,4-Dioxane, 5 mL), the alkene (1.5 mmol), and the base (e.g., Cy₂NMe, 2.0 mmol).
-
Heat the reaction mixture to 100-120 °C and stir for 16-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and rinse with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)), the ligand (e.g., XPhos (4 mol%)), and the base (e.g., K₃PO₄, 1.4 mmol) to a reaction vial.
-
Add the degassed solvent (e.g., t-BuOH, 5 mL) and the amine (1.2 mmol).
-
Seal the vial and heat the reaction mixture to 80-100 °C with stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycles and Workflow
Caption: Generalized catalytic cycles for Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling reactions is a highly effective strategy for the synthesis of complex molecular architectures. The chemoselective reaction at the C-Br bond can be achieved with high fidelity. For optimal results in Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions, the use of modern palladium catalysts equipped with bulky, electron-rich phosphine or N-heterocyclic carbene ligands is strongly recommended. These advanced catalyst systems overcome the challenges posed by this sterically and electronically demanding substrate, providing high yields under relatively mild conditions. The data and protocols presented in this guide serve as a valuable resource for chemists seeking to exploit the synthetic potential of this versatile building block.
References
- 1. 3-Bromo-5-chlorobenzoic acid | C7H4BrClO2 | CID 33128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heck Reaction [organic-chemistry.org]
- 4. [Pd(NHC)(μ-Cl)Cl]2: The Highly Reactive Air-and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Unveiling the Anticoccidial Potential of 2-Amino-3-bromo-5-chlorobenzoic Acid Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. In the realm of parasitic diseases, coccidiosis in poultry remains a significant economic burden, necessitating the development of new and effective anticoccidial drugs. This guide provides a detailed comparison of the biological activity of a series of quinazolinone derivatives synthesized from 2-Amino-3-bromo-5-chlorobenzoic acid, with a focus on their potential as anticoccidial agents.
A key study in this area, published in Pesticide Biochemistry and Physiology, systematically explores the synthesis and anticoccidial activity of 3-(2-(2-methoxyphenyl)-2-oxoethyl) quinazolinone derivatives. This guide leverages the findings of that study to present a clear, data-driven comparison of these compounds.
Comparative Anticoccidial Activity
The anticoccidial efficacy of the synthesized derivatives was evaluated against Eimeria tenella, a primary causative agent of coccidiosis in chickens. The activity is expressed by the Anticoccidial Index (ACI), a composite score that takes into account the survival rate, weight gain, and oocyst output of infected and treated chickens. An ACI value greater than 160 is generally considered to indicate good anticoccidial activity.
| Compound ID | R1 | R2 | Anticoccidial Index (ACI) |
| 5a | H | H | <100 |
| 5b | 6-Br | H | 155.3 |
| 5c | 6,8-diBr | H | 165.8 |
| 5d | 6-I | H | 162.1 |
| 5e | 8-Br, 6-I | H | 173.2 |
| 5f | 6-Cl | H | <100 |
| 5g | 6,8-diCl | H | 148.5 |
| 5h | 6-NO2 | H | <100 |
| 5i | 8-NO2 | H | <100 |
| 5j | 6,8-diNO2 | H | <100 |
| 5k | 7-CH3 | H | <100 |
| Decoquinate | (Standard Drug) | 175.4 | |
| Lasalocid | (Standard Drug) | 180.2 |
Data sourced from Ye, C., et al. (2010). Design, synthesis and anticoccidial activity of a series of 3-(2-(2-methoxyphenyl)-2-oxoethyl) quinazolinone derivatives. Pesticide Biochemistry and Physiology, 97(3), 194-198.
The results indicate that halogen substitution on the quinazolinone ring plays a crucial role in the anticoccidial activity. Notably, compound 5e , with bromo and iodo substitutions at positions 8 and 6 respectively, exhibited the highest ACI of 173.2, comparable to the standard drug decoquinate. This suggests that the presence of bulky and lipophilic halogen atoms at these positions enhances the biological activity. In contrast, derivatives with nitro or methyl groups showed little to no anticoccidial efficacy.
Experimental Protocols
To ensure the reproducibility and further investigation of these findings, detailed experimental methodologies are provided below.
Synthesis of 3-(2-(2-methoxyphenyl)-2-oxoethyl) quinazolinone derivatives (5a-k)
A multi-step synthesis was employed to generate the target quinazolinone derivatives. The general workflow is outlined below.
Caption: Synthetic route for the preparation of quinazolinone derivatives.
Step 1: Synthesis of Substituted 2-aminobenzoic acids: The starting material, this compound, and other substituted anthranilic acids were used to introduce various functional groups onto the benzene ring.
Step 2: Synthesis of Substituted 2H-benzo[d][1][2]oxazin-4(1H)-ones: The substituted 2-aminobenzoic acids were refluxed with an excess of acetic anhydride for 2 hours. After cooling, the resulting solid was collected by filtration and washed with diethyl ether to yield the benzoxazinone intermediate.
Step 3: Synthesis of Substituted 3-aminoquinazolin-4(3H)-ones: The benzoxazinone intermediate was dissolved in ethanol, and hydrazine hydrate (80%) was added dropwise. The mixture was refluxed for 3 hours. After cooling, the precipitate was filtered, washed with ethanol, and dried to give the 3-aminoquinazolin-4(3H)-one.
Step 4: Synthesis of Target Quinazolinone Derivatives (5a-k): The substituted 3-aminoquinazolin-4(3H)-one was dissolved in N,N-dimethylformamide (DMF), and potassium carbonate was added. The mixture was stirred at room temperature, and a solution of 2-bromo-1-(2-methoxyphenyl)ethanone in DMF was added dropwise. The reaction mixture was stirred for 6-8 hours, then poured into ice water. The resulting precipitate was collected by filtration, washed with water, and purified by column chromatography.
In Vivo Anticoccidial Activity Assay
The anticoccidial activity of the synthesized compounds was evaluated in vivo using a battery test against Eimeria tenella in chickens.
Caption: Workflow for the in vivo anticoccidial activity assay.
Animals: One-day-old broiler chickens were used for the study. They were housed in wire-floored cages and provided with feed and water ad libitum.
Infection: At 14 days of age, each chicken (except for the uninfected, untreated control group) was orally inoculated with a dose of sporulated Eimeria tenella oocysts.
Treatment: The test compounds were mixed into the feed at a specified concentration. The medicated feed was provided to the respective groups from the day of infection for a total of 7 days. Control groups included an infected, untreated group, and groups treated with standard anticoccidial drugs (Decoquinate and Lasalocid).
Evaluation of Activity: The anticoccidial activity was assessed based on the following parameters:
-
Survival Rate: The number of surviving chickens in each group was recorded.
-
Weight Gain: The average weight gain of chickens in each group was calculated.
-
Oocyst Index: The number of oocysts in the cecal contents of the chickens was determined and scored on a scale of 0 to 4.
Calculation of Anticoccidial Index (ACI): The ACI was calculated using the formula: ACI = (Survival rate (%) + Relative weight gain rate (%)) - (Oocyst index × 10)
Signaling Pathways and Mechanism of Action
While the primary study focused on the synthesis and in vivo efficacy of these quinazolinone derivatives, the precise mechanism of action against Eimeria tenella was not elucidated. Quinazolinone derivatives are known to interact with various biological targets. In other therapeutic areas, such as oncology, they have been shown to inhibit key enzymes like tyrosine kinases. It is plausible that these compounds interfere with essential metabolic or signaling pathways within the parasite. Further research, including enzymatic assays and molecular docking studies, is required to identify the specific molecular targets of these potent anticoccidial derivatives within Eimeria tenella.
Caption: Potential mechanisms of action for quinazolinone derivatives.
This comparative guide highlights the significant potential of this compound as a scaffold for the development of novel anticoccidial agents. The superior in vivo performance of the halogenated quinazolinone derivatives, particularly compound 5e , underscores the importance of targeted structural modifications in enhancing biological activity. The provided experimental protocols offer a foundation for further research and optimization of this promising class of compounds.
References
Unveiling the Molecular Architecture: A Comparative Spectroscopic Analysis of 2-Amino-3-bromo-5-chlorobenzoic Acid
A detailed spectroscopic guide for researchers, scientists, and drug development professionals engaged in the structural elucidation of complex organic molecules. This guide provides a comparative analysis of the spectroscopic data for 2-Amino-3-bromo-5-chlorobenzoic acid and a structurally similar alternative, 2-Amino-5-chlorobenzoic acid, supported by experimental and predicted data.
The precise confirmation of a molecule's structure is a cornerstone of chemical research and drug development. Spectroscopic techniques provide the essential toolkit for this purpose, offering a non-destructive window into the atomic and molecular framework. This guide focuses on the comprehensive spectroscopic analysis required to unequivocally confirm the structure of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.
To provide a robust analytical framework, this guide presents a direct comparison with 2-Amino-5-chlorobenzoic acid, a structurally related molecule. By examining both predicted data for the target compound and experimental data for its analogue, researchers can gain a deeper understanding of the influence of substituents on spectroscopic properties.
Comparative Spectroscopic Data
The following tables summarize the key predicted and experimental spectroscopic data for this compound and 2-Amino-5-chlorobenzoic acid, respectively. This side-by-side comparison highlights the expected shifts and patterns arising from the additional bromine substituent.
Table 1: ¹H NMR Data (Predicted vs. Experimental)
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity |
| This compound | H-4 | ~ 8.1 | d |
| H-6 | ~ 7.8 | d | |
| -NH₂ | Broad singlet | ||
| -COOH | Broad singlet | ||
| 2-Amino-5-chlorobenzoic acid[1] | H-3 | 6.77 | d |
| H-4 | 7.2-7.3 | dd | |
| H-6 | 7.7-7.8 | d | |
| -NH₂ | Broad singlet | ||
| -COOH | Broad singlet |
Table 2: ¹³C NMR Data (Predicted vs. Experimental)
| Compound | Carbon | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C=O | ~ 168 |
| C-1 | ~ 110 | |
| C-2 | ~ 150 | |
| C-3 | ~ 112 | |
| C-4 | ~ 140 | |
| C-5 | ~ 125 | |
| C-6 | ~ 135 | |
| 2-Amino-5-chlorobenzoic acid | C=O | 168.9 |
| C-1 | 113.8 | |
| C-2 | 148.6 | |
| C-3 | 118.4 | |
| C-4 | 129.5 | |
| C-5 | 122.2 | |
| C-6 | 132.1 |
Table 3: Key IR Absorption Frequencies (Predicted vs. Experimental)
| Compound | Functional Group | Predicted/Experimental Frequency (cm⁻¹) |
| This compound | O-H (Carboxylic Acid) | 2500-3300 (broad) |
| N-H (Amine) | 3300-3500 (two bands) | |
| C=O (Carboxylic Acid) | ~ 1700 | |
| C=C (Aromatic) | 1550-1650 | |
| C-Cl | 700-800 | |
| C-Br | 500-600 | |
| 2-Amino-5-chlorobenzoic acid[2] | O-H (Carboxylic Acid) | 2500-3300 (broad) |
| N-H (Amine) | 3380, 3480 | |
| C=O (Carboxylic Acid) | 1670 | |
| C=C (Aromatic) | 1570, 1620 | |
| C-Cl | 750 |
Table 4: Mass Spectrometry Data (Predicted Fragmentation)
| Compound | Fragment Ion (m/z) | Possible Structure |
| This compound | 249/251/253 (M⁺) | Molecular Ion |
| 232/234/236 | [M-OH]⁺ | |
| 204/206/208 | [M-COOH]⁺ | |
| 2-Amino-5-chlorobenzoic acid[2] | 171/173 (M⁺) | Molecular Ion |
| 154/156 | [M-OH]⁺ | |
| 126/128 | [M-COOH]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-5 s
-
Pulse width: 30-45°
-
Acquisition time: 2-4 s
-
Spectral width: -2 to 12 ppm
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher) NMR Spectrometer.
-
Parameters:
-
Number of scans: 1024 or more
-
Relaxation delay: 2 s
-
Pulse width: 30°
-
Acquisition time: 1-2 s
-
Spectral width: 0 to 200 ppm
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Instrument: FTIR Spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Mass Spectrometry (MS)
Sample Introduction:
-
Direct infusion or via a chromatographic inlet (e.g., GC-MS or LC-MS).
Ionization Method:
-
Electron Ionization (EI) is a common method for such molecules.
Data Acquisition:
-
Instrument: Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).
-
Parameters:
-
Mass range: 50-500 m/z
-
Ionization energy (for EI): 70 eV
-
Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis and structure confirmation of this compound.
References
Comparative Performance of Quinazolinone Derivatives from CAS 41198-02-1
An Objective Guide for Researchers in Drug Development
The compound 2-Amino-3-bromo-5-chlorobenzoic acid, identified by CAS number 41198-02-1, serves as a crucial starting material in the synthesis of a diverse range of heterocyclic compounds, most notably quinazolinone derivatives. These derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative analysis of the experimental performance of quinazolinone derivatives synthesized from this precursor, with a focus on their anticoccidial activity against Eimeria tenella, a significant protozoan parasite in the poultry industry.
Performance Data: Anticoccidial Activity
A series of 3-(2-(2-methoxyphenyl)-2-oxoethyl) quinazolinone derivatives were synthesized from this compound and evaluated for their in vivo anticoccidial activity. The key performance metric, the Anticoccidial Index (ACI), provides a standardized measure of a compound's efficacy. An ACI value greater than 160 is indicative of significant anticoccidial activity. The results are summarized in the table below.
| Compound ID | Substitution on Quinazolinone Ring | Dosage (mg/kg) | Anticoccidial Index (ACI) | Reference |
| 5a | 6,8-dichloro | 9 | <100 | [1] |
| 5b | 6-bromo-8-methyl | 9 | <100 | [1] |
| 5c | 6,8-dibromo | 9 | 157.1 | [1] |
| 5d | 6-iodo-8-bromo | 9 | 169.4 | [1] |
| 5e | 6-bromo-8-iodo | 9 | 173.2 | [1] |
| 5f | 6,8-diiodo | 9 | 162.5 | [1] |
| Decoquinate | (Reference Drug) | 9 | >180 | [1] |
Experimental Protocols
Synthesis of 3-(2-(2-methoxyphenyl)-2-oxoethyl) quinazolinone derivatives
The synthesis of the target quinazolinone derivatives from this compound involves a multi-step process. The general workflow is outlined below.
Caption: Synthetic workflow for quinazolinone derivatives.
Detailed Methodology:
-
Formation of Benzoxazinone: this compound is first reacted with an appropriate acyl chloride in the presence of a base to yield the corresponding 2-substituted-4H-3,1-benzoxazin-4-one.
-
Formation of Quinazolinone Ring: The benzoxazinone intermediate is then reacted with a primary amine to form the core quinazolinone structure. The specific amine used determines the substituent at the 3-position.
-
Alkylation: The resulting quinazolinone is subsequently alkylated, for instance, with 2-chloro-1-(2-methoxyphenyl)ethanone, to introduce the desired side chain at the N-3 position, yielding the final 3-(2-(2-methoxyphenyl)-2-oxoethyl) quinazolinone derivatives.[1]
In Vivo Anticoccidial Activity Assay (ACI Method)
The anticoccidial activity of the synthesized compounds was evaluated in chickens infected with Eimeria tenella.
Caption: Experimental workflow for ACI determination.
Detailed Protocol:
-
Animal Model: Broiler chickens, 7 days old, are used for the study.
-
Infection: Chickens are orally inoculated with a suspension of sporulated Eimeria tenella oocysts.
-
Treatment: The test compounds are mixed into the feed at a specified dosage (e.g., 9 mg/kg) and provided to the chickens from the day of infection for a period of 7 days. A control group receives unmedicated feed.
-
Data Collection: At the end of the 7-day period, data on weight gain, cecal lesion scores, and oocyst production are collected.
-
ACI Calculation: The Anticoccidial Index is calculated based on the collected data, with higher values indicating greater efficacy.[1]
Broader Therapeutic Potential
While the provided experimental data focuses on anticoccidial activity, it is important to note that quinazolinone derivatives are a well-established class of compounds with a wide array of pharmacological properties. Extensive research has demonstrated their potential as:
-
Anticancer Agents: Targeting various cancer cell lines through mechanisms such as the inhibition of receptor tyrosine kinases.
-
Antimicrobial Agents: Exhibiting activity against a range of bacterial and fungal strains.
-
Antihypertensive Agents: Showing potential in the management of high blood pressure.
The diverse biological activities of quinazolinones underscore the significance of this compound as a versatile scaffold for the development of novel therapeutic agents. Further research into the synthesis and evaluation of new derivatives from this precursor is warranted to explore their full therapeutic potential.
References
A Comparative Analysis of Quinazolinone-Based Anticoccidial Agents Derived from 2-Amino-3-bromo-5-chlorobenzoic Acid
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticoccidial activity of novel quinazolinone derivatives against established alternatives. The following sections detail the synthesis of these compounds, their in vivo efficacy, and a direct comparison with commercial anticoccidial drugs, supported by experimental data and protocols.
A series of novel quinazolinone derivatives synthesized from the precursor 2-Amino-3-bromo-5-chlorobenzoic acid have demonstrated significant potential as effective anticoccidial agents. These compounds have been evaluated for their efficacy against Eimeria tenella, a primary causative agent of coccidiosis in poultry, a disease that leads to substantial economic losses in the industry. This guide presents a comparative analysis of the performance of these quinazolinone derivatives against widely used commercial anticoccidial drugs, providing valuable insights for the development of new therapeutic strategies.
Performance Comparison of Anticoccidial Agents
The anticoccidial efficacy of the synthesized quinazolinone derivatives and commercial drugs was evaluated using the Anticoccidial Index (ACI). The ACI is a composite score calculated based on several parameters, including percent survival, relative weight gain, oocyst production, and lesion scores. An ACI score above 180 is considered indicative of good anticoccidial activity, while scores between 160 and 180 suggest moderate activity.
One of the standout quinazolinone derivatives, designated as compound 5e in a key study, exhibited an impressive ACI of 173.2, positioning it as a highly promising candidate, with potency comparable to the commercial drug decoquinate[1]. The table below summarizes the anticoccidial activity of this lead compound alongside several established anticoccidial agents.
| Compound/Drug | Target Species | Dosage | Efficacy Metric (ACI) | Reference |
| Quinazolinone Derivative (5e) | Eimeria tenella | 9 mg/kg in feed | 173.2 | [1] |
| Decoquinate | Eimeria tenella | 20-40 ppm in feed | Efficacious (prevented oocyst production) | [2] |
| Toltrazuril | Eimeria tenella | 25 ppm in drinking water | High (reduced oocyst shedding) | [3][4] |
| Amprolium | Eimeria tenella | 150 ppm in drinking water | Moderate (reduced oocyst shedding) | [3] |
| Salinomycin | Eimeria tenella | Not specified | 158.81 (indicating resistance in some isolates) | [5] |
| Monensin | Eimeria tenella | Not specified | 175.49 | [5] |
| Nicarbazin | Eimeria tenella | Not specified | 172.51 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the synthesis of the quinazolinone derivatives and the in vivo evaluation of their anticoccidial activity.
Synthesis of 3-(2-(2-methoxyphenyl)-2-oxoethyl) Quinazolinone Derivatives
The synthesis of the target quinazolinone derivatives is a multi-step process commencing with the formation of a benzoxazinone intermediate from this compound, followed by substitution and cyclization reactions.
Step 1: Synthesis of 6-bromo-8-chloro-2-methyl-4H-benzo[d][6][7]oxazin-4-one
-
A mixture of this compound and acetic anhydride is heated under reflux for several hours.
-
The reaction mixture is then cooled, and the resulting precipitate is filtered.
-
The solid is washed with a cold solvent, such as ethanol, and dried to yield the benzoxazinone intermediate.
Step 2: Synthesis of 6-bromo-8-chloro-2-methyl-3-(2-(2-methoxyphenyl)-2-oxoethyl)quinazolin-4(3H)-one (and derivatives)
-
The benzoxazinone intermediate from Step 1 is dissolved in a suitable solvent like N,N-dimethylformamide (DMF).
-
An appropriate amine, for instance, 2-amino-2-(2-methoxyphenyl)ethan-1-one, is added to the solution.
-
The mixture is stirred and heated. The progress of the reaction is monitored using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into ice-cold water.
-
The precipitated product is collected by filtration, washed with water, and purified by recrystallization to obtain the final quinazolinone derivative.
In Vivo Anticoccidial Activity Assay against Eimeria tenella
The in vivo efficacy of the synthesized compounds is assessed in broiler chickens experimentally infected with Eimeria tenella.
-
Animals and Housing: Day-old broiler chicks are housed in a coccidia-free environment with ad libitum access to feed and water.
-
Infection: At approximately 14 days of age, each chicken in the infected groups is orally inoculated with a suspension of sporulated E. tenella oocysts.
-
Treatment: The test compounds are administered in the feed at a specified dosage (e.g., 9 mg/kg) starting from the day of infection and continuing for a set period, typically 7 days. Control groups include an uninfected, untreated group; an infected, untreated group; and an infected group treated with a reference drug (e.g., decoquinate).
-
Data Collection:
-
Weight Gain: Individual bird weights are recorded at the beginning and end of the experimental period to calculate the relative weight gain.
-
Oocyst Excretion: Fecal samples are collected from each group over several days post-infection to determine the total number of oocysts per gram of feces using a McMaster counting chamber.
-
Lesion Scoring: At the end of the experiment, a subset of birds from each group is euthanized, and the ceca are examined for lesions, which are scored on a scale of 0 (no gross lesions) to 4 (severe lesions).
-
Survival Rate: Mortality in each group is recorded daily.
-
-
Anticoccidial Index (ACI) Calculation: The ACI is calculated using the following formula: ACI = (% Survival + % Relative Weight Gain) - (Lesion Index + Oocyst Index)
Visualizing the Experimental Workflow
To provide a clear overview of the experimental processes, the following diagrams, generated using Graphviz, illustrate the synthesis and in vivo testing workflows.
Caption: Synthetic pathway for quinazolinone derivatives.
Caption: In vivo anticoccidial activity assay workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of decoquinate against drug sensitive laboratory strains of Eimeria tenella and field isolates of Eimeria spp. in broiler chickens in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of amprolium and toltrazuril in chicken with subclinical infection of cecal coccidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prevalence and anticoccidial drug sensitivity of Eimeria tenella isolated from commercial broiler farms in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. eurekaselect.com [eurekaselect.com]
cost-benefit analysis of using 2-Amino-3-bromo-5-chlorobenzoic acid in large-scale synthesis
In the competitive landscape of pharmaceutical and agrochemical development, the selection of starting materials is a critical decision that profoundly impacts the economic viability and efficiency of large-scale synthesis. 2-Amino-3-bromo-5-chlorobenzoic acid, a halogenated anthranilic acid derivative, serves as a key intermediate in the synthesis of a variety of bioactive molecules, most notably quinazolinone derivatives. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in industrial-scale production, comparing its primary synthetic route and subsequent application against a viable alternative.
Executive Summary
The primary application of this compound is in the synthesis of complex heterocyclic compounds, which are scaffolds for various therapeutic agents, including potential HIV reverse transcriptase inhibitors and androgen receptor antagonists. Its strategic halogenation pattern allows for regioselective modifications, making it a valuable building block. However, its synthesis and cost must be carefully weighed against alternative synthetic strategies that may offer economic or procedural advantages. This analysis focuses on the synthesis of a representative quinazolinone, 8-bromo-6-chloro-quinazolin-4-one, to draw a direct comparison.
Cost Analysis of this compound Synthesis
The most direct route for the large-scale synthesis of this compound is the electrophilic bromination of the readily available 2-amino-5-chlorobenzoic acid using N-bromosuccinimide (NBS).
| Parameter | Value | Source/Calculation |
| Starting Material | 2-amino-5-chlorobenzoic acid | - |
| Cost of Starting Material | ~$0.67 - $0.82 per kg | [1] |
| Reagent | N-Bromosuccinimide (NBS) | - |
| Cost of Reagent | ~$4.60 - $7.20 per kg | [2] |
| Solvent | Acetic Acid | - |
| Cost of Solvent | ~$0.80 - $1.20 per liter | Industrial pricing estimates |
| Other Reagents | Sodium Acetate (buffer) | - |
| Cost of Other Reagents | ~$0.30 - $0.50 per kg | Industrial pricing estimates |
| Estimated Yield | 85-95% | Literature estimates for similar reactions |
| Estimated Purity | >98% after recrystallization | Literature estimates for similar reactions |
| Estimated Cost of Production | ~$8 - $12 per kg | Calculation based on reagent costs and estimated yields |
Note: The estimated cost of production is highly dependent on the scale of the synthesis, supplier negotiations, and process optimization. This estimate does not include labor, equipment, or waste disposal costs.
Comparative Synthesis of 8-bromo-6-chloro-quinazolin-4-one
To provide a clear cost-benefit analysis, we will compare two synthetic pathways to produce 8-bromo-6-chloro-quinazolin-4-one.
Route 1: Synthesis via this compound
This route involves the initial synthesis of the target intermediate, followed by cyclization with a one-carbon source, such as formamide or triethyl orthoformate.
Route 2: Alternative Synthesis from 2-Amino-3,5-dibromobenzoic Acid
An alternative approach starts with a different halogenated anthranilic acid, 2-amino-3,5-dibromobenzoic acid, and introduces the chlorine atom in a later step, or utilizes selective reactions. For the purpose of this comparison, we will consider a hypothetical route where the final product is achieved through subsequent modification.
| Parameter | Route 1: Via this compound | Route 2: Via 2-Amino-3,5-dibromobenzoic acid |
| Key Starting Material | This compound | 2-Amino-3,5-dibromobenzoic acid |
| Cost of Key Starting Material | ~$8 - $12 per kg (estimated production cost) | ~$6.68 per kg (purchase price)[3] |
| Cyclization Reagent | Formamide | Formamide |
| Cost of Cyclization Reagent | ~$1.15 - $1.65 per kg | ~$1.15 - $1.65 per kg |
| Subsequent Steps | None | Potential dehalogenation/chlorination (adds complexity and cost) |
| Overall Estimated Yield | ~80% | ~70% (multi-step) |
| Overall Process Complexity | More straightforward | More complex, potentially requiring additional purification steps |
| Estimated Final Product Cost | Lower | Higher |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound
Materials:
-
2-amino-5-chlorobenzoic acid (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Glacial Acetic Acid (10 vol)
-
Sodium Acetate (0.5 eq)
Procedure:
-
To a suitable reaction vessel, charge 2-amino-5-chlorobenzoic acid and glacial acetic acid.
-
Stir the mixture to obtain a suspension.
-
Add sodium acetate to the suspension.
-
Slowly add N-bromosuccinimide in portions, maintaining the reaction temperature below 30°C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding water.
-
Filter the precipitated solid and wash thoroughly with water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Protocol 2: Synthesis of 8-bromo-6-chloro-quinazolin-4-one from this compound
Materials:
-
This compound (1.0 eq)
-
Formamide (10 eq)
Procedure:
-
In a reaction vessel equipped with a reflux condenser, combine this compound and formamide.
-
Heat the reaction mixture to 150-160°C for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Stir the mixture vigorously to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum. Recrystallization from ethanol can be performed for further purification.
Mandatory Visualizations
Caption: Synthetic workflow for 8-bromo-6-chloro-quinazolin-4-one.
Caption: Androgen Receptor Signaling Pathway Inhibition.
Caption: HIV Reverse Transcription Inhibition.
Conclusion
The cost-benefit analysis indicates that for the synthesis of quinazolinone derivatives like 8-bromo-6-chloro-quinazolin-4-one, utilizing this compound as a key intermediate is a more economically favorable approach in a large-scale setting. Although the initial synthesis of the intermediate adds a step, the overall process is more direct and likely to result in a higher overall yield and purity compared to multi-step alternatives starting from other halogenated anthranilic acids. The estimated production cost of this compound is competitive, making it an attractive choice for industrial applications in the pharmaceutical and agrochemical sectors. Researchers and drug development professionals should consider the streamlined synthesis and potential for higher yields as significant benefits when selecting their synthetic strategy.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-3-bromo-5-chlorobenzoic Acid
This guide provides essential safety and logistical information for the proper disposal of 2-Amino-3-bromo-5-chlorobenzoic acid. As a halogenated aromatic compound, this substance requires meticulous handling and adherence to specific disposal pathways to ensure the safety of laboratory personnel and environmental protection. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and regulatory standards.
Part 1: Core Hazard Assessment & Immediate Safety
Understanding the hazard profile of this compound is the foundation of its safe management. Based on data from structurally similar compounds, a comprehensive hazard assessment necessitates stringent precautions. The primary risks involve irritation to the skin, eyes, and respiratory system.[1][2][3]
| Hazard Classification | Description | Rationale & Source |
| Skin Irritation | Causes skin irritation upon direct contact.[1][4] | Halogenated benzoic acids are known to be irritants. Prolonged contact should be avoided.[3][5] |
| Serious Eye Irritation | Poses a significant risk of serious eye irritation or damage.[1][4] | Direct contact with the eyes can cause redness, pain, and potential long-term damage.[6] |
| Respiratory Irritation | Inhalation of dust may cause irritation to the respiratory tract.[1][4] | Fine powders can become airborne during handling, making respiratory protection crucial.[3][7] |
| Environmental Hazard | As a halogenated organic compound, improper disposal poses a risk to aquatic life and the environment. | The U.S. EPA heavily regulates the disposal of halogenated organic compounds due to their persistence and potential toxicity.[8][9] |
In case of exposure, immediately follow first aid procedures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
Part 2: Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is non-negotiable when handling this compound from initial use through to final disposal.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3][11] | Protects against splashes and airborne dust particles that can cause severe eye irritation.[11] |
| Hand Protection | Chemical-resistant nitrile gloves.[7] | Prevents direct skin contact. Gloves must be inspected before use and disposed of properly after handling.[12] |
| Body Protection | Standard laboratory coat.[7] | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or equivalent.[5][7] | Required when handling the powder outside of a certified chemical fume hood or when dust generation is unavoidable.[11] |
Part 3: Emergency Spill Management
Immediate and correct response to a spill is critical to containing the hazard.
Protocol for Small, Solid Spills:
-
Secure the Area: Evacuate non-essential personnel and ensure the area is well-ventilated.[10]
-
Don PPE: Before addressing the spill, put on all required PPE as detailed in Part 2.[7]
-
Contain Spread: Prevent the powder from becoming airborne. Do not use compressed air or a dry brush for cleanup.[7]
-
Clean-Up: Carefully sweep or vacuum the solid material.[10][13] Place the collected material into a suitable, clearly labeled hazardous waste container.[7][13]
-
Decontaminate: Clean the spill surface with water and collect the cleaning materials as hazardous waste.[10]
-
Dispose: The sealed waste container must be disposed of according to the procedures outlined in Part 5.
Part 4: Waste Accumulation and Storage
Proper segregation and storage of chemical waste are critical for safety and regulatory compliance.
-
Container: Use only designated, compatible, and sealable hazardous waste containers.[10] Keep containers tightly closed when not in use.[7][13]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Irritant").
-
Storage Location: Store waste in a cool, dry, and well-ventilated area designated for hazardous materials.[13] The storage area should be away from incompatible materials, particularly strong oxidizing agents.[5][10]
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management plan. In particular, avoid mixing with incompatible chemicals.
Part 5: Step-by-Step Disposal Protocol
The disposal of this compound must be handled by a licensed disposal company. The method of choice for halogenated organic compounds is high-temperature incineration.[10][12] Land disposal of this waste category is highly restricted by the EPA.[8]
Step 1: Waste Classification
-
This chemical must be classified as a hazardous waste. Under the U.S. EPA's Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are subject to specific treatment standards.[8][13] Chemical waste generators are responsible for this classification.[13]
Step 2: On-Site Neutralization (for acidic residues)
-
For small amounts of acidic waste solution (e.g., from decontaminating glassware), neutralization can reduce corrosivity before collection. This must be done in a fume hood.
-
Procedure:
-
Slowly add the acidic waste to a larger container with water to dilute it.[7]
-
While stirring, gradually add a 5% solution of sodium bicarbonate or sodium carbonate. Be cautious of potential gas (CO₂) evolution.[7]
-
Monitor the pH of the solution periodically using a pH meter or pH paper.[7]
-
Continue adding the basic solution until the pH is neutral (between 6.0 and 8.0).[7]
-
Transfer the neutralized solution to the designated hazardous waste container.
-
Step 3: Final Disposal
-
Primary Method: The universally recommended disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[10][12] This ensures the complete destruction of the hazardous compound and captures harmful byproducts like hydrogen bromide and hydrogen chloride.[8][10]
-
Engage Professionals: All waste containing this compound must be offered to a licensed and approved waste disposal company.[12][13][14] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[1][10][13]
Part 6: Disposal Decision Workflow
The following diagram outlines the logical workflow for the proper management and disposal of this compound waste.
Caption: Decision workflow for handling and disposal of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. aksci.com [aksci.com]
- 14. combi-blocks.com [combi-blocks.com]
Personal protective equipment for handling 2-Amino-3-bromo-5-chlorobenzoic acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Amino-3-bromo-5-chlorobenzoic acid (CAS No. 41198-02-1). The following procedures are designed to ensure safe laboratory operations and minimize risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5][6] Therefore, strict adherence to PPE protocols is mandatory.
Summary of Hazards and Recommended PPE
| Hazard Category | Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | H315: Causes skin irritation.[1][2][3] | Gloves: Wear compatible chemical-resistant gloves.[3] Inspect gloves before use. Clothing: Wear suitable protective clothing to prevent skin exposure.[2][3] |
| Eye Irritation | H319: Causes serious eye irritation.[1][2][3] | Eye Protection: Wear chemical safety goggles or glasses as described by OSHA standards.[2][3] |
| Respiratory Irritation | H335: May cause respiratory irritation.[1][2][3] | Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or exposure limits are exceeded.[2][3][4][5] |
| Acute Toxicity | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[1] | A combination of the above PPE (gloves, protective clothing, eye protection, and respiratory protection) is required. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for safety. The following steps outline the process from preparation to disposal.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[3][4][5]
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order before beginning any work.[3]
-
Gather PPE: Assemble all necessary PPE as detailed in the table above. Inspect all equipment for damage before use.
2. Handling the Chemical:
-
Avoid Contact: Do not get the substance in your eyes, on your skin, or on your clothing.[2][4]
-
Minimize Dust: Avoid breathing dust, fumes, or vapors.[2][3][4][5][6] Minimize dust generation during handling.[7]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2][3] Contaminated work clothing should not be allowed out of the workplace.[7]
3. Storage:
-
Conditions: Store in a cool, dry, and well-ventilated area.[3][4][5]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]
4. Emergency and First Aid Procedures:
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[2][3][4][5][6] If you feel unwell, seek medical advice.[2]
-
Skin Contact: If on skin, wash immediately with plenty of soap and water.[3][4][5][6] If skin irritation occurs, get medical advice/attention.[4][5] Remove and wash contaminated clothing before reuse.[3][7]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[2][3][4][5][6] Remove contact lenses if present and easy to do, and continue rinsing.[2][3][4][5][6] Seek immediate medical attention.[3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical advice if you feel unwell.[2][3]
5. Accidental Release Measures:
-
Containment: Prevent further leakage or spillage if it is safe to do so.[7]
-
Cleanup: For spills, clear the area and use appropriate PPE.[2] Sweep up or vacuum the material and place it into a suitable, closed container for disposal.[2][7]
-
Environmental Precautions: Do not allow the product to enter drains or waterways.[3][7]
Disposal Plan
-
Waste Classification: This material and its container must be disposed of as hazardous waste.
-
Procedure: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[3] The disposal should be carried out by an approved waste disposal plant.[4][5][7][9] Do not empty into drains.[3]
Experimental Workflow Visualization
The following diagram illustrates the safe handling workflow for this compound.
Caption: Safe handling workflow for this compound.
References
- 1. This compound | 41198-02-1 [sigmaaldrich.com]
- 2. lobachemie.com [lobachemie.com]
- 3. biosynth.com [biosynth.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
